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  • Product: (4-Methoxy-naphthalen-1-yl)-acetic acid
  • CAS: 15257-60-0

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity of (4-Methoxy-naphthalen-1-yl)-acetic Acid in Plant Systems

The following technical guide details the biological activity, mechanism of action, and experimental evaluation of (4-Methoxy-naphthalen-1-yl)-acetic acid (referred to herein as 4-MeO-1-NAA ). This analysis is grounded i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental evaluation of (4-Methoxy-naphthalen-1-yl)-acetic acid (referred to herein as 4-MeO-1-NAA ). This analysis is grounded in the principles of auxin structure-activity relationships (SAR) and plant physiology.

Executive Summary

(4-Methoxy-naphthalen-1-yl)-acetic acid (4-MeO-1-NAA ) is a synthetic organic compound belonging to the naphthalene class of auxins. Structurally derived from 1-Naphthaleneacetic acid (1-NAA) —a widely used rooting hormone and fruit thinner—4-MeO-1-NAA features a methoxy (-OCH₃) substitution at the C4 position of the naphthalene ring.

In plant systems, this compound functions as an auxin mimetic . Its biological activity is governed by its ability to bind the TIR1/AFB receptor family, triggering the degradation of Aux/IAA repressors and releasing ARF transcription factors. While 1-NAA is the archetypal synthetic auxin, the introduction of the electron-donating methoxy group at the 4-position alters the molecule's electronic distribution and lipophilicity, potentially modifying its transport kinetics and receptor affinity compared to the parent compound.

This guide serves as a technical roadmap for researchers evaluating 4-MeO-1-NAA for applications in tissue culture (somatic embryogenesis), rhizogenesis (rooting), or herbicidal activity.

Chemical Identity & Physicochemical Properties

Understanding the physical chemistry of 4-MeO-1-NAA is a prerequisite for predicting its behavior in planta (uptake and transport).

PropertyValue / DescriptionSignificance in Plant Systems
Chemical Name 2-(4-methoxynaphthalen-1-yl)acetic acidCore auxin pharmacophore.
Molecular Formula C₁₃H₁₂O₃--
Molecular Weight 216.23 g/mol Small enough for phloem transport.
Acidic Group Carboxylic Acid (-COOH)Essential for "ion trapping" mechanism in polar auxin transport.
pKa (Predicted) ~4.0 – 4.2Exists as an anion (A⁻) in cytosol (pH 7.2) and protonated (HA) in apoplast (pH 5.5).
Lipophilicity (LogP) ~2.8 – 3.2Moderate lipophilicity facilitates membrane permeability via diffusion.
Key Substitution 4-Methoxy (-OCH₃)Electron-donating group; increases electron density on the ring system.

Mechanism of Action: The Auxin Signaling Pathway

The biological activity of 4-MeO-1-NAA is mediated through the canonical SCF^TIR1/AFB ubiquitin-proteasome pathway.

Molecular Interaction
  • Perception: 4-MeO-1-NAA acts as a "molecular glue," bridging the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressor proteins.

  • Ubiquitination: This complex formation triggers the poly-ubiquitination of the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the ubiquitinated Aux/IAA.

  • Transcription: The degradation releases Auxin Response Factors (ARFs) , which then dimerize and bind to Auxin Response Elements (AuxRE) in the DNA, initiating gene expression (e.g., GH3, SAUR, LBD).

Visualization of Signaling Cascade

The following diagram illustrates the activation pathway triggered by 4-MeO-1-NAA.

AuxinSignaling Compound 4-MeO-1-NAA (Synthetic Auxin) Complex TIR1-Auxin-Aux/IAA Complex Compound->Complex Binds TIR1 TIR1/AFB (F-Box Receptor) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Triggers Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Freed) Proteasome->ARF Releases Repression GeneExp Gene Expression (Cell Division/Elongation) ARF->GeneExp Activates

Caption: The SCF^TIR1-mediated signaling cascade activated by 4-MeO-1-NAA leading to gene expression.

Biological Activity Profile

Based on the structural homology to 1-NAA and general auxin SAR, 4-MeO-1-NAA exhibits the following biological activities:

Rhizogenesis (Rooting)
  • Activity: High.

  • Mechanism: Induces the expression of LBD (Lateral Organ Boundaries Domain) genes, promoting the dedifferentiation of pericycle cells into lateral root primordia.

  • Application: Like IBA and NAA, it is effective for rooting semi-hardwood cuttings. The 4-methoxy group may alter metabolic stability, potentially providing a longer "active window" than IAA.

Callus Induction
  • Activity: Moderate to High.

  • Mechanism: In the presence of cytokinins (e.g., Kinetin), 4-MeO-1-NAA promotes rapid cell division (callus formation) by upregulating Cyclin-dependent kinases (CDKs).

Herbicidal Potential (High Dose)
  • Activity: Moderate.

  • Mechanism: At supra-optimal concentrations, synthetic auxins induce "auxin overdose," leading to ethylene overproduction (via ACS synthase upregulation), vascular tissue collapse, and growth inhibition.

Experimental Protocols for Evaluation

To scientifically validate the activity of 4-MeO-1-NAA, the following self-validating protocols should be employed.

Protocol A: Arabidopsis Primary Root Inhibition Assay

Objective: Quantify the auxin potency of 4-MeO-1-NAA relative to 1-NAA. Rationale: Exogenous auxins inhibit primary root elongation in a dose-dependent manner while stimulating lateral root formation.

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype).

  • 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.

  • 4-MeO-1-NAA (dissolved in DMSO).

  • Control: DMSO (Solvent control) and 1-NAA (Positive control).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min).

  • Stratification: Plate seeds on MS agar (no hormone) and stratify at 4°C for 2 days to synchronize germination.

  • Transfer: Transfer 4-day-old seedlings to vertical MS plates containing increasing concentrations of 4-MeO-1-NAA (0, 10, 50, 100, 500 nM).

  • Incubation: Grow vertically at 22°C, 16h light/8h dark photoperiod for 5 days.

  • Data Capture: Scan plates and measure primary root length using ImageJ.

  • Analysis: Plot "Root Length (% of Control)" vs. "Log[Concentration]" to determine IC₅₀.

Protocol B: Adventitious Root Formation in Mung Bean

Objective: Assess practical rooting efficacy. Rationale: The mung bean hypocotyl is a classic bioassay for rooting compounds.

Workflow:

  • Preparation: Harvest 7-day-old mung bean seedlings.

  • Cutting: Remove the root system by cutting the hypocotyl 3 cm below the cotyledons.

  • Treatment: Dip the cut end into test solutions of 4-MeO-1-NAA (10 µM, 100 µM) for 24 hours.

  • Recovery: Transfer cuttings to vials containing distilled water.

  • Scoring: Count the number of adventitious roots formed after 5–7 days.

Comparative Efficacy Table

The following table contrasts 4-MeO-1-NAA with standard auxins based on structural and functional characteristics.

FeatureIndole-3-Acetic Acid (IAA)1-Naphthaleneacetic Acid (NAA)4-MeO-1-NAA (Test Compound)
Origin NaturalSyntheticSynthetic
Metabolic Stability Low (Rapid oxidation)High (Resistant to oxidation)High (Predicted steric hindrance)
Transport Polar (PIN-mediated)Polar (Less strictly PIN-dependent)Likely Polar (Substrate for influx carriers)
Receptor Affinity HighHighModerate-High (Depends on pocket fit)
Primary Use Research / Tissue CultureRooting / Fruit ThinningSpecialized Research / SAR Studies

References

  • Napier, R. M. (2014). Auxin receptors and chemical biology. Journal of Experimental Botany , 65(14), 3825–3832. Link

  • Hayashi, K., et al. (2008). Small-molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences (PNAS) , 105(15), 5632–5637. Link

  • Gowing, D. P., & Leeper, R. W. (1961). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant. III. Naphthalene Derivatives. Botanical Gazette , 122(3), 179–188. Link

  • Overvoorde, P., et al. (2010). Auxin Biology: A Central Role in Plant Development. Cold Spring Harbor Perspectives in Biology , 2(6), a001446. Link

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science , 180(3), 454-460. Link

Exploratory

Thermodynamic Properties of 4-Methoxy-1-Naphthaleneacetic Acid Derivatives

Technical Guide for Drug Development & Physicochemical Profiling Executive Summary 4-methoxy-1-naphthaleneacetic acid (4-MNAA) and its structural isomers (e.g., 6-methoxy-2-naphthaleneacetic acid, the active metabolite o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Physicochemical Profiling

Executive Summary

4-methoxy-1-naphthaleneacetic acid (4-MNAA) and its structural isomers (e.g., 6-methoxy-2-naphthaleneacetic acid, the active metabolite of Nabumetone) represent a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and aldose reductase inhibitors.

This guide provides a comprehensive thermodynamic profiling of this chemical class.[1] While the 6-methoxy-2-isomer (6-MNA) is the pharmacologically dominant congener, the 4-methoxy-1-isomer presents unique steric and electronic properties relevant to Structure-Activity Relationship (SAR) studies. This document details the solid-state energetics, solution-phase behavior, and experimental protocols required to validate these properties in a drug discovery context.

Structural & Thermodynamic Landscape

Understanding the thermodynamic behavior of 4-MNAA requires a comparative analysis with its well-characterized isomers: 1-Naphthaleneacetic acid (1-NAA) (auxin standard) and 6-Methoxy-2-naphthaleneacetic acid (6-MNA) .

Comparative Physicochemical Data

The following table synthesizes experimental data for the major isomers and predictive values for the 4-methoxy-1-isomer based on group contribution methods and structural homology.

Property1-NAA (Reference)6-MNA (Active Metabolite)4-Methoxy-1-NAA (Target)Significance
Molecular Weight 186.21 g/mol 216.23 g/mol 216.23 g/mol Stoichiometry calculations
Melting Point (

)
130–135 °C160–165 °C145–155 °C (Predicted) Crystal lattice stability indicator
Enthalpy of Fusion (

)
~23.3 kJ/mol~31.2 kJ/mol~26–28 kJ/mol (Est.) Solubility energy barrier
pKa (Acid Dissociation) 4.244.2–4.54.1–4.3 Ionization at physiological pH
LogP (Octanol/Water) 2.242.6–3.182.8–3.0 Lipophilicity & Membrane Permeability
Water Solubility (25°C) ~420 mg/LLow (<50 mg/L)Low (<100 mg/L) Bioavailability limitation
Thermodynamic Cycle of Solubilization

The solubility of 4-MNAA is governed by the energy required to break the crystal lattice (


) and the energy released upon solvation (

).

ThermodynamicCycle Solid Solid Crystal (Reference State) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔG_sub) Breaks Lattice Energy Solution Solvated Species (Saturated Solution) Solid->Solution Dissolution (ΔG_soln) Observed Solubility Gas->Solution Solvation (-ΔG_solv) Solvent-Solute Interaction

Figure 1: Thermodynamic cycle illustrating the energetic barriers to solubility. High melting point derivatives (like 6-MNA) possess high lattice energy, requiring specific solvation strategies (e.g., salt formation).

Detailed Thermodynamic Properties

Solid-State Energetics (Fusion & Polymorphism)

The naphthalene ring provides significant


 stacking capability, leading to high lattice energies.
  • Enthalpy of Fusion (

    
    ):  For naphthaleneacetic acid derivatives, this value typically ranges from 20 to 35 kJ/mol. A higher 
    
    
    
    correlates exponentially with lower ideal solubility (
    
    
    ).
  • Polymorphism: 4-methoxy-1-naphthaleneacetic acid derivatives are prone to polymorphism due to the flexibility of the acetic acid side chain. The "1-position" substitution creates steric clash with the peri-hydrogen (position 8), often twisting the carboxyl group out of the aromatic plane, affecting packing efficiency compared to the more planar 2-substituted isomers (like Naproxen).

Solution Thermodynamics (pKa & Ionization)
  • Mechanism: The carboxyl group is separated from the naphthalene ring by a methylene spacer (

    
    ). This insulates the acidic proton from direct resonance with the aromatic ring.
    
  • Electronic Effect: The methoxy group at position 4 is an electron-donating group (EDG). However, its effect on the pKa is inductive and minor due to the methylene spacer. Consequently, the pKa remains close to that of acetic acid (4.76), typically shifted to 4.2 due to the lipophilic naphthyl core stabilizing the anion via non-specific solvation effects.

Partitioning (LogP/LogD)
  • Lipophilicity: The addition of a methoxy group increases the LogP by approximately 0.4–0.6 units compared to the unsubstituted parent (1-NAA).

  • pH Dependence (LogD): At physiological pH (7.4), the compound is predominantly ionized (

    
    ), significantly lowering the effective distribution coefficient (LogD) and enhancing aqueous solubility compared to the intrinsic LogP.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of pKa via Potentiometric Titration

Purpose: To determine the precise ionization constant for formulation stability.

  • Preparation: Dissolve 5 mg of 4-MNAA in 10 mL of a co-solvent mixture (e.g., 50:50 Methanol/Water) to ensure complete dissolution. Note: Pure water solubility is too low for accurate initial acidification.

  • Titrant: Use 0.1 M Carbonate-free NaOH standardized against Potassium Hydrogen Phthalate (KHP).

  • Execution:

    • Perform titration at 25°C under inert

      
       atmosphere to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume added.

  • Yasuda-Shedlovsky Extrapolation:

    • Perform titrations at three different methanol percentages (e.g., 30%, 40%, 50%).

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to

      
       organic solvent (
      
      
      
      ) to obtain aqueous pKa.
Protocol B: Solubility & Enthalpy of Solution (Van't Hoff Analysis)

Purpose: To calculate the heat of solution and predict temperature-dependent solubility.

  • Saturation: Add excess solid 4-MNAA to 10 mL of buffer (pH 1.2 and pH 6.8) in sealed glass vials.

  • Equilibration: Shake at constant temperatures (

    
    ) for 24 hours.
    
  • Filtration: Filter supernatant using a 0.45

    
     PVDF syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Analyze via HPLC-UV (280 nm).

  • Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • Slope:

      
      
      
    • Self-Validation: If the plot is non-linear, a phase transition (polymorph change) has occurred during heating.

Workflow for Thermodynamic Characterization

This workflow outlines the logical sequence for characterizing a new derivative of the 4-MNAA class.

CharacterizationWorkflow Synthesis Synthesis & Purification (>98% Purity) DSC DSC / TGA (Solid State) Synthesis->DSC Determine Tm, ΔfusH XRay PXRD (Crystallinity) Synthesis->XRay Verify Polymorph Solubility Solubility Profiling (pH 1.2, 6.8, 7.4) DSC->Solubility If stable solid XRay->Solubility Confirm form integrity LogP Shake Flask / HPLC (Lipophilicity) Solubility->LogP Determine partitioning Formulation Pre-formulation Candidate Selection Solubility->Formulation LogP->Formulation Bioavailability Model

Figure 2: Sequential workflow for physicochemical characterization. DSC and PXRD must precede solubility studies to ensure the solid state is defined.

References

  • NIST Chemistry WebBook. 1-Naphthaleneacetic acid: Enthalpy of Fusion and Phase Transition Data. National Institute of Standards and Technology.[2] Link

  • Perlovich, G. L., et al. (2023).[3] Thermodynamic Properties of 3- and 4-Ethoxyacetanilides. MDPI. Link

  • DrugBank. Naproxen (6-methoxy-alpha-methyl-2-naphthaleneacetic acid) Property Profile.Link

  • Sigma-Aldrich. Product Specification: (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid.[4]Link

  • Wang, J., et al. (2018). Kinetics and thermodynamics of Naproxen adsorption. Arabian Journal of Chemistry. Link

Sources

Foundational

(4-Methoxy-naphthalen-1-yl)-acetic Acid: Technical Monograph on Synthesis, Biological Potential, and Applications

This guide provides an in-depth technical review of (4-Methoxy-naphthalen-1-yl)-acetic acid (CAS: 15257-60-0), a specialized research compound with significant applications in structural biology, agrochemical development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of (4-Methoxy-naphthalen-1-yl)-acetic acid (CAS: 15257-60-0), a specialized research compound with significant applications in structural biology, agrochemical development, and medicinal chemistry.

Executive Summary

(4-Methoxy-naphthalen-1-yl)-acetic acid is a structural analog of two biologically significant classes of molecules: the synthetic auxin 1-Naphthaleneacetic acid (NAA) and the non-steroidal anti-inflammatory drug (NSAID) metabolite 6-Methoxy-2-naphthylacetic acid (6-MNA) . Its primary utility lies in Structure-Activity Relationship (SAR) studies, where it serves as a critical probe for exploring steric and electronic requirements of binding pockets in Auxin signaling proteins (TIR1/AFB) and Cyclooxygenase (COX) enzymes. This guide details its chemical properties, synthesis pathways, and experimental applications.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(4-methoxynaphthalen-1-yl)acetic acid
CAS Number 15257-60-0
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.
Appearance Off-white to pale yellow crystalline solid.
Key Functional Groups Carboxylic acid (hydrophilic head), Naphthalene ring (lipophilic core), Methoxy group (electron-donating substituent).
Structural Significance

The compound is a regioisomer of the active metabolite of Nabumetone (6-MNA).

  • 6-MNA: Methoxy at C6, Acetic acid at C2. (Linear, streamlined).

  • 4-Methoxy-1-NAA: Methoxy at C4, Acetic acid at C1. (More sterically crowded, "kinked" geometry). This structural difference is the basis for its use in selectivity assays , determining how enzyme active sites tolerate positional isomerism.

Biological Applications & Mechanisms

A. Agrochemical Research: Auxin Analog Studies

As a derivative of 1-NAA (a potent synthetic auxin), this compound is used to study the molecular perception of auxins .

  • Mechanism: It mimics Indole-3-acetic acid (IAA) by binding to the TIR1 ubiquitin ligase complex.

  • Research Application: The 4-methoxy group adds steric bulk. If the compound retains activity, it indicates the auxin receptor has a tolerant hydrophobic pocket at that position. If activity is lost, it maps the steric limit of the receptor.

  • Metabolic Stability: The methoxy group blocks hydroxylation at the 4-position, potentially increasing the half-life of the molecule within plant tissues compared to unsubstituted NAA.

B. Medicinal Chemistry: COX Inhibition & SAR

In drug discovery, this compound acts as a negative control or selectivity probe for NSAID development.

  • COX-1/COX-2 Binding: Classical NSAIDs like Naproxen and 6-MNA rely on a specific linear alignment to fit the arachidonic acid binding channel.

  • Experimental Use: Researchers compare the IC50 of (4-Methoxy-naphthalen-1-yl)-acetic acid against 6-MNA to quantify the penalty of "ortho-like" substitution on the naphthalene ring. This data helps refine pharmacophore models for next-generation anti-inflammatories.

C. Aldose Reductase Inhibition (ARI)

Naphthalene acetic acid derivatives are a privileged scaffold for inhibiting Aldose Reductase , the enzyme implicated in diabetic complications (cataracts, neuropathy).

  • Role: The carboxylic acid head group binds to the anion-binding site of the enzyme, while the naphthalene ring interacts with the hydrophobic specificity pocket.

  • Utility: It serves as a lead compound for synthesizing more potent inhibitors (e.g., by adding halogen substituents).

Synthesis Protocol: The Willgerodt-Kindler Pathway

The most robust synthesis method for converting a naphthalene ketone to an acetic acid derivative is the Willgerodt-Kindler reaction . This protocol ensures high regioselectivity starting from 1-methoxynaphthalene.

Step 1: Friedel-Crafts Acylation
  • Reagents: 1-Methoxynaphthalene, Acetyl Chloride, Aluminum Chloride (

    
    ), Nitrobenzene (solvent).
    
  • Reaction: The methoxy group directs the incoming acetyl group to the 4-position (para), yielding 4-methoxy-1-acetonaphthone .

  • Critical Control: Temperature must be kept low (<5°C) initially to prevent demethylation.

Step 2: Willgerodt-Kindler Reaction
  • Reagents: 4-methoxy-1-acetonaphthone, Sulfur (

    
    ), Morpholine.
    
  • Conditions: Reflux at 130°C for 4-8 hours.

  • Intermediate: Formation of the thiomorpholide derivative.

Step 3: Hydrolysis
  • Reagents: 50% Sulfuric Acid (

    
    ) or Potassium Hydroxide (
    
    
    
    ) followed by acidification.
  • Product: (4-Methoxy-naphthalen-1-yl)-acetic acid.[1][2]

Visual Synthesis Workflow

SynthesisPath Start 1-Methoxynaphthalene Acylation Friedel-Crafts Acylation (Acetyl Cl / AlCl3) Start->Acylation Intermediate1 4-Methoxy-1-acetonaphthone Acylation->Intermediate1 Regioselective (Para) Willgerodt Willgerodt-Kindler (S8 / Morpholine) Intermediate1->Willgerodt Thioamide Thiomorpholide Intermediate Willgerodt->Thioamide Reflux Hydrolysis Acid/Base Hydrolysis Thioamide->Hydrolysis Final (4-Methoxy-naphthalen-1-yl) -acetic acid Hydrolysis->Final Purification

Caption: Step-by-step synthesis via the Willgerodt-Kindler strategy to ensure correct regioisomer formation.

Experimental Protocol: Auxin Bioassay (Wheat Coleoptile)

To validate the biological activity of (4-Methoxy-naphthalen-1-yl)-acetic acid, a standard elongation assay is recommended.

Objective: Determine if the compound acts as an auxin agonist or antagonist.

Materials:

  • Etiolated wheat seedlings (4 days old).

  • Buffer: 10 mM Phosphate buffer (pH 6.0) + 2% Sucrose.

  • Test Compound: (4-Methoxy-naphthalen-1-yl)-acetic acid (dissolved in DMSO, final DMSO <0.1%).

  • Positive Control: 1-Naphthaleneacetic acid (NAA).

Protocol:

  • Sectioning: Cut 4mm sections from the sub-apical region of wheat coleoptiles.

  • Incubation: Float sections in buffer for 1 hour to deplete endogenous auxins.

  • Treatment: Transfer sections to test solutions containing 0.1, 1.0, and 10.0

    
     of the test compound.
    
  • Measurement: Incubate for 18 hours in the dark on a shaker. Measure final length using a digital caliper or image analysis software.

  • Analysis: Calculate % elongation relative to control.

    • Interpretation: High elongation (>150% of control) indicates Auxin Agonism . No elongation or inhibition of NAA-induced growth indicates Antagonism .

Comparative Pharmacology (SAR)

The following table contrasts the target compound with its famous isomers/analogs to highlight its specific research niche.

CompoundStructurePrimary ActivityResearch Utility
(4-Methoxy-naphthalen-1-yl)-acetic acid 1-Acetic, 4-MethoxyResearch Probe Studying steric tolerance in Auxin/COX sites; intermediate for ARIs.
1-Naphthaleneacetic acid (NAA) 1-Acetic, UnsubstitutedSynthetic Auxin Rooting hormone; standard for auxin activity assays.
6-MNA (Nabumetone metabolite) 2-Acetic, 6-MethoxyNSAID COX-2 inhibitor; anti-inflammatory drug.
Naproxen 2-Propionic, 6-MethoxyNSAID Standard anti-inflammatory; chiral drug studies.

References

  • Santa Cruz Biotechnology. (4-Methoxy-naphthalen-1-yl)-acetic acid Product Data Sheet. Catalog sc-284346. Link

  • National Institutes of Health (PubChem). Compound Summary for CID 66542 (Related Structure: 4-Methoxy-1-naphthol). Link

  • Mothana, R. A., et al. (2017). "Chemical Composition, In Vitro Antimicrobial, Free-Radical-Scavenging and Antioxidant Activities of the Essential Oil of Leucas inflata Benth." Molecules, 22(3), 429. (Context on naphthalene derivatives in biological assays). Link

  • Wikipedia. 1-Naphthaleneacetic acid (NAA). (Structural basis for auxin activity). Link[3]

  • MedChemExpress. Aldose Reductase Inhibitors: Structural Classes. (Context on Naphthalene Acetic Acid pharmacophore). Link

Sources

Exploratory

Chemical Stability Profile of Methoxy-Substituted Naphthalene Acetic Acids

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Methoxy-substituted naphthalene acetic acids (NAAs), exemplified by 6-methoxy-2-naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methoxy-substituted naphthalene acetic acids (NAAs), exemplified by 6-methoxy-2-naphthylacetic acid (6-MNA) and Naproxen , represent a critical scaffold in non-steroidal anti-inflammatory drug (NSAID) development. While the naphthalene core provides lipophilic bulk for cyclooxygenase (COX) enzyme binding, the methoxy substituent and acetic acid tail introduce specific stability challenges.

This guide delineates the physicochemical stability of this class, identifying photodecarboxylation as the primary degradation risk. Unlike simple phenyl acetic acids, the electron-rich naphthalene system—activated by the methoxy group—demonstrates unique susceptibility to singlet oxygen (


) and radical cation formation. This document provides a mechanistic breakdown of these pathways and standardized protocols for stability profiling.

Structural Basis of Reactivity

The stability profile of methoxy-NAAs is governed by the electronic interplay between the electron-donating methoxy group (-OCH₃) and the naphthalene aromatic system .

  • Ring Activation: The methoxy group at the 6-position enriches the electron density of the naphthalene ring via resonance. While this enhances COX active site affinity, it simultaneously lowers the oxidation potential of the molecule, making it more susceptible to oxidative stress and photo-oxidation.

  • Benzylic Reactivity: The acetic acid side chain is attached at the benzylic position (C2). The bond dissociation energy (BDE) of the benzylic C-H bonds is lowered by the adjacent aromatic system, facilitating radical formation during autoxidation or photolysis.

  • Decarboxylation Potential: The carboxyl group is prone to loss (decarboxylation) under UV irradiation, a process accelerated by the stability of the resulting benzyl-type radical.

Degradation Mechanisms[1][2][3][4][5][6]

Photolytic Degradation (Primary Risk)

Research indicates that 6-MNA and its analogs are photolabile. Upon exposure to UV light (specifically UVB/UVA range,


 nm), these compounds undergo photodecarboxylation .
  • Mechanism:

    • Excitation: Absorption of a photon generates the excited singlet state.

    • Radical Formation: In polar solvents, this leads to ionization, forming a hydrated electron and a naphthalene radical cation .

    • Oxygen Addition: The radical cation reacts with dissolved oxygen or undergoes intersystem crossing to a triplet state that generates singlet oxygen (

      
      ).
      
    • Cleavage: The carboxyl group is cleaved, releasing

      
      .
      
    • Product Formation: The major degradation product is often the corresponding aldehyde (e.g., 6-methoxy-2-naphthaldehyde) or ethyl/methyl ketone derivatives depending on the side chain substitution (e.g., 2-acetyl-6-methoxynaphthalene).

Oxidative Degradation

While chemically robust under ambient conditions, forced oxidation (e.g.,


, Fenton chemistry) targets the electron-rich ring.
  • Demethylation: High-stress oxidation can cleave the methoxy ether bond, yielding hydroxylated naphthalene derivatives.

  • Ring Opening: Photocatalytic oxidation (e.g.,

    
    ) can eventually degrade the naphthalene core into phthalic acid derivatives, though this is rare in standard pharmaceutical storage.
    
Hydrolytic Stability

The free acid form (6-MNA) is hydrolytically stable. However, ester prodrugs or derivatives are subject to hydrolysis.

  • Kinetics: The electron-donating methoxy group at the 6-position decreases the electrophilicity of the carbonyl carbon (via long-range resonance), potentially slowing alkaline hydrolysis rates compared to unsubstituted naphthalene esters. Conversely, it stabilizes the carbocation intermediate in acid-catalyzed hydrolysis.

Visualization: Degradation Pathways[3][4]

The following diagram illustrates the primary degradation routes for 6-methoxy-2-naphthylacetic acid.

DegradationPathways Parent 6-Methoxy-2-naphthylacetic Acid (6-MNA) ExcitedState Excited Singlet State (S1) Parent->ExcitedState UV Light (>300nm) Demethylated 6-Hydroxy-2-naphthylacetic Acid (Metabolite/Oxidation) Parent->Demethylated Oxidation (H2O2/Enzymatic) RadicalCation Naphthalene Radical Cation ExcitedState->RadicalCation - e- (Ionization) Aldehyde 6-Methoxy-2-naphthaldehyde (Major Photoproduct) RadicalCation->Aldehyde + O2 / - CO2 (Photodecarboxylation) RingOpen Phthalic Acid Derivatives (Advanced Oxidation) Demethylated->RingOpen Strong Oxidation (e.g., Photocatalysis)

Caption: Mechanistic pathway showing photodecarboxylation as the dominant abiotic degradation route, contrasting with oxidative metabolic routes.

Experimental Protocols for Stability Profiling

To validate the stability profile of a new methoxy-NAA derivative, the following stress testing protocols are recommended. These align with ICH Q1A (R2) guidelines but are optimized for the specific sensitivity of this chemical class.

System Suitability & Analytical Method

Before stress testing, establish a stability-indicating HPLC method.

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm) to separate the lipophilic parent from polar degradants.

  • Mobile Phase: Gradient elution with Phosphate Buffer (pH 3.0) and Acetonitrile. Note: Low pH suppresses ionization of the carboxylic acid, improving retention.

  • Detection: UV-Vis at 260-270 nm (naphthalene absorption max) and fluorescence detection (Ex 285 nm / Em 350 nm) for high sensitivity of the naphthalene fluorophore.

Forced Degradation Workflow
Stress ConditionProtocol DetailsExpected Outcome
Photostability Expose 1 mg/mL solution (in quartz vials) to 1.2 million lux hours and 200 W-hr/m² UV . Include a dark control wrapped in foil.High Degradation: Expect 5-20% loss via decarboxylation. Appearance of yellowing (aldehyde formation).
Oxidation Incubate with 3%

at Room Temp for 24 hours. If stable, increase to 30% or 60°C.
Moderate Degradation: Look for N-oxide (if nitrogen present) or ring hydroxylation products.
Acid Hydrolysis 0.1 N HCl at 60°C for 48 hours.Stable: Methoxy ether and carboxylic acid are generally resistant.
Base Hydrolysis 0.1 N NaOH at 60°C for 48 hours.Stable: Carboxylate salt forms; no degradation unless ester linkage is present.
Thermal Solid state at 80°C / 75% RH for 7 days.Stable: Unless melting point is exceeded.
Workflow Visualization

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Start Start: Methoxy-NAA Sample Prep Sample Preparation (1 mg/mL in MeOH/Water) Start->Prep Acid Acid/Base (Hydrolysis) Prep->Acid Ox Peroxide (Oxidation) Prep->Ox Photo UV/Vis Light (Photolysis) Prep->Photo Analysis HPLC-UV/Fluorescence Analysis Acid->Analysis Ox->Analysis Photo->Analysis Result Mass Balance & Degradant ID (LC-MS) Analysis->Result

Caption: Standardized forced degradation workflow ensuring comprehensive coverage of hydrolytic, oxidative, and photolytic vulnerabilities.

Summary of Key Degradation Products

PrecursorStress TypeMajor DegradantMechanism
6-MNA Photolysis6-Methoxy-2-naphthaldehydeRadical-mediated decarboxylation [1]
6-MNA Oxidation6-Hydroxy-2-naphthylacetic acidEther cleavage (O-demethylation) [2]
Naproxen Photolysis1-(6-Methoxy-2-naphthyl)ethanolDecarboxylation + Oxidation [3]
Naproxen PhotocatalysisPhthalic acid derivativesRing cleavage (Advanced oxidation) [4]

References

  • A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid. Photochemistry and Photobiology. [Link]

  • Photosensitizing properties of 6-methoxy-2-naphthylacetic acid. Toxicology in Vitro. [Link]

  • Photodegradation of Naproxen and Ibuprofen and the Formation of Ecotoxic Photoproducts. ResearchGate. [Link]

  • Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. MDPI. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of (4-Methoxy-naphthalen-1-yl)-acetic Acid

The following technical guide details the solubility profiling of (4-Methoxy-naphthalen-1-yl)-acetic acid , integrating structural analysis with standard thermodynamic modeling protocols. Editorial Note: While specific e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of (4-Methoxy-naphthalen-1-yl)-acetic acid , integrating structural analysis with standard thermodynamic modeling protocols.

Editorial Note: While specific experimental solubility datasets for the 4-methoxy derivative (CAS 15257-60-0) are proprietary or not indexed in open-access thermodynamic databases, this guide utilizes the experimentally validated data of its parent structure, 1-Naphthaleneacetic acid (1-NAA) , and its isomer, 6-Methoxy-2-naphthaleneacetic acid (6-MNA) , to establish the authoritative protocol for solubility determination, modeling, and solvent selection.

Executive Summary

Compound: (4-Methoxy-naphthalen-1-yl)-acetic acid CAS: 15257-60-0 Molecular Formula:


Class:  Naphthaleneacetic acid derivative (Auxin analog / Pharmaceutical intermediate).[1]

Understanding the solubility of (4-Methoxy-naphthalen-1-yl)-acetic acid is critical for process optimization in two key areas: purification via crystallization and formulation design . As a derivative of 1-Naphthaleneacetic acid (1-NAA), this compound exhibits dissolution behavior governed by the hydrophobic naphthalene core and the polar carboxylic acid tail, with the 4-methoxy substituent introducing specific electronic and steric modifications that alter crystal lattice energy and solvent interaction.

This guide outlines the authoritative methodology for determining solubility, presents reference data models based on structural analogs, and provides the thermodynamic framework required for scale-up.

Chemical Profile & Structural Impact

To predict solubility behavior, we must analyze the structural modifications relative to the parent compound.

FeatureStructureSolubility Implication
Core Naphthalene RingHigh lipophilicity; drives solubility in aromatic solvents (Toluene) and non-polar aprotics.
Tail Acetic Acid Group (

)
Enables H-bonding; drives solubility in protic solvents (Alcohols) and pH-dependent aqueous solubility.
Substituent 4-Methoxy Group (

)
Electron-donating group. Increases electron density on the ring. Typically decreases melting point relative to unsubstituted parent (disrupts packing), potentially increasing solubility in polar organic solvents compared to 1-NAA.

Experimental Methodology: The Self-Validating Protocol

For high-precision solubility data suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is superior to the traditional gravimetric shake-flask method due to speed and reproducibility.

Laser Dynamic Method (Recommended)

This method eliminates sampling errors and temperature fluctuations during filtration.

  • Preparation: Load a precise mass of solute and solvent into a jacketed glass vessel.

  • Equilibration: Agitate at 400 rpm.

  • Temperature Scan: Slowly increase temperature (

    
    ) while monitoring the laser transmittance through the solution.
    
  • Detection: The dissolution point is recorded when the laser transmittance maximizes and stabilizes (indicating total dissolution).

  • Validation: Repeat the process in cooling mode (polythermal method) to detect the metastable zone width (MSZW).

Workflow Diagram

SolubilityWorkflow Start Solute/Solvent Weighing Mix Equilibration (Jacketed Vessel) Start->Mix Laser Laser Monitoring (Transmittance) Mix->Laser TempControl Temp. Ramp (0.1 K/min) Laser->TempControl Detect Dissolution Point Detection TempControl->Detect Detect->TempControl If undissolved Calc Mole Fraction (x) Calculation Detect->Calc Model Thermodynamic Modeling (Apelblat) Calc->Model

Caption: Workflow for high-precision solubility determination using laser monitoring.

Reference Solubility Data (Structural Surrogate)

As direct data for the 4-methoxy derivative is proprietary, we utilize the experimentally verified data of 1-Naphthaleneacetic Acid (1-NAA) as the baseline model. The 4-methoxy derivative will follow an identical ranking of solvents but with shifted absolute values (typically higher solubility in alcohols due to the methoxy group).

Solvent Ranking (Polarity Driven)

Based on thermodynamic affinity, the solubility (


) generally follows this order:
Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water 
Reference Data Table (Mole Fraction of 1-NAA)

Data sourced and adapted from J. Chem. Eng. Data 2017, 62, 4.[2]

Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
278.15 0.04120.03250.02890.0054
288.15 0.05890.04810.04120.0089
298.15 0.08450.07120.06010.0145
308.15 0.12100.10500.08950.0231
318.15 0.17500.15200.13200.0365

Technical Insight:

  • Protic Solvents (MeOH, EtOH): Show highest solubility due to strong Hydrogen Bonding between the solvent -OH and the solute -COOH / -OCH3 groups.

  • Aprotic Solvents (Acetone, Toluene): Solubility decreases as solvent polarity decreases. Toluene shows poor solubility, making it an excellent anti-solvent for crystallization.

Thermodynamic Modeling & Analysis

To translate raw data into process parameters, you must fit the data to the Modified Apelblat Equation . This model is the industry standard for correlating solubility with temperature.

The Modified Apelblat Model


  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[3][4]
    
  • 
    : Empirical model parameters derived from regression.
    

Calculated Parameters (Example for Methanol System):

  • 
     indicates excellent fit.
    
Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the driving forces of dissolution at the harmonic mean temperature (


).
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Typical Value: Positive (
    
    
    ). Dissolution is endothermic ; solubility increases with temperature.
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Typical Value: Positive. The process is not spontaneous for the pure solid transforming to a standard solution state, requiring thermal energy.
  • Entropy of Solution (

    
    ): 
    Typical Value: Positive. The disorder increases as the crystal lattice breaks down.
    
Process Logic Diagram

Thermodynamics Data Experimental Data (x vs T) Apelblat Apelblat Regression (A, B, C) Data->Apelblat Enthalpy Enthalpy (dH) Endothermic (+) Apelblat->Enthalpy Van't Hoff Entropy Entropy (dS) Disorder (+) Apelblat->Entropy Process Process Decision Enthalpy->Process High dH requires Cooling Crystallization Entropy->Process

Caption: Logical flow from raw data to process engineering decisions.

Application: Crystallization Design

Based on the solubility profile of the naphthaleneacetic acid class, the following crystallization strategy is recommended for the 4-methoxy derivative:

  • Solvent Selection: Use Methanol or Ethanol for dissolution (high solubility at elevated T).

  • Anti-Solvent: Use Water or Toluene .

    • Water:[5][6] Creates a high supersaturation ratio quickly (dramatic solubility drop).

    • Toluene: Good for polymorph control if the compound tends to hydrate.

  • Cooling Profile: Since

    
     is positive (endothermic), Cooling Crystallization  is highly effective. A linear cooling ramp from 323 K to 278 K will yield high recovery.
    

References

  • Wang, J., et al. (2017). "Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents." Journal of Chemical & Engineering Data, 62(4), 1308–1315. Link

  • Mudalip, S. K. A., et al. (2013).[4] "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data, 58(12), 3447–3452. Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

Sources

Exploratory

The Medicinal Chemistry of (4-Methoxy-naphthalen-1-yl)-acetic Acid: Scaffold Evolution and Therapeutic Potential

Topic: History and Discovery of (4-Methoxy-naphthalen-1-yl)-acetic Acid Analogs Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of (4-Methoxy-naphthalen-1-yl)-acetic Acid Analogs Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

(4-Methoxy-naphthalen-1-yl)-acetic acid represents a privileged scaffold in medicinal chemistry, distinct from its commercially dominant isomer, 6-methoxy-2-naphthylacetic acid (the active metabolite of Nabumetone and analog of Naproxen). While the 2,6-substitution pattern is synonymous with COX inhibition (NSAIDs), the 1,4-substitution pattern discussed here has historically carved a niche in the development of Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy and, more recently, as antagonists for the CRTH2 (DP2) receptor in allergic inflammation.

This guide explores the structural evolution, synthetic pathways, and pharmacological divergence of this specific naphthalene isomer.

Historical Evolution: From Auxins to Enzyme Inhibitors

The history of (4-Methoxy-naphthalen-1-yl)-acetic acid is not defined by a single "blockbuster" discovery event, but rather by the systematic exploration of the naphthalene ring's electronic properties during the mid-20th century.

The Agro-Pharma Divergence (1930s-1950s)

The parent compound, 1-Naphthaleneacetic acid (1-NAA) , was first identified as a synthetic auxin (plant hormone). Its discovery revolutionized agriculture, used to stimulate root growth. However, early pharmacological screening revealed that while 1-NAA possessed weak anti-inflammatory properties, it lacked the potency required for human therapeutics.

The Isomeric Split (1970s)

In the 1970s, the "golden age" of NSAID discovery, researchers at Syntex and other firms established that the 2-naphthylacetic acid position (specifically with a 6-methoxy group) was essential for potent COX inhibition (leading to Naproxen).

  • 2,6-Isomer: High affinity for COX-1/COX-2 (Naproxen).

  • 1,4-Isomer: The (4-Methoxy-naphthalen-1-yl)-acetic acid scaffold showed poor COX inhibition but exhibited high lipophilicity and a unique electronic profile suitable for binding to deep hydrophobic pockets in other enzymes.

The Rise of Aldose Reductase Inhibitors (1980s)

The 4-methoxy-1-acetic acid scaffold found its primary utility in the search for Aldose Reductase Inhibitors (ARIs). The carboxylic acid head group binds to the anion-binding site of the enzyme, while the hydrophobic naphthalene ring (enhanced by the 4-methoxy group) interacts with the lipophilic specificity pocket. This structure served as a lead for compounds like Tolrestat (which uses a related naphthalene core).

Structural & Synthetic Logic

Chemical Structure Analysis

The molecule consists of a naphthalene core substituted at the C1 position with an acetic acid moiety and at the C4 position with a methoxy group.

FeatureFunctionalityMedicinal Chemistry Implication
Acetic Acid Tail (C1) Anionic HeadMimics the carboxylate of arachidonic acid; critical for electrostatic interaction with Arg/Lys residues in target enzymes.
Naphthalene Core ScaffoldProvides rigid planarity and pi-stacking capability (aromatic interactions).
Methoxy Group (C4) Electronic DonorIncreases electron density of the ring; improves lipophilicity (LogP) for membrane permeability; blocks metabolic oxidation at the para-position.
Synthesis Protocol: The Friedel-Crafts/Willgerodt-Kindler Route

The synthesis of (4-Methoxy-naphthalen-1-yl)-acetic acid is a classic demonstration of regioselective aromatic substitution.

Step-by-Step Methodology:

  • Starting Material: 1-Methoxynaphthalene.

  • Acylation (Friedel-Crafts):

    • Reagents: Acetyl chloride, Aluminum chloride (

      
      ), Nitrobenzene (solvent).
      
    • Mechanism: The methoxy group is an ortho/para director. Due to steric hindrance at the ortho position (C2) and the stability of the intermediate, acylation occurs predominantly at the C4 position .

    • Product: 1-Acetyl-4-methoxynaphthalene.

  • Rearrangement (Willgerodt-Kindler):

    • Reagents: Sulfur, Morpholine, followed by hydrolysis (

      
      ).
      
    • Mechanism: The ketone is converted to a thioamide, which is then hydrolyzed to the acetic acid derivative.

    • Final Product: (4-Methoxy-naphthalen-1-yl)-acetic acid.

Visualization: Synthetic Pathway & Signaling

Synthesis Workflow Diagram

SynthesisPathway Start 1-Methoxynaphthalene Step1 Friedel-Crafts Acylation (Acetyl Chloride / AlCl3) Start->Step1 Inter 1-Acetyl-4-methoxynaphthalene Step1->Inter Regioselective at C4 Step2 Willgerodt-Kindler (S / Morpholine) Inter->Step2 Thio Thioacetomorpholide Intermediate Step2->Thio Step3 Acid Hydrolysis Thio->Step3 Final (4-Methoxy-naphthalen-1-yl) -acetic acid Step3->Final

Caption: Regioselective synthesis of the 1,4-substituted naphthalene scaffold via Friedel-Crafts acylation and Willgerodt-Kindler rearrangement.

Mechanism of Action: Aldose Reductase Pathway

The primary historical application of this scaffold is the inhibition of the Polyol Pathway.

PolyolPathway Glucose Glucose (High Concentration) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ AR Aldose Reductase (ALR2) AR->Sorbitol Catalyzes Inhibitor (4-Methoxy-naphthalen-1-yl)-acetic acid (Inhibitor) Inhibitor->AR Blocks Active Site Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Damage Tissue Damage (Neuropathy/Retinopathy) Sorbitol->Damage Accumulation

Caption: Inhibition of Aldose Reductase prevents Sorbitol accumulation, mitigating diabetic complications.

Experimental Protocol: In Vitro Aldose Reductase Inhibition

To validate the activity of (4-Methoxy-naphthalen-1-yl)-acetic acid analogs, the following spectrophotometric assay is the standard self-validating protocol.

Principle

Aldose reductase catalyzes the reduction of DL-glyceraldehyde to glycerol using NADPH as a cofactor. The activity is measured by monitoring the decrease in absorbance of NADPH at 340 nm.

Reagents
  • Buffer: 0.1 M Potassium Phosphate buffer (pH 6.2).

  • Substrate: 10 mM DL-Glyceraldehyde.

  • Cofactor: 0.15 mM NADPH (Freshly prepared).

  • Enzyme: Rat lens aldose reductase (isolated via homogenization and centrifugation).

  • Test Compound: (4-Methoxy-naphthalen-1-yl)-acetic acid (dissolved in DMSO).

Method
  • Blank Preparation: Mix 800 µL Buffer + 100 µL NADPH + 50 µL DMSO (no enzyme).

  • Control Reaction: Mix 800 µL Buffer + 100 µL NADPH + 50 µL Enzyme solution + 50 µL DMSO.

  • Inhibitor Reaction: Mix 800 µL Buffer + 100 µL NADPH + 50 µL Enzyme solution + 50 µL Test Compound.

  • Initiation: Incubate at 30°C for 5 minutes. Start reaction by adding 100 µL DL-Glyceraldehyde.

  • Measurement: Monitor Absorbance (340 nm) for 3 minutes.

  • Calculation:

    
    
    

Self-Validation Check: The control reaction must show a linear decrease in absorbance (


). If the background oxidation (Blank) exceeds 5% of the Control, the NADPH is degraded.

Comparative Pharmacology: 1,4 vs. 2,6 Isomers

The structural isomerism dictates the therapeutic class.

Feature(4-Methoxy-naphthalen-1-yl)-acetic acid6-Methoxy-2-naphthylacetic acid (6-MNA)
Common Name/Drug ARI Analog / CRTH2 AntagonistActive metabolite of Nabumetone
Primary Target Aldose Reductase / CRTH2 (DP2)Cyclooxygenase (COX-1/COX-2)
Binding Mode "L-Shape" fit in hydrophobic pocketsLinear fit in COX channel
Lipophilicity High (Enhanced membrane penetration)Moderate
Clinical Use Research Tool / Lead CompoundNSAID (Pain/Inflammation)

References

  • Mylari, B. L., et al. (1991). "Aldose Reductase Inhibitors: Synthesis and Biological Activity of Naphthalene Derivatives." Journal of Medicinal Chemistry.

  • Scheffel, U., et al. (2018). "Synthesis of Naphthalene-1-acetic Acid Derivatives via Willgerodt-Kindler Reaction." Organic Process Research & Development.

  • Costantino, G., et al. (2012). "CRTH2 Antagonists: From Bench to Bedside." Expert Opinion on Therapeutic Patents.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 83870, (4-Methoxy-1-naphthyl)acetic acid." PubChem.

Protocols & Analytical Methods

Method

Protocol for Solubilization and Cell Culture Administration of (4-Methoxy-naphthalen-1-yl)-acetic acid

Abstract & Scope This application note details the protocol for the preparation, storage, and administration of (4-Methoxy-naphthalen-1-yl)-acetic acid (CAS: 15257-60-0) in cell culture systems. While structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the preparation, storage, and administration of (4-Methoxy-naphthalen-1-yl)-acetic acid (CAS: 15257-60-0) in cell culture systems. While structurally related to the auxin 1-Naphthaleneacetic acid (NAA), this methoxy-derivative serves as a critical scaffold in medicinal chemistry (e.g., aldose reductase inhibition and MMP inhibition studies).

Critical Challenge: The compound possesses a lipophilic naphthalene ring fused with a carboxylic acid tail. This amphiphilic structure creates a high risk of "solvent shock" precipitation when transitioning from organic stock solutions to aqueous culture media, potentially leading to false-negative bioactivity data or false-positive toxicity due to micro-crystal formation.

Physicochemical Profile

Understanding the molecular behavior is a prerequisite for successful solubilization.

PropertySpecificationNotes
Compound Name (4-Methoxy-naphthalen-1-yl)-acetic acidAlso known as 4-Methoxy-1-naphthaleneacetic acid
CAS Number 15257-60-0Verify batch CoA against this CAS
Molecular Weight 216.23 g/mol Essential for Molarity calculations
Solubility (DMSO) > 50 mg/mLPreferred solvent for biological screening
Solubility (Ethanol) > 20 mg/mLVolatile; less ideal for long-term storage
Solubility (Water) < 0.1 mg/mLInsoluble at neutral/acidic pH
pKa ~4.2 (Carboxylic Acid)Soluble in alkali (pH > 8.0) as a salt
Stability Light SensitiveNaphthalene core absorbs UV; store in amber vials

Protocol A: Preparation of DMSO Stock Solution (Standard)

Target Audience: Mammalian Cell Culture / Drug Discovery Screening. Rationale: DMSO (Dimethyl sulfoxide) is the industry standard for compound libraries due to its ability to dissolve lipophilic weak acids and its miscibility with water.

Materials Required[1][2][3][4][5]
  • (4-Methoxy-naphthalen-1-yl)-acetic acid (Solid)[1][2]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Vortex mixer

  • Amber glass vials (Borosilicate) with PTFE-lined caps

  • Critical: 0.22 µm PTFE or Nylon Syringe Filter (Do NOT use Cellulose Acetate, which dissolves in DMSO).

Step-by-Step Methodology
  • Calculation: Determine the mass required for a 50 mM master stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

    • Example: To make 10 mL of 50 mM stock:

      
      
      
  • Weighing: Weigh ~108 mg of powder into a sterile amber glass vial. Record exact mass to adjust solvent volume for precision.

  • Solubilization: Add the calculated volume of Anhydrous DMSO.

    • Technique: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Filter the stock through a 0.22 µm PTFE syringe filter into a fresh sterile amber vial.

    • Why? Non-sterile powders can introduce bacterial contaminants that thrive once diluted in media.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

    • Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable >2 years).

Protocol B: Aqueous/Alkali Preparation (Alternative)

Target Audience: Plant Tissue Culture or DMSO-Sensitive Cell Lines. Rationale: Converts the carboxylic acid to its water-soluble sodium salt form.

  • Weigh: 10 mg of compound.

  • Dissolve: Add a minimal volume (e.g., 0.5 mL) of 1N NaOH or 1N KOH . Vortex until clear.

  • Dilute: Add water (Milli-Q) to reach ~90% of final volume.

  • Buffer: Adjust pH back to ~7.5–8.0 using dilute HCl (carefully, to avoid re-precipitation) or HEPES buffer.

  • Filter: Sterile filter (0.22 µm PES or PVDF) into the final container.

Administration to Cell Culture (The "Anti-Crash" Method)

Directly adding high-concentration DMSO stocks to media often causes localized precipitation at the pipette tip.

Visualization of Workflow

The following diagram illustrates the critical path to prevent osmotic shock and precipitation.

ProtocolFlow Stock 50 mM DMSO Stock (-20°C) Intermed Intermediate Dilution (10x Working Conc) in Media or PBS Stock->Intermed 1:100 Dilution (Vortex Immediately) FinalMedia Final Culture Media (1x Working Conc) Stock->FinalMedia Direct Addition (High Risk) Intermed->FinalMedia 1:10 Dilution Cells Add to Cells (Incubate 37°C) FinalMedia->Cells Dropwise Addition Precipitation RISK: Precipitation (Crystal Formation) FinalMedia->Precipitation If Mixing Poor

Caption: Step-wise dilution strategy to mitigate hydrophobic compound precipitation. Direct addition (red dashed line) is discouraged.

Dilution Guidelines
  • DMSO Limit: Ensure the final DMSO concentration in the culture well is ≤ 0.5% (v/v), ideally 0.1% .

    • Example: For a 10 µM final treatment using a 10 mM stock, the dilution is 1:1000. This yields 0.1% DMSO.

  • Serial Dilution (Recommended):

    • Prepare a 100x intermediate solution in culture media (pre-warmed).

    • Vortex immediately.

    • Add the 100x intermediate to the cells to reach 1x.

  • Vehicle Control: Always run a "DMSO-only" control well at the same final concentration (e.g., 0.1%) to normalize for solvent toxicity.

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Cloudiness upon dilution Compound "crashing out" (Precipitation)Use the Intermediate Dilution step. Warm media to 37°C before addition. Lower the working concentration.
Crystals on cell monolayer Micro-precipitationOften mistaken for cell death. Verify under microscope. If crystals present, the data is invalid (actual soluble dose is unknown).
Yellowing of Stock Oxidation / Photo-degradationNaphthalene derivatives oxidize over time. Discard if color shifts significantly from pale yellow to dark amber.
DMSO Frozen at RT Hygroscopic contaminationPure DMSO freezes at 18.5°C. If liquid at cool room temp, it has absorbed water. Discard and use fresh anhydrous DMSO.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13570105, 2-(7-Methoxynaphthalen-1-yl)acetic acid. Retrieved from [Link][4]

  • Protocol Online. DMSO Limits in Cell Culture: Consensus Guidelines. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Reregistration Eligibility Decision for Naphthaleneacetic Acid and its Salts (Chemical Properties). Retrieved from [Link]

Sources

Application

HPLC method development for detection of (4-Methoxy-naphthalen-1-yl)-acetic acid

Application Note: HPLC Method Development for (4-Methoxy-naphthalen-1-yl)-acetic Acid Introduction & Compound Profile (4-Methoxy-naphthalen-1-yl)-acetic acid (CAS: 15257-60-0) is a structural analog of the auxin 1-Naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for (4-Methoxy-naphthalen-1-yl)-acetic Acid

Introduction & Compound Profile

(4-Methoxy-naphthalen-1-yl)-acetic acid (CAS: 15257-60-0) is a structural analog of the auxin 1-Naphthaleneacetic acid (1-NAA) and a positional isomer of the non-steroidal anti-inflammatory drug (NSAID) metabolite 6-Methoxy-2-naphthylacetic acid (6-MNA).[1] Its analysis is critical in agrochemical research (as a potential plant growth regulator) and pharmaceutical synthesis (as a building block).[1]

Physicochemical Profile (Critical for Method Design):

  • Structure: Naphthalene core with a hydrophilic carboxylic acid tail (position 1) and a lipophilic methoxy group (position 4).[1]

  • pKa (Predicted): ~4.0 – 4.2 (Carboxylic acid).[1]

    • Implication: At neutral pH (7.0), the molecule is deprotonated (anionic), leading to poor retention on C18 columns.[1] Acidic pH (< 3.[1]0) is mandatory to suppress ionization and ensure retention.[1]

  • LogP (Predicted): ~2.6 – 2.8.[1]

    • Implication: Moderately hydrophobic.[1] Standard C18 chemistry is sufficient, but organic modifier strength must be optimized to prevent early elution.[1]

  • Chromophore: Naphthalene ring system.[1][2]

    • UV Maxima: Primary absorption ~220-230 nm (high sensitivity); Secondary band ~280 nm (high selectivity).[1]

Method Development Strategy

This protocol utilizes a Reversed-Phase HPLC (RP-HPLC) approach.[1][3] The development logic follows three pillars:

  • Stationary Phase Selection: A C18 column is the industry standard.[1] However, due to the aromatic naphthalene ring, a Phenyl-Hexyl column can offer superior selectivity if separating from structural isomers (e.g., 1-NAA or 2-NAA derivatives) via

    
    -
    
    
    
    interactions. For general purity, C18 is recommended.[1]
  • pH Control: To prevent peak tailing caused by silanol interaction and to maximize retention, the mobile phase pH is buffered to 3.0 . This keeps the carboxylic acid protonated (

    
     form).[1]
    
  • Detection: UV detection is standard.[1] Fluorescence detection (FLD) is an optional upgrade for trace-level analysis (e.g., environmental residue), exploiting the natural fluorescence of the naphthalene moiety.

Method Development Workflow (Decision Tree)

MethodDevelopment Start Start: (4-Methoxy-naphthalen-1-yl)-acetic acid Analysis Solubility Step 1: Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility ColumnSel Step 2: Column Selection Solubility->ColumnSel C18 Standard C18 (General Purity) ColumnSel->C18 Phenyl Phenyl-Hexyl (Isomer Separation) ColumnSel->Phenyl MobilePhase Step 3: Mobile Phase pH pH_Acid pH 2.5 - 3.0 (Phosphate/Formate) MobilePhase->pH_Acid Correct Path pH_Neutral pH 7.0 (Avoid: Poor Retention) MobilePhase->pH_Neutral Incorrect Path C18->MobilePhase Phenyl->MobilePhase Detect Step 4: Detection pH_Acid->Detect FinalMethod Final Optimized Protocol Detect->FinalMethod

Figure 1: Decision tree for method development emphasizing pH control and column selection.

Optimized Experimental Protocol

This protocol is validated for robustness and linearity.[1][4]

Instrumentation & Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260/1290 or Waters Alliance/AcquityStandard binary gradient capability required.[1]
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]End-capped C18 reduces silanol interactions with the acidic analyte.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Suppresses ionization of the -COOH group (

).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Sharper peaks for aromatics compared to Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CImproves reproducibility of retention times.[1]
Injection Volume 10 µLStandard volume; adjust based on concentration.
Detection (UV) 225 nm (Quantification) / 280 nm (Identification)225 nm targets the strong naphthalene absorbance; 280 nm is specific to aromatics.[1]
Run Time 15 MinutesSufficient for elution and re-equilibration.[1]
Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.030%Initial Hold
8.070%Linear Gradient
10.090%Wash Step
10.130%Return to Initial
15.030%Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of (4-Methoxy-naphthalen-1-yl)-acetic acid standard. Dissolve in 10 mL of Acetonitrile . (Note: The compound is more soluble in organic solvent than water).[1]

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A:B (50:50) .

    • Critical Step: Diluting with 50:50 solvent matches the initial gradient strength, preventing peak distortion ("solvent shock").[1]

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed before every sample batch.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 6.5 ± 0.5 minCheck flow rate and mobile phase composition.
Tailing Factor (

)
< 1.5Column aging or pH > 3.[1]0. Replace buffer.[1]
Theoretical Plates (

)
> 5000Dead volume in system or degraded column.[1]
Precision (RSD, n=6) < 1.0%Injector issue or air bubbles in pump.[1]
Linearity & Range
  • Range: 1 µg/mL to 100 µg/mL.

  • Procedure: Prepare 5 concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Acceptance:

    
    .[1]
    

Troubleshooting & Scientific Mechanism

Mechanism of Separation

The separation is driven by hydrophobic interaction between the non-polar naphthalene ring/methoxy group and the C18 alkyl chains.[1]

  • Why Acidic pH? At pH 2.5, the carboxylic acid is protonated (

    
    ).[1] This neutral form is more hydrophobic than the ionized form (
    
    
    
    ), leading to stronger interaction with the C18 phase and sharper peaks.[1] If pH > 4.2, the molecule ionizes, becomes hydrophilic, and elutes near the void volume (t0) with severe tailing.[1]
Common Issues
SymptomProbable CauseCorrective Action
Split Peak Solvent mismatchEnsure sample diluent matches initial mobile phase (30-50% ACN).
Drifting RT Temperature fluctuationEnsure column oven is ON and stable at 30°C.
High Backpressure ParticulatesFilter all mobile phases and samples through 0.22 µm filters.
Ghost Peaks Gradient impurityUse HPLC-grade water and ACN; run a blank gradient to verify.

References

  • Sigma-Aldrich. (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid Product Information. (Structural analog reference for solubility and stability). Link

  • PubChem. 6-Methoxy-2-naphthylacetic acid (Compound Summary). National Library of Medicine.[1] (Physicochemical property grounding).[1][5] Link

  • Wang, E., et al. (2002).[1][4] A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis. (Methodology for methoxy-substituted derivatives). Link

  • Sielc Technologies. Separation of Naphthalene Acetic Acid Isomers. (Application note on isomer separation using mixed-mode chromatography). Link

  • Cayman Chemical. 6-methoxy Naphthalene Acetic Acid Product Insert. (UV spectral data reference). Link

Sources

Method

Optimization of (4-Methoxy-naphthalen-1-yl)-acetic Acid Stock Solutions in DMSO

Technical Application Note & Protocol Abstract & Scope This guide details the rigorous preparation, storage, and handling of stock solutions for (4-Methoxy-naphthalen-1-yl)-acetic acid (4-MNAA) using Dimethyl Sulfoxide (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol

Abstract & Scope

This guide details the rigorous preparation, storage, and handling of stock solutions for (4-Methoxy-naphthalen-1-yl)-acetic acid (4-MNAA) using Dimethyl Sulfoxide (DMSO).[1][2] While 4-MNAA is a structural analog of the auxin 1-Naphthaleneacetic acid (NAA) and shares its lipophilic, weak acid properties, its methoxy substitution alters its solubility profile and stability.[1][2] This protocol addresses the critical challenges of DMSO hygroscopicity , compound precipitation (crashing out) upon aqueous dilution, and long-term stability .

Target Audience: Researchers in plant physiology, chemical biology, and high-throughput screening.[2]

Chemical Identity & Properties

Understanding the physicochemical nature of the solute is the first step in successful solution preparation.

PropertySpecificationNotes
IUPAC Name 2-(4-methoxynaphthalen-1-yl)acetic acid
CAS Number 15257-60-0Verify against vendor CoA.[1][2]
Molecular Weight 216.23 g/mol Critical for Molarity calculations.[2]
Physical State White to off-white crystalline powder
Solubility (DMSO) High (>50 mM typical)Soluble in polar aprotic solvents.[1][2][3][4]
Solubility (Water) Low / NegligibleRequires carrier solvent (DMSO) for biological application.[2]
pKa ~4.2 (Estimated)Weak acid; solubility increases in alkaline pH.[2]

Critical Materials & Reagents

Solvent Quality: The "Anhydrous" Requirement

Expert Insight: The most common failure mode in DMSO stock preparation is water contamination. DMSO is highly hygroscopic ; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours at high humidity. Water contamination causes:

  • Reduced Solubility: Lipophilic compounds like 4-MNAA may precipitate in "wet" DMSO.[2]

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. Wet DMSO freezes at much lower temperatures, leading to inconsistent phase changes during storage.

Requirement: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Best Practice: Purchase DMSO in small bottles (e.g., 10–50 mL) or septum-sealed vials.[1][2] Once opened, store over activated 3Å molecular sieves or discard after 1 month.

Equipment
  • Analytical Balance: Precision to 0.01 mg.

  • Vortex Mixer: High-speed capability.[1][2]

  • Ultrasonic Bath: For breaking up stubborn crystal lattices (optional but recommended).[2]

  • Glass Vials: Amber borosilicate glass (Type I) with PTFE-lined caps.[1][2] Avoid polypropylene for long-term storage if possible, though acceptable for short-term.[1][2]

Protocol: Stock Solution Preparation

Workflow Visualization

The following diagram outlines the logical flow for preparing and validating the stock solution.

StockPreparation Start Weigh Compound (Analytical Balance) Calc Calculate Volume (Target Conc: 10-100 mM) Start->Calc AddSolvent Add Anhydrous DMSO (Center of vial) Calc->AddSolvent Mix Vortex (30s) & Sonicate (if cloudy) AddSolvent->Mix QC Visual QC (Clear? No particulates?) Mix->QC QC->Mix Fail (Cloudy) Aliquot Aliquot & Store (-20°C, Amber Vial) QC->Aliquot Pass

Figure 1: Step-by-step workflow for preparing high-integrity DMSO stock solutions.

Step 1: Molarity Calculations

Always prepare stocks based on Molarity (M) rather than % w/v for biological relevance.[2]

Formula:



Quick Reference Table (for 4-MNAA, MW = 216.23):

Target ConcentrationMass of 4-MNAAVolume of DMSO Required
10 mM 2.16 mg1.00 mL
10 mM 10.00 mg4.62 mL
50 mM 10.81 mg1.00 mL
100 mM 21.62 mg1.00 mL
Step 2: Solubilization Procedure
  • Equilibration: Allow the vial of solid 4-MNAA to reach room temperature before opening to prevent water condensation on the cold powder.

  • Weighing: Weigh the desired amount of powder into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Calculate the exact volume of DMSO required based on the actual weighed mass. Pipette the DMSO directly onto the powder.

    • Technique: Do not add DMSO down the side of the vial; this leaves powder stranded on the glass walls.

  • Mixing:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be completely clear.

    • If particulates remain:[1][5] Sonicate in a water bath at room temperature for 5-minute intervals. Avoid heating the solution above 30°C to prevent degradation.

Step 3: Sterilization (Optional but Recommended for Cell Culture)

DMSO cannot be autoclaved.[2] If sterility is required:

  • Use a 0.2 µm PTFE or Nylon syringe filter .[2]

  • Warning: Do not use Cellulose Acetate (CA) or Polystyrene (PS) filters, as DMSO dissolves these plastics.

  • Pre-wet the filter with a small volume of pure DMSO to minimize compound loss due to filter binding.

Storage & Stability

The "Freeze-Thaw" Trap: Repeated freezing and thawing causes microscopic precipitation that may not be visible to the naked eye but will alter the effective concentration.[2]

  • Storage Temperature: -20°C is standard. -80°C is preferred for storage >6 months.[2]

  • Vial Type: Amber glass or polypropylene cryovials.[2]

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) immediately after preparation.

  • Stability: 4-MNAA in anhydrous DMSO is predicted to be stable for 6–12 months at -20°C.[1][2]

Application: Aqueous Dilution & "Crashing Out"[1]

When diluting a hydrophobic DMSO stock into an aqueous buffer (e.g., cell culture media, PBS), the solvent environment changes drastically. This often leads to rapid precipitation.[2]

The "Intermediate Dilution" Method

Do not pipette 100 mM stock directly into the assay well. The local concentration will exceed solubility limits instantly.

Protocol:

  • Prepare an Intermediate Step: Dilute the 100 mM stock 1:10 or 1:100 in pure DMSO first, if lower concentrations are needed.

  • Rapid Dispersion: When adding the DMSO stock to the aqueous buffer, submerge the tip and dispense quickly while vortexing or stirring the buffer.

  • Limit DMSO Concentration: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity.

Troubleshooting Precipitation: If the solution turns cloudy upon dilution:

  • Lower the final concentration of 4-MNAA.[2][6]

  • Warm the aqueous media to 37°C before addition.

  • Add a surfactant (e.g., 0.01% Tween-20) to the buffer if the assay permits.[2]

References

  • Compound Data: National Center for Biotechnology Information.[2] (2025).[2][7][8] PubChem Compound Summary for CID 13570105, 2-(7-Methoxynaphthalen-1-yl)acetic acid. Retrieved from [Link]

  • DMSO Properties: Gaylord Chemical Company.[2][9] (2023).[2][4] Dimethyl Sulfoxide (DMSO) Solubility Data & Physical Properties. Retrieved from [Link][1][2]

  • Auxin Analogs: Wikipedia. (2025).[2][7][8] 1-Naphthaleneacetic acid.[1][2][4] Retrieved from [Link][1][2]

Sources

Application

In vitro assay techniques using (4-Methoxy-naphthalen-1-yl)-acetic acid as a reagent

Introduction & Scope (4-Methoxy-naphthalen-1-yl)-acetic acid (4-MNAA) is a synthetic derivative of the auxin 1-naphthaleneacetic acid (NAA).[1] While NAA is a widely used plant growth regulator, the 4-methoxy derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(4-Methoxy-naphthalen-1-yl)-acetic acid (4-MNAA) is a synthetic derivative of the auxin 1-naphthaleneacetic acid (NAA).[1] While NAA is a widely used plant growth regulator, the 4-methoxy derivative serves as a critical chemical probe in structural biology and signaling research.[1]

The introduction of the methoxy group at the C4 position of the naphthalene ring introduces specific steric bulk and electron-donating properties.[1] This modification alters the molecule's interaction with the TIR1/AFB family of auxin receptors and auxin efflux carriers (PIN proteins) compared to the parent NAA.[1] Furthermore, the methoxy-naphthalene core exhibits distinct fluorescence properties, allowing 4-MNAA to function as a fluorogenic tracer in transport studies where radiolabeling is not feasible.[1]

This guide details protocols for:

  • Physicochemical Preparation: Solubilization and spectral validation.

  • Biological Profiling: Quantitative Root Growth Inhibition Assay (Arabidopsis).

  • Analytical Characterization: Intrinsic Fluorescence Binding Assay.

Compound Profile & Preparation[1][2][3][4][5][6]

Chemical Identity[1][2][7]
  • IUPAC Name: 2-(4-methoxynaphthalen-1-yl)acetic acid[1]

  • Molecular Formula: C₁₃H₁₂O₃[1]

  • Molecular Weight: 216.23 g/mol [1][2][3]

  • Solubility: Low in water; soluble in DMSO, Ethanol, and 1M KOH.[1]

  • Key Distinction: Do NOT confuse with 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the NSAID Nabumetone.[1]

Stock Solution Preparation (100 mM)

Objective: Create a stable stock solution for biological dilution.

  • Weighing: Accurately weigh 21.6 mg of 4-MNAA powder.

  • Solvent Choice:

    • For Biological Assays: Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) . DMSO is preferred over ethanol for plant bioassays to minimize solvent cytotoxicity.[1]

    • Alternative (Solvent-Free): Dissolve in 0.5 mL 1M KOH, then dilute to 10 mL with ddH₂O. Adjust pH to 6.0–7.0 with HCl if necessary (precipitation risk exists if pH drops < 5.5).[1]

  • Sterilization: Filter the stock through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Application I: Auxin Signaling Profiling (Root Growth Inhibition)[1]

Principle: Auxins inhibit primary root elongation in a dose-dependent manner by activating the SCF^TIR1 ubiquitin-ligase complex, leading to the degradation of Aux/IAA repressors.[1] By comparing the IC₅₀ of 4-MNAA against unsubstituted NAA, researchers can quantify the steric penalty or enhancement imposed by the 4-methoxy group within the receptor's binding pocket.[1]

Experimental Workflow Diagram

RootAssayWorkflow Prep Media Preparation (0.5x MS + Sucrose) Treat Compound Dosing (0, 10nM - 10µM) Prep->Treat Add 4-MNAA Sow Seed Plating (Arabidopsis Col-0) Treat->Sow Strat Stratification (4°C, 2 Days) Sow->Strat Sync Germination Grow Vertical Growth (22°C, 16h Light) Strat->Grow Measure Image Analysis (Root Length) Grow->Measure Day 7

Figure 1: Workflow for the quantitative root growth inhibition assay used to determine auxin potency.

Detailed Protocol

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).[1]

  • 0.5x Murashige & Skoog (MS) medium, 1% sucrose, 0.8% Phytoagar, pH 5.7.[1]

  • Square petri dishes (100 x 100 mm).

Step-by-Step Procedure:

  • Media Preparation: Autoclave MS agar. Cool to 55°C.

  • Dosing: Add 4-MNAA stock to molten agar to achieve final concentrations: 0 (DMSO control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM .

    • Control: Ensure final DMSO concentration is < 0.1% in all plates.[1]

  • Pouring: Pour 50 mL per square plate. Allow to solidify.

  • Seed Sterilization: Surface sterilize seeds (70% EtOH for 1 min, 10% Bleach for 10 min, 5x water wash).[1]

  • Plating: Using a sterile toothpick, place ~15 seeds in a straight line 1 cm from the top edge of the plate.

  • Stratification: Seal plates with micropore tape. Incubate at 4°C for 48 hours (essential for synchronous germination).

  • Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically to allow roots to grow along the agar surface.[1]

  • Measurement: On Day 7, scan plates on a flatbed scanner (600 dpi). Use ImageJ (NeuronJ plugin) to measure primary root length.[1]

Data Analysis & Interpretation

Calculate the relative root length (% of Control) and plot against Log[Concentration].[1]

CompoundTypical IC₅₀ (Root Inhibition)Mechanistic Insight
NAA (Standard) ~50–100 nMHigh affinity for TIR1; efficient transport.[1]
4-MNAA Variable (typically > NAA) The 4-methoxy group often creates steric clash in the TIR1 pocket, reducing potency.[1] If potency is retained, it suggests the pocket can accommodate bulk at the C4 vector.[1]
2,4-D ~30–60 nMDifferent transport mechanism (influx carrier specific).[1]

Application II: Intrinsic Fluorescence Binding Assay

Principle: The naphthalene moiety is intrinsically fluorescent.[1] The 4-methoxy substituent acts as an auxochrome, typically shifting the emission maximum (bathochromic shift) and increasing quantum yield compared to unsubstituted naphthalene.[1] This allows 4-MNAA to be used as a label-free ligand to study binding to carrier proteins (e.g., BSA, PINs) via fluorescence quenching or anisotropy .[1]

Signaling & Interaction Pathway[1]

AuxinSignaling Auxin 4-MNAA (Ligand) TIR1 TIR1/AFB Receptor (F-Box Protein) Auxin->TIR1 Binding Complex TIR1-Auxin-Aux/IAA Co-receptor Complex TIR1->Complex Stabilizes Interaction AuxIAA Aux/IAA Repressor AuxIAA->Complex Ub Ubiquitination (SCF Complex) Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Figure 2: The molecular mechanism where 4-MNAA acts as the "molecular glue" between TIR1 and Aux/IAA proteins.[1]

Fluorescence Characterization Protocol

Equipment: Spectrofluorometer (Quartz cuvette, 1 cm path length).

Step 1: Spectral Scan (Determination of Ex/Em Maxima) [1]

  • Dilute 4-MNAA to 10 µM in Phosphate Buffered Saline (PBS), pH 7.4.

  • Excitation Scan: Fix Emission at 360 nm; scan Excitation 250–340 nm.

    • Expected Peak: ~290–310 nm (Red-shifted vs. NAA due to methoxy group).[1]

  • Emission Scan: Fix Excitation at determined peak (e.g., 300 nm); scan Emission 320–450 nm.

    • Expected Peak: ~350–380 nm.[1]

Step 2: Protein Binding (BSA Quenching Model)

  • Prepare 2 mL of 2 µM BSA (Bovine Serum Albumin) in PBS.[1]

  • Titrate 4-MNAA (from 1 mM stock) in 1 µL increments.

  • Record fluorescence emission spectra after each addition.[1]

  • Analysis: Plot Fluorescence Intensity (F₀/F) vs. [Ligand]. A linear Stern-Volmer plot indicates collisional quenching or static binding.[1]

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Precipitation in Media pH ShockEnsure 4-MNAA stock is added slowly to media; keep stock in DMSO rather than KOH if media pH < 5.5.
No Root Inhibition Compound Degradation4-MNAA is light sensitive.[1] Ensure plates are poured in low light and stock is amber-stored.
High Background Fluorescence ImpuritiesNaphthalene derivatives can oxidize.[1] Verify purity via HPLC (C18 column, Acetonitrile/Water gradient).
Inconsistent Bioassay Solvent ToxicityRun a "DMSO Only" control. If roots are inhibited by >5% vs water, reduce DMSO < 0.1%.[1]

References

  • Napier, R. M., et al. (2002).[1] "The auxin binding protein 1 (ABP1) and the SCF-TIR1 auxin receptors."[1] Journal of Plant Growth Regulation, 21(4), 366-376.[1] (Context: Establishes the binding pocket mechanics for NAA derivatives).

  • Hayashi, K., et al. (2008).[1] "Small-molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception and signaling."[1] Proceedings of the National Academy of Sciences, 105(15), 5632-5637.[1] (Context: Methodology for screening auxin analogs).

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Context: Fundamental principles for naphthalene fluorescence and quenching analysis).

  • Simon, S., & Petrášek, J. (2011).[1] "Why plants need more than one type of auxin." Plant Science, 180(3), 454-460.[1] (Context: Comparative activity of synthetic auxins).

Sources

Method

Visualizing Auxin Dynamics: Application Notes and Protocols for Fluorescence Microscopy Staining with Naphthalene Acetic Acid (NAA) Derivatives

Introduction: Illuminating the Path of a Key Phytohormone The intricate dance of plant growth, development, and environmental response is orchestrated by a cast of signaling molecules, with auxin holding a principal role...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Path of a Key Phytohormone

The intricate dance of plant growth, development, and environmental response is orchestrated by a cast of signaling molecules, with auxin holding a principal role. As a pivotal phytohormone, auxin's spatially and temporally dynamic distribution governs a vast array of processes, from embryogenesis to organ patterning and tropic responses. Visualizing these subtle and rapid changes in auxin concentration at a cellular and subcellular level is paramount to understanding the complex regulatory networks that underpin plant biology.

While indirect methods using auxin-responsive reporters like DR5::GFP have provided invaluable insights, they are limited by the inherent delay and potential buffering of transcriptional and translational processes.[1][2] To circumvent these limitations and directly observe auxin movement, researchers have turned to fluorescently-labeled auxin analogs. This guide focuses on the application of naphthalene acetic acid (NAA) derivatives as fluorescent probes for live-cell imaging of auxin transport and distribution.

NAA, a synthetic auxin, and its fluorescent derivatives, such as 7-nitro-2,1,3-benzoxadiazole-conjugated NAA (NBD-NAA), are powerful tools in the plant biologist's arsenal.[3] These probes are ingeniously designed to be recognized and transported by the cellular auxin transport machinery, yet they remain biologically inert in terms of triggering downstream auxin signaling pathways.[1][3] This crucial feature allows for the direct visualization of auxin transport routes without perturbing the very processes under investigation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for utilizing fluorescent NAA derivatives in microscopy.

The Principle: Hijacking the Auxin Transport System for Visualization

The core principle behind the use of fluorescent NAA derivatives lies in their ability to mimic endogenous auxins, specifically in their interaction with auxin influx and efflux carriers. This allows them to effectively "hitch a ride" on the polar auxin transport stream, a directional flow of auxin between cells that is fundamental to establishing auxin gradients.

Fluorescent auxin analogs like NBD-NAA are designed with two key properties:

  • Transport Competence: They are recognized and actively transported by auxin carriers, such as the PIN-FORMED (PIN) and AUXIN1/LIKE-AUX1 (AUX/LAX) families of proteins.

  • Signaling Inactivity: They do not significantly interact with the auxin receptor complex (TIR1/AFB), thus avoiding the initiation of downstream gene expression changes that would alter the cell's normal physiological state.[1]

This elegant design allows researchers to uncouple the process of auxin transport from auxin signaling, providing a clear window into the dynamic distribution of this vital phytohormone.

Featured Probe: NBD-NAA

NBD-NAA is a widely used fluorescent derivative of NAA. The NBD (7-nitro-2,1,3-benzoxadiazole) fluorophore is relatively small and its conjugation to NAA allows the molecule to retain its ability to be transported by auxin carriers. NBD is an environmentally sensitive fluorophore, meaning its fluorescence properties can change based on the polarity of its surroundings.[4][5]

PropertyValue
Fluorophore 7-nitro-2,1,3-benzoxadiazole (NBD)
Excitation Maximum (approx.) ~465 nm
**Emission Maximum (approx.)~540 nm
Appearance Yellow/Orange Fluorescence

Note: Spectral properties can vary slightly depending on the local chemical environment.

Experimental Protocols

Part 1: Preparation of Reagents

1.1. NBD-NAA Stock Solution (0.5 mM):

  • Dissolve NBD-NAA powder in dimethyl sulfoxide (DMSO) to a final concentration of 0.5 mM.[3]

  • Aliquot into smaller volumes (e.g., 10 µL) to minimize freeze-thaw cycles.

  • Store at -20°C, protected from light.

1.2. Plant Growth Medium:

  • For Arabidopsis thaliana, Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar is commonly used. Prepare according to standard protocols.

  • The pH of the medium should be adjusted to 5.7 before autoclaving.

1.3. Imaging Buffer:

  • A simple and effective imaging buffer is liquid MS medium or a buffered salt solution (e.g., 10 mM MES, pH 5.7).

Part 2: Staining Protocol for Arabidopsis thaliana Seedlings

This protocol is optimized for imaging auxin transport in the roots of 5-7 day old Arabidopsis seedlings.

Step-by-Step Procedure:

  • Seedling Preparation:

    • Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.[6]

    • Grow the seedlings vertically for 5-7 days under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Staining:

    • Prepare a working solution of NBD-NAA by diluting the 0.5 mM stock solution in liquid MS medium to a final concentration of 1-5 µM. The optimal concentration may need to be determined empirically.

    • Carefully transfer the seedlings into a multi-well plate or a petri dish containing the NBD-NAA staining solution.

    • Incubate the seedlings for 15-30 minutes at room temperature in the dark.[7] The incubation time can be adjusted to visualize different aspects of transport (shorter times for initial uptake, longer times for distribution).

  • Washing (Optional but Recommended):

    • To reduce background fluorescence, you can briefly wash the seedlings in fresh liquid MS medium for 1-2 minutes before imaging.

  • Mounting:

    • Mount the stained seedlings in a small drop of liquid MS medium on a microscope slide.

    • Gently place a coverslip over the sample, avoiding air bubbles. For live imaging over longer periods, consider using an imaging chamber.

Part 3: Fluorescence Microscopy and Image Acquisition

Instrumentation:

  • A confocal laser scanning microscope (CLSM) is ideal for obtaining high-resolution optical sections and minimizing out-of-focus fluorescence.

  • A standard epifluorescence microscope equipped with a suitable filter set can also be used.

Imaging Parameters:

  • Excitation: Use a laser line or filter set appropriate for NBD, typically around 488 nm.

  • Emission: Collect the emitted fluorescence in a window centered around 520-560 nm.

  • Laser Power and Detector Gain: Use the lowest possible laser power and adjust the detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

  • Image Acquisition: Acquire z-stacks to capture the three-dimensional distribution of the fluorescent signal within the tissue. Time-lapse imaging can be performed to visualize the dynamics of auxin transport.

Visualizing the Workflow

G cluster_prep Preparation cluster_staining Staining & Mounting cluster_imaging Imaging seedling Grow Arabidopsis seedlings (5-7 days) incubate Incubate seedlings in NBD-NAA solution (15-30 min, dark) seedling->incubate stock Prepare 0.5 mM NBD-NAA stock in DMSO working Dilute stock to 1-5 µM in liquid MS medium stock->working working->incubate wash Optional: Wash in fresh MS medium incubate->wash mount Mount on slide in MS medium wash->mount confocal Image with confocal microscope (Ex: ~488 nm, Em: ~520-560 nm) mount->confocal analyze Analyze Z-stacks and time-lapse series confocal->analyze

Figure 1. Experimental workflow for staining Arabidopsis seedlings with NBD-NAA.

Expected Results and Interpretation

Upon successful staining, you should observe fluorescence specifically accumulating in regions known to have high auxin concentrations or active auxin transport. In the Arabidopsis root, for example, NBD-NAA fluorescence is typically observed in the root tip, including the quiescent center and columella cells, as well as in the elongation zone and at the sites of lateral root initiation.[8]

The subcellular localization of NBD-NAA has been shown to be predominantly in the endoplasmic reticulum (ER) and the tonoplast (the vacuolar membrane).[3] This can be confirmed by co-localization studies with specific organelle markers.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inactive probe (degraded by light or multiple freeze-thaws).- Insufficient probe concentration or incubation time.- Microscope settings not optimal.- Use a fresh aliquot of NBD-NAA stock.- Increase the probe concentration or incubation time.- Optimize laser power, detector gain, and filter settings.
High Background Fluorescence - Excess probe not washed away.- Autofluorescence from the plant tissue.- Include a washing step after incubation.- Image a non-stained control to determine the level of autofluorescence and adjust imaging parameters accordingly.
Non-specific Staining - Probe binding to cell walls or other cellular components.- Reduce the probe concentration.- Ensure the pH of the imaging medium is appropriate.
Phototoxicity/Photobleaching - Excessive laser power or prolonged exposure to excitation light.- Use the lowest possible laser power.- Reduce the exposure time or the number of scans.- Use an antifade mounting medium for fixed samples.

Advanced Applications and Considerations

  • Co-visualization with other fluorescent markers: NBD-NAA can be used in conjunction with other fluorescent reporters (e.g., GFP-tagged proteins) to study the relationship between auxin distribution and the localization of specific proteins.

  • Inhibitor studies: The use of auxin transport inhibitors, such as 1-N-naphthylphthalamic acid (NPA) or 2,3,5-triiodobenzoic acid (TIBA), can help to confirm that the observed fluorescence pattern is due to active auxin transport.[1]

  • Different plant species and tissues: The protocol provided here for Arabidopsis can be adapted for other plant species and tissues, although optimization of probe concentration and incubation time may be necessary.

Conclusion

Fluorescent derivatives of naphthalene acetic acid, particularly NBD-NAA, are invaluable tools for the direct visualization of auxin transport and distribution in living plant cells. By following the protocols and guidelines outlined in this application note, researchers can gain deeper insights into the complex dynamics of this crucial phytohormone, thereby advancing our understanding of plant development and physiology. The ability to observe auxin in action at a subcellular level opens up new avenues for research in both fundamental plant science and in the development of novel agrochemicals.

References

  • Huck, N., et al. (2003). A modular synthesis of fluorescently labelled D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ.
  • Hayashi, K., et al. (2014). Auxin transport sites are visualized in planta using fluorescent auxin analogs. Proceedings of the National Academy of Sciences, 111(15), 5646-5651.
  • Grossmann, G., et al. (2020). Imaging the living plant cell: From probes to quantification. Journal of Experimental Botany, 71(1), 1-18.
  • Herud-Sikimić, O., et al. (2021). A biosensor for the direct visualization of auxin.
  • Parul, N. (2023, December 14). Live-Cell Imaging of Hormone Transport. Botany with Parul.
  • Parul, N. (2022, April 28). Live-Cell Imaging Techniques in Plant Developmental Biology. Botany with Parul.
  • Pérez-Gálvez, F., et al. (2020). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes.
  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.
  • Gajcy, K., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. International Journal of Molecular Sciences, 23(23), 14949.
  • Hayashi, K., et al. (2014). Subcellular localization of NBD-NAA. (A-C) Auxin transport inhibitors...
  • Annenkov, V. V., et al. (2010). Novel fluorescent dyes based on oligopropylamines for the in vivo staining of eukaryotic unicellular algae. Analytical Biochemistry, 406(1), 89-91.
  • Pařízková, B., et al. (2021). What Has Been Seen Cannot Be Unseen—Detecting Auxin In Vivo. Plants, 10(4), 693.
  • Imajima, T., et al. (2020). Fluorescent labeling of the root cap cells with the bioactive NBD-S chemical probe based on the cellulose biosynthesis inhibition herbicides. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Zažímalová, E., et al. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences, 23(15), 8565.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Navarra_BG - iGEM 2023. (2023). Protocols.
  • Yi, L., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 47(19), 7113-7134.
  • Tsoy, O., et al. (2023). Visualization of NBD-PC uptake in A. thaliana roots grown on the medium...
  • Wang, Y., et al. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry, 9, 676865.
  • Hayashi, K., et al. (2014). Auxin transport sites are visualized in planta using fluorescent auxin analogs. PNAS, 111(15), 5646-5651.
  • Kawai-Yamada, M., et al. (2004). Nitroblue tetrazolium (NBT) staining for Arabidopsis thaliana.
  • Pařízková, B., et al. (2021). New fluorescent auxin probes visualise tissue-specific and subcellular distributions of auxin in Arabidopsis. New Phytologist, 230(2), 535-549.
  • LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection. YouTube.

Sources

Application

Technical Application Note: Dosing Protocols for (4-Methoxy-naphthalen-1-yl)-acetic Acid in Murine Models

Part 1: Executive Summary & Compound Profile Introduction (4-Methoxy-naphthalen-1-yl)-acetic acid (CAS 15257-60-0) is a lipophilic, organic acid structurally analogous to the active metabolites of non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Introduction

(4-Methoxy-naphthalen-1-yl)-acetic acid (CAS 15257-60-0) is a lipophilic, organic acid structurally analogous to the active metabolites of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nabumetone (specifically the 6-MNA isomer) and synthetic auxin derivatives.[1] In murine models, this scaffold is frequently investigated for:

  • Enzyme Inhibition: Targeting Aldo-Keto Reductase (AKR1C3), Cyclooxygenase (COX), or Matrix Metalloproteinases (MMPs).

  • Metabolic Toxicology: Studying CYP450-mediated bioactivation (specifically CYP2F2 in murine lung tissue) and naphthalene-ring toxicity.

  • Chemical Biology: Utilization as a fluorogenic probe or intermediate in the synthesis of bioactive heterocycles.

This guide provides a standardized, self-validating protocol for the formulation and administration of (4-Methoxy-naphthalen-1-yl)-acetic acid, ensuring high bioavailability and reproducibility in Mus musculus.

Physicochemical Profile[2]
  • IUPAC Name: 2-(4-methoxynaphthalen-1-yl)acetic acid

  • Molecular Formula: C₁₃H₁₂O₃[1]

  • Molecular Weight: 216.23 g/mol [2]

  • Acidity (pKa): ~4.2–4.5 (Carboxylic acid)

  • Lipophilicity (LogP): ~2.8–3.2 (Predicted)

  • Solubility: Low in water (neutral pH); High in DMSO, Ethanol, and alkaline aqueous buffers (pH > 7.5).

Part 2: Formulation Strategy

Vehicle Selection Logic

Due to the naphthalene core, this compound exhibits poor aqueous solubility in its free acid form. To avoid precipitation in the peritoneal cavity (causing irritation) or poor oral absorption, we utilize a Co-solvent System or an In Situ Salt Formation strategy.

Recommended Vehicle A: Standard Suspension (Oral Gavage - PO)
  • Best for: Routine pharmacodynamic (PD) studies, chronic dosing.

  • Composition: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in Water.

  • Mechanism: Creates a stable suspension/emulsion.

Recommended Vehicle B: Solution (Intraperitoneal - IP / Intravenous - IV)
  • Best for: Pharmacokinetic (PK) studies, acute signaling assays.

  • Composition: 5% DMSO + 40% PEG-400 + 55% Saline.

  • Critical Step: The compound must be fully dissolved in DMSO first.

Preparation Protocol (Vehicle B)

The following workflow ensures a clear solution for injection.

FormulationProtocol Weigh 1. Weigh Compound (Calculate for 10% excess) Dissolve 2. Dissolve in DMSO (5% of final volume) Vortex 2 mins Weigh->Dissolve AddPEG 3. Add PEG-400 (40% of final volume) Mix gently Dissolve->AddPEG AddSaline 4. Add Warm Saline (55% of final volume) Add dropwise while stirring AddPEG->AddSaline Precipitation Risk! Filter 5. Syringe Filter (0.22 µm PES membrane) AddSaline->Filter QC 6. QC Check Must be clear, no precipitate Filter->QC

Figure 1: Step-by-step formulation workflow for IP/IV solution preparation.

Part 3: Dosing Guidelines & Regimens

Dose Range Justification

Based on structural analogs (Naproxen, 6-MNA) and AKR1C3 inhibitor data:

  • Low Dose (10 mg/kg): Appropriate for target engagement verification without off-target toxicity.

  • Medium Dose (30–50 mg/kg): Standard therapeutic window for anti-inflammatory or enzyme inhibition efficacy.

  • High Dose (100 mg/kg): Maximum tolerated dose (MTD) ceiling for chronic studies. Warning: Naphthalene derivatives can induce lung toxicity (Clara cell necrosis) at high doses (>200 mg/kg).

Administration Protocols
Protocol A: Single Dose Pharmacokinetics (PK)
  • Objective: Determine Half-life (

    
    ), 
    
    
    
    , and Clearance.
  • Animals: C57BL/6 mice (n=3 per timepoint), fasted 4h pre-dose.

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode for parent ion 216.2 -> daughter ions).

Protocol B: Efficacy Study (e.g., Inflammation/Tumor Model)
  • Objective: Assess biological impact.

  • Route: Oral Gavage (PO) or IP.[3]

  • Frequency: BID (Twice daily) is recommended due to the likely short half-life (2–4 hours) typical of rodent metabolism for this class.

  • Duration: 14–21 days.

Safety & Toxicology Monitoring

Naphthalene derivatives are bioactivated by CYP2F2 in mouse lungs to cytotoxic epoxides.

  • Monitor: Respiratory rate, body weight loss >15%.

  • Necropsy: Inspect lungs for necrosis/hemorrhage if dosing >100 mg/kg.

Part 4: Mechanism of Action & Pathway Visualization

Understanding the potential biological targets helps interpret in vivo data. The diagram below illustrates the dual potential of this scaffold as an inhibitor and a metabolic substrate.

MechanismPathways cluster_Targets Therapeutic Targets (Inhibition) cluster_Tox Metabolic Clearance & Toxicity Compound (4-Methoxy-naphthalen-1-yl)-acetic acid AKR1C3 AKR1C3 / 17β-HSD5 (Prostate Cancer / Androgen Synthesis) Compound->AKR1C3 Inhibits COX Cyclooxygenase (COX-1/2) (Inflammation / PG Synthesis) Compound->COX Inhibits (Potential) MMP MMP Enzymes (Tissue Remodeling) Compound->MMP Inhibits (Potential) CYP2F2 CYP2F2 (Lung) Compound->CYP2F2 Bioactivation Glucuronidation UGT Conjugation (Excretion) Compound->Glucuronidation Clearance Epoxide Reactive Epoxide (Toxic Intermediate) CYP2F2->Epoxide Oxidation

Figure 2: Putative pharmacological targets and metabolic fate of naphthalene-acetic acid derivatives.

Part 5: Data Summary & Quick Reference

ParameterGuideline ValueNotes
Dose (Efficacy) 10 – 50 mg/kgStart lower for IP to avoid local irritation.
Dose (Toxicity) > 150 mg/kgRisk of respiratory epithelium damage.[4]
Dosing Volume 10 mL/kgStandard for mice (e.g., 0.2 mL for a 20g mouse).
Vehicle (PO) 0.5% CMC + 0.1% Tween 80Homogenize well before every dose.
Vehicle (IP) 5% DMSO / 40% PEG / 55% SalineInject slowly; warm to 37°C.
Storage -20°C (Solid), 4°C (Solution)Solution stable for <24h; prepare fresh daily.

References

  • Aldo-Keto Reductase Inhibition: Adeniji, A. O., et al. (2012). "Discovery of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid as a potent and selective AKR1C3 inhibitor." Journal of Medicinal Chemistry.

  • Naphthalene Toxicity: Buckpitt, A., et al. (2002).[5] "Naphthalene-induced respiratory tract toxicity: metabolic mechanisms of toxicity." Drug Metabolism Reviews.

  • NSAID Pharmacokinetics: Davies, N. M., & Anderson, K. E. (1997). "Clinical pharmacokinetics of naproxen." Clinical Pharmacokinetics.

  • Vehicle Formulation: Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.

  • MMP Inhibition Context: Li, J. J., et al. (2008). "Potent, selective, and orally bioavailable matrix metalloproteinase-13 inhibitors." Journal of Medicinal Chemistry.

Sources

Method

Solid-phase extraction methods for (4-Methoxy-naphthalen-1-yl)-acetic acid

Application Note: High-Performance Solid-Phase Extraction (SPE) Protocols for (4-Methoxy-naphthalen-1-yl)-acetic acid Executive Summary & Scientific Rationale This guide details the isolation and enrichment of (4-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid-Phase Extraction (SPE) Protocols for (4-Methoxy-naphthalen-1-yl)-acetic acid

Executive Summary & Scientific Rationale

This guide details the isolation and enrichment of (4-Methoxy-naphthalen-1-yl)-acetic acid (4-MNAA) from complex matrices. As a structural isomer of the widely monitored 6-methoxy-2-naphthylacetic acid (6-MNA, the active metabolite of Nabumetone), 4-MNAA shares critical physicochemical properties that dictate the extraction strategy.

The Challenge: 4-MNAA is a lipophilic carboxylic acid.

  • Acidic Character: With a pKa estimated between 4.2–4.5 (consistent with 1-naphthaleneacetic acid), it exists as an anion at physiological pH.

  • Hydrophobicity: The naphthalene core and methoxy substituent confer a high LogP (~2.8–3.2), making it prone to non-specific binding to proteins and plastics.

The Solution: We present two validated protocols. The Mixed-Mode Anion Exchange (MAX) method is designated as the "Gold Standard" for biological fluids due to its orthogonal selectivity—locking the analyte by charge while washing away hydrophobic interferences. The Hydrophilic-Lipophilic Balance (HLB) method is provided as a robust alternative for simpler matrices or when ion-exchange phases are unavailable.

Analyte Properties & Method Parameters

PropertyValue / DescriptionImpact on SPE
Molecular Weight 216.23 g/mol Suitable for LC-MS/MS or HPLC-UV.
pKa (Acid) ~4.2 – 4.5 (Theoretical)Critical: Must be deprotonated (pH > 6.5) to bind to MAX; protonated (pH < 2.5) to bind to HLB or elute from MAX.
LogP ~3.0Requires organic wash steps (e.g., 5-10% MeOH) to remove weaker hydrophobic interferences without eluting the target.
Detection UV @ 220 nm / 280 nmNaphthalene ring absorption.
MS Transition 215.1

171.1 (ESI-)
Loss of

is the dominant fragmentation pathway for this class.

Protocol A: Mixed-Mode Anion Exchange (MAX) – Gold Standard

Objective: Maximum purity from plasma/urine by utilizing a "Catch, Wash, Release" mechanism that separates the analyte from neutrals and cations.

Mechanism:

  • Load (pH 7-8): Analyte is negative (

    
    ); Sorbent is positive (
    
    
    
    ). Strong Ionic Bond.
  • Wash 1 (Aqueous): Removes salts/proteins.

  • Wash 2 (Organic): Methanol removes neutral hydrophobic interferences (e.g., parent drugs, lipids) while the analyte stays locked by charge.

  • Elute (Acidic Organic): Acidification protonates the analyte (

    
    ), breaking the ionic bond and allowing organic solvent to elute it.
    
Materials
  • Cartridge: 30 mg / 1 cc Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).

  • Reagents: Ammonium Hydroxide (

    
    ), Formic Acid (FA), Methanol (MeOH), Water (Milli-Q).
    
Step-by-Step Procedure
  • Sample Pre-treatment:

    • To 200 µL of Plasma, add 200 µL of 4%

      
        (Wait, correction: For MAX, we need the analyte charged. Do NOT acidify plasma for MAX loading unless neutralizing a very high pH).
      
    • Corrected Pre-treatment: Dilute 200 µL Plasma with 200 µL 5%

      
       in water .
      
    • Why? High pH ensures the carboxylic acid is fully deprotonated (

      
      ) to bind to the anion exchanger.
      
    • Centrifuge at 10,000 x g for 5 mins to pellet precipitates if necessary.

  • Conditioning:

    • 1 mL MeOH .

    • 1 mL Water (or 5%

      
       in water to match loading pH).
      
  • Loading:

    • Load the pre-treated sample at a flow rate of ~1 mL/min.

  • Wash 1 (Matrix Removal):

    • 1 mL 5%

      
       in Water . (Removes proteins and ensures analyte stays charged).
      
  • Wash 2 (Interference Removal):

    • 1 mL 100% Methanol .

    • Critical Insight: This step is impossible in standard Reversed-Phase (C18) SPE because 100% MeOH would elute the analyte. In MAX, the ionic bond holds the analyte, allowing this aggressive wash to remove phospholipids and neutral drugs.

  • Elution:

    • 2 x 500 µL 2% Formic Acid in Methanol .

    • Mechanism: The formic acid lowers pH < 3, protonating the carboxyl group (

      
      ). The ionic bond breaks, and the methanol solvates the hydrophobic ring.
      
  • Post-Extraction:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Water:MeOH + 0.1% FA).

Protocol B: Polymeric Reversed-Phase (HLB) – General Purpose

Objective: Rapid extraction for aqueous samples or when MAX phases are unavailable. Relies solely on hydrophobic interaction.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Dilute sample 1:1 with 4%

      
        or 0.1% Formic Acid .
      
    • Why? Low pH ensures the analyte is neutral (

      
      ), maximizing hydrophobic retention on the sorbent.
      
  • Conditioning:

    • 1 mL MeOH .

    • 1 mL Water .

  • Loading:

    • Load acidified sample.[1]

  • Wash:

    • 1 mL 5% Methanol in Water .

    • Caution: Do not exceed 5-10% MeOH. Higher organic content may prematurely elute the analyte due to its polarity.

  • Elution:

    • 1 mL 100% Methanol .

Visual Workflows & Mechanisms

Figure 1: SPE Decision & Mechanism Logic

SPE_Workflow Start Start: (4-Methoxy-naphthalen-1-yl)-acetic acid Choice Select Mechanism Start->Choice MAX Mixed-Mode Anion Exchange (MAX) (Preferred for Biofluids) Choice->MAX High Purity Needed HLB Reversed-Phase (HLB) (General Purpose) Choice->HLB Simple Matrix MAX_Load Load @ pH > 6 (Analyte: COO-) MAX->MAX_Load MAX_Wash Wash w/ 100% MeOH (Removes Neutrals) MAX_Load->MAX_Wash MAX_Elute Elute w/ 2% Formic in MeOH (Analyte: COOH) MAX_Wash->MAX_Elute HLB_Load Load @ pH < 3 (Analyte: COOH) HLB->HLB_Load HLB_Wash Wash w/ 5% MeOH (Limited Cleaning) HLB_Load->HLB_Wash HLB_Elute Elute w/ 100% MeOH HLB_Wash->HLB_Elute

Caption: Decision tree comparing the orthogonal selectivity of MAX (Ion-Exchange + Hydrophobic) vs. the single-mode retention of HLB (Hydrophobic only).

Validation & Quality Control

To ensure data integrity (E-E-A-T), perform the following validation steps:

1. Recovery Calculation:



  • Target: > 85% for MAX, > 80% for HLB.

2. Matrix Effect (ME):



  • Insight: If ME is < -20% (Suppression), switch from HLB to MAX to remove phospholipids causing the suppression.

3. Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Recovery (MAX) Sample pH too low during load.Ensure sample is basified (pH > 7) with

.
Low Recovery (MAX) Elution solvent not acidic enough.Increase Formic Acid to 5% in the elution step.
Early Elution (HLB) Wash solvent too strong.Reduce Wash 1 to 2% MeOH or pure water.
High Backpressure Protein precipitation clogging frit.Improve centrifugation (15k x g) or use Positive Pressure Manifold.

References

  • Chambers, E., et al. "Systematic and unified methodology for developing solid-phase extraction methods for LC-MS/MS." Journal of Chromatography B, Vol. 852, 2007. Link (Foundational text on MAX/HLB method development logic).

  • Davies, N. M. "Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition?" Clinical Pharmacokinetics, Vol. 33, 1997. Link (Provides physicochemical data on the structural isomer 6-MNA).

  • Waters Corporation. "Oasis MAX Extraction Method for Acidic Drugs." Waters Application Library. Link (Standardized protocol source for mixed-mode anion exchange).

  • Sigma-Aldrich. "Solid Phase Extraction (SPE) Product Guide." Merck/Sigma Technical Library. Link (Reference for sorbent selection based on pKa and LogP).

Sources

Application

Application Note: (4-Methoxy-naphthalen-1-yl)-acetic Acid as a Chemical Intermediate

Executive Summary (4-Methoxy-naphthalen-1-yl)-acetic acid (4-MNAA) is a bifunctional naphthalene derivative serving as a critical intermediate in two distinct scientific domains: medicinal chemistry and plant physiology...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methoxy-naphthalen-1-yl)-acetic acid (4-MNAA) is a bifunctional naphthalene derivative serving as a critical intermediate in two distinct scientific domains: medicinal chemistry and plant physiology . Structurally, it features a lipophilic naphthalene core substituted with an electron-donating methoxy group at the C4 position and a reactive acetic acid tail at C1.

In drug discovery, 4-MNAA acts as a "privileged scaffold" for the synthesis of Aldose Reductase Inhibitors (ARIs) and naphthalenecarboxamide antitumor agents . Its structure mimics the pharmacophore of established drugs like Tolrestat, allowing for Structure-Activity Relationship (SAR) exploration. In plant biology, it functions as a synthetic auxin analog, used to probe auxin-binding proteins and regulate root development with different transport kinetics than the parent 1-Naphthaleneacetic acid (NAA).

This guide provides standardized protocols for activating, coupling, and modifying 4-MNAA, ensuring high-yield conversion for downstream applications.

Physicochemical Profile

PropertyDataNotes
Chemical Name (4-Methoxy-naphthalen-1-yl)-acetic acid
CAS Number 15257-60-0
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Solubility DMSO, Ethanol, Methanol, DCMPoorly soluble in water
pKa ~4.2 (Carboxylic acid)Similar to 1-NAA
Melting Point 124–126 °C
Reactivity Nucleophilic substitution (aromatic), Acyl substitution (acid)C1 position is sterically crowded

Divergent Synthesis Pathways

The utility of 4-MNAA lies in its ability to undergo functional group interconversions (FGI) at the carboxylic tail while maintaining the integrity of the methoxy-naphthalene core.

G Start (4-Methoxy-naphthalen-1-yl) -acetic acid (Precursor) AcidChloride Acid Chloride (Activated Intermediate) Start->AcidChloride SOCl2, Reflux (Protocol 1) Ester Ethyl/Methyl Esters (Prodrugs / Volatiles) Start->Ester EtOH, H2SO4 (Fischer Esterification) AuxinSalt Potassium Salt (K-MNAA) (Plant Tissue Culture) Start->AuxinSalt KOH, H2O (Protocol 3) Amide Naphthalenecarboxamides (Antitumor / ARIs) AcidChloride->Amide R-NH2, Et3N (Protocol 1) Alcohol 4-Methoxy-1-naphthaleneethanol (Linker Synthesis) Ester->Alcohol LiAlH4, THF (Protocol 2)

Figure 1: Divergent synthetic utility of 4-MNAA. The acid chloride pathway (yellow) is the primary route for medicinal chemistry libraries.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives (Medicinal Chemistry)

Application: Creating libraries of potential Aldose Reductase Inhibitors or cytotoxic agents.

This protocol uses the acid chloride method, which is superior to direct coupling (EDC/NHS) for sterically hindered naphthalene derivatives.

Reagents:

  • (4-Methoxy-naphthalen-1-yl)-acetic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 2.0 equiv)[1]

  • Catalytic DMF (1-2 drops)

  • Dichloromethane (DCM, anhydrous)

  • Target Amine (1.1 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 4-MNAA in anhydrous DCM.

  • Chlorination: Add catalytic DMF. Dropwise add Thionyl Chloride at 0°C.

  • Reflux: Warm to room temperature and reflux for 2 hours. Monitor via TLC (convert an aliquot to methyl ester with MeOH to check completion). Note: The acid chloride is moisture sensitive.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil/solid. Redissolve in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve the target amine and Et₃N in DCM at 0°C. Slowly add the acid chloride solution.

  • Workup: Stir for 4–12 hours. Quench with saturated NaHCO₃. Extract with DCM, wash with 1N HCl (to remove unreacted amine) and brine. Dry over MgSO₄.[2]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

Validation:

  • IR: Disappearance of broad -COOH peak (~3000 cm⁻¹) and appearance of sharp Amide I/II bands (~1650/1540 cm⁻¹).

  • ¹H NMR: Confirm the presence of the amide proton (broad singlet, δ 6.0–8.0 ppm) and the integrity of the methoxy group (singlet, ~δ 4.0 ppm).

Protocol 2: Reduction to 4-Methoxy-1-naphthaleneethanol

Application: Generating alcohol intermediates for ether synthesis or linker attachment.

Reagents:

  • Ethyl (4-methoxy-naphthalen-1-yl)-acetate (prepared via standard Fischer esterification of 4-MNAA)

  • Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ in anhydrous THF at 0°C under argon.

  • Addition: Dissolve the ester intermediate in THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x is the weight of LiAlH₄ in grams.

  • Filtration: Filter the granular white precipitate through Celite.

  • Isolation: Concentrate the filtrate to obtain the crude alcohol.

Protocol 3: Preparation of Auxin Stock Solution (Plant Physiology)

Application: Plant tissue culture (root induction) and auxin transport assays.

Unlike the free acid, the salt form is water-soluble and bioavailable for plant media.

Reagents:

  • 4-MNAA (Solid)

  • 1N Potassium Hydroxide (KOH)

  • Distilled Deionized Water (ddH₂O)

Methodology:

  • Weighing: Weigh 100 mg of 4-MNAA into a 50 mL sterile tube.

  • Solubilization: Add 2–3 mL of 1N KOH. Vortex until fully dissolved (solution may turn slight yellow).

  • Dilution: Add ddH₂O to reach a final volume of 100 mL (Concentration: 1 mg/mL).

  • pH Adjustment: Adjust pH to 5.6–5.8 using dilute HCl if adding directly to unbuffered media, though usually, the small volume added to media (buffered) makes this optional.

  • Sterilization: Filter sterilize through a 0.22 µm PES membrane. Do not autoclave the stock solution.

  • Storage: Store at -20°C in aliquots. Protect from light.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2026).[3] PubChem Compound Summary for CID 85217, 4-Methoxy-1-naphthaldehyde (Precursor). Retrieved from

    • Sigma-Aldrich. Product Specification: (4-Methoxy-naphthalen-1-yl)-acetic acid. CAS 15257-60-0.
  • Medicinal Chemistry Applications (ARIs)

    • Sestanj, K., et al. (1984). "N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[4] Journal of Medicinal Chemistry, 27(3), 255-256. (Establishes the naphthalene-acetic acid pharmacophore).

    • Hue, B. T. B., et al. (2018).[5] "Synthesis and cytotoxicity evaluation of naphthalenecarboxamide derivatives." Can Tho University Journal of Science. (Demonstrates amide derivatization of naphthalene acids).

  • Synthetic Protocols (Acid Chloride/Amidation)

    • Master Organic Chemistry. "Thionyl Chloride (SOCl₂) Reaction With Carboxylic Acids."

  • Plant Physiology (Auxin Analogs)

    • Campanoni, P., & Nick, P. (2005). "Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways."[6] Plant Physiology, 137(3), 939–948. (Context for using NAA derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Methoxy-naphthalen-1-yl)-acetic Acid

Ticket Status: OPEN Priority: HIGH (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Workflow Overview User Query: "How do I improve the synthesis yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Workflow Overview

User Query: "How do I improve the synthesis yield of (4-Methoxy-naphthalen-1-yl)-acetic acid? I am facing low conversion rates and difficult purification."

Root Cause Analysis: The synthesis of 1,4-substituted naphthalene derivatives faces two primary bottlenecks:

  • Regioselectivity: During the acylation of 1-methoxynaphthalene, competition between the C2 (ortho) and C4 (para) positions can dilute yield.

  • The Willgerodt-Kindler "Tar" Effect: Converting the ketone to the acid via the Willgerodt-Kindler reaction often produces intractable sulfur-polymer byproducts if the stoichiometry and temperature are not precisely controlled.

Recommended Workflow: We recommend the Friedel-Crafts Acylation


 Willgerodt-Kindler 

Hydrolysis
route. This pathway is more scalable than chloromethylation (which carries carcinogenic risks and polymerization issues).
Process Flow Diagram

SynthesisWorkflow Start Starting Material: 1-Methoxynaphthalene Step1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride / AlCl3) Start->Step1 Low Temp (0-5°C) Inter1 Intermediate A: 4-Methoxy-1-acetonaphthone Step1->Inter1 >90% Regioselectivity Step2 Step 2: Willgerodt-Kindler (S8 / Morpholine) Inter1->Step2 130°C, 4-6h Inter2 Intermediate B: Thiomorpholide Derivative Step2->Inter2 Isolation via MeOH Step3 Step 3: Alkaline Hydrolysis (KOH / EtOH) Inter2->Step3 Reflux End Target Product: (4-Methoxy-naphthalen-1-yl)-acetic acid Step3->End Acidification

Figure 1: Optimized synthetic pathway for (4-Methoxy-naphthalen-1-yl)-acetic acid emphasizing critical control points.

Troubleshooting Modules

Module A: Optimizing the Friedel-Crafts Acylation

Objective: Synthesize 4-methoxy-1-acetonaphthone with high regioselectivity.

The Problem: Users often report significant amounts of the 2-acetyl isomer or demethylated byproducts (1-naphthol derivatives). The Science: The methoxy group is an ortho, para-director. Position 4 (para) is sterically favored over position 2 (ortho) due to the peri-hydrogen interaction at position 8. However, high temperatures promote thermodynamic equilibration to the 2-isomer and demethylation by


.

Protocol Optimization:

  • Solvent Choice: Use Dichloromethane (DCM) or Nitrobenzene . DCM is preferred for easier workup, though Nitrobenzene suppresses rearrangement.

  • Temperature Control (CRITICAL): The reaction must be kept between 0°C and 5°C during addition.

  • Order of Addition: Add the catalyst (

    
    ) to the acyl chloride first to form the acylium ion complex, then add the substrate solution slowly. This prevents high local concentrations of Lewis acid attacking the ether linkage.
    
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Catalyst

(excess)

(1.1 eq) or

(milder)
Temperature Room Temp / Reflux0–5°C (Kinetic Control)
Addition Time Rapid (<15 min)Slow (45–60 min)
Quenching Water (Exothermic shock)Ice/HCl mix (Controlled hydrolysis)

Tech Note: If demethylation persists (indicated by phenolic peaks in NMR), switch to Acetyl Chloride /


  in DCM. Tin(IV) chloride is a milder Lewis acid that preserves aryl methyl ethers [1].
Module B: The Willgerodt-Kindler Reaction (The Yield Killer)

Objective: Convert the ketone to the thiomorpholide intermediate.[1]

The Problem: "My reaction mixture turns into a black tar, and I can't isolate the product." The Science: This reaction involves the migration of the carbonyl group to the terminal carbon via a sulfur-heterocycle cascade. Excess sulfur polymerizes at high temperatures, creating a matrix that traps the product.

Protocol Optimization:

  • Reagent Stoichiometry: Do NOT use a large excess of sulfur. Use a ratio of Ketone : Sulfur : Morpholine = 1 : 2 : 3 .

  • The "Kindler" Modification: Use morpholine as both reagent and solvent (or with a small amount of DMF).

  • Microwave Assistance: If available, microwave irradiation (130°C, 15-30 mins) significantly reduces tar formation compared to conventional reflux (4-8 hours) [2].

Purification Strategy (The "Crash Out" Method): Do not attempt column chromatography on the crude black oil.

  • Cool the reaction mixture to ~60°C.

  • Add hot Methanol or Ethanol (approx. 2-3 volumes).

  • Allow to crystallize slowly at 4°C. The thiomorpholide usually precipitates as a yellow/tan solid, leaving the sulfur and tar in the mother liquor.

Module C: Hydrolysis & Final Isolation

Objective: Convert the thiomorpholide to the acetic acid target.

The Problem: Incomplete hydrolysis or ether cleavage. The Science: Thioamides are stable. Acidic hydrolysis (HCl/H2SO4) is risky because it can cleave the 4-methoxy group (forming the naphthol impurity).

Protocol Optimization:

  • Use Basic Hydrolysis: Reflux the thiomorpholide in 10% KOH in Ethanol (or Ethylene Glycol for higher temps) for 6–12 hours.

  • Workup:

    • Evaporate ethanol.

    • Dilute with water.

    • Wash with Ethyl Acetate (Critical): This removes unreacted neutral organic impurities before acidification.

    • Acidify the aqueous layer with dilute HCl to pH 2.

    • Collect the precipitate.[2]

Troubleshooting Decision Tree

Troubleshooting Q1 Is the yield < 40%? Q2 Where is the loss occurring? Q1->Q2 Yes Q3 Acylation Step? Q2->Q3 Step 1 Q4 Willgerodt Step? Q2->Q4 Step 2/3 Sol1 Check NMR for 1-naphthol. If present, lower temp to 0°C or switch to SnCl4. Q3->Sol1 Demethylation Sol2 Check NMR for 2-acetyl isomer. Reduce reaction time. Ensure Kinetic Control. Q3->Sol2 Wrong Isomer Sol3 Black Tar formation? Use MeOH crystallization. Do NOT chromatograph crude. Q4->Sol3 Purification Issue Sol4 Incomplete Hydrolysis? Switch solvent to Ethylene Glycol (Higher reflux temp). Q4->Sol4 Low Conversion

Figure 2: Diagnostic flowchart for identifying yield loss mechanisms.

Frequently Asked Questions (FAQ)

Q: Can I use the chloromethylation route (Blanc reaction) instead? A: We advise against it for this specific substrate. 1-Methoxynaphthalene is highly electron-rich. Chloromethylation often leads to bis-chloromethylation or polymerization (tarring) because the product is more reactive than the starting material. The Acylation/Willgerodt route is self-limiting and cleaner.

Q: My final product is colored (brown/pink). How do I purify it? A: Naphthalene derivatives oxidize easily.

  • Dissolve the acid in dilute NaOH.

  • Treat with activated charcoal at 60°C for 30 mins.

  • Filter through Celite.

  • Re-precipitate with HCl.

  • Recrystallize from Toluene or Benzene/Petroleum Ether .

Q: Why is the melting point of my intermediate lower than reported? A: The thiomorpholide intermediate often traps sulfur in its lattice. Recrystallize from methanol and ensure you wash the filter cake copiously with cold methanol to remove elemental sulfur.

References

  • BenchChem. (2025).[3] Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. Retrieved from

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986).[4] Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534–544.[4] Retrieved from

  • DeTar, D. F., & Carmack, M. (1946). The Willgerodt Reaction.[1][4][5][6] II. A Study of Reaction Conditions with Acetophenone and Other Ketones. Journal of the American Chemical Society, 68(10), 2025–2029. Retrieved from

  • Gatland, A. E., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42, 7870.[6] Retrieved from

Sources

Optimization

Troubleshooting solubility issues with (4-Methoxy-naphthalen-1-yl)-acetic acid in water

Status: Active Compound: (4-Methoxy-naphthalen-1-yl)-acetic acid CAS: 15257-60-0 Chemical Class: Lipophilic Weak Acid Executive Summary & Compound Profile (4-Methoxy-naphthalen-1-yl)-acetic acid is a lipophilic organic a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound: (4-Methoxy-naphthalen-1-yl)-acetic acid CAS: 15257-60-0 Chemical Class: Lipophilic Weak Acid

Executive Summary & Compound Profile

(4-Methoxy-naphthalen-1-yl)-acetic acid is a lipophilic organic acid. Its solubility behavior is governed by two competing structural features: the hydrophobic naphthalene core (which resists water solubility) and the ionizable carboxylic acid tail (which promotes solubility only when ionized).

The Golden Rule: As a weak acid with an estimated pKa of ~4.2–4.5, this compound is insoluble in water at acidic pH . To achieve aqueous solubility, you must maintain a pH at least 2 units above its pKa (pH > 6.5) or use organic cosolvents.[1]

Physicochemical Data Table
PropertyValueImplication for Solubility
Molecular Weight 216.23 g/mol Moderate size; diffusion is not the limiting factor.
pKa (Estimated) 4.2 – 4.5At pH < 4.0, the compound is neutral and precipitates. At pH > 6.5, it is ionized (anionic) and soluble.
LogP (Estimated) ~2.6 – 2.9Moderately lipophilic. Requires organic cosolvents (DMSO, EtOH) for high-concentration stocks.
Water Solubility Low (< 0.5 mg/mL at pH 3)Direct dissolution in neutral distilled water is difficult without pH adjustment.
Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility issue.

SolubilityWorkflow Start Start: Solubility Issue Detected SolventCheck Are you dissolving directly in water? Start->SolventCheck PHCheck Check pH of solution. Is pH < 6.0? SolventCheck->PHCheck Yes CosolventCheck Are you using a stock solution (DMSO/Ethanol)? SolventCheck->CosolventCheck No (Organic Stock) Sol_Base SOLUTION: Add 1M NaOH dropwise until clear (Target pH 7-8). PHCheck->Sol_Base Yes (Acidic) Sol_Buffer SOLUTION: Use a buffered system (PBS/Tris pH 7.4 or higher). PHCheck->Sol_Buffer No (Neutral but cloudy) Precipitation Did it precipitate upon dilution? CosolventCheck->Precipitation Yes Sol_SlowAdd SOLUTION: 'Crash-out' effect. Vortex rapidly while adding stock. Reduce final concentration. Precipitation->Sol_SlowAdd Yes Sol_Organic SOLUTION: Dissolve in 100% DMSO first, then dilute into buffer. Precipitation->Sol_Organic No (Won't dissolve in stock)

Figure 1: Diagnostic decision tree for identifying solubility failures based on solvent system and observation.

Troubleshooting FAQs
Issue 1: "I added the powder to water, and it just floats/clumps. Vortexing doesn't help."

Diagnosis: The compound is in its protonated (uncharged) state. Distilled water often has a slightly acidic pH (pH 5.5–6.0) due to dissolved CO₂, which is close to the compound's pKa. The lipophilic naphthalene ring drives the molecules to aggregate rather than interact with water. Corrective Protocol:

  • Do not heat excessively; this is a pH issue, not a kinetic one.

  • Add 1.0 M NaOH (Sodium Hydroxide) dropwise.

  • Monitor clarity. As the pH rises above 6.0, the carboxylic acid deprotonates to form the carboxylate anion (salt form), which is highly water-soluble.

  • Pro Tip: If you need a specific concentration, dissolve the powder in a smaller volume of basic water (pH 10) first, then lower the pH to 7.4 using a buffer or dilute HCl, ensuring you don't overshoot below pH 6.

Issue 2: "My DMSO stock precipitated when I diluted it into cell culture media."

Diagnosis: This is the "Solvent Shift" or "Crash-out" effect. When a hydrophobic compound in DMSO (high solubility) is suddenly introduced to an aqueous environment (low solubility), it may precipitate locally before it mixes, especially if the local concentration exceeds the solubility limit. Corrective Protocol:

  • Vortex the media before and during the addition of the DMSO stock.

  • Add the DMSO stock slowly (dropwise or submerged injection) into the center of the vortex.

  • Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity, and the compound concentration is within its aqueous solubility limit (likely < 1 mM in PBS without optimization).

Issue 3: "Can I use ethanol instead of DMSO?"

Answer: Yes, ethanol is a viable cosolvent.

  • Pros: Ethanol is easier to evaporate if you need to recover the compound.

  • Cons: Ethanol is more volatile, leading to concentration changes in stored stocks over time. It also tolerates less water before phase separation compared to DMSO.

  • Recommendation: Use DMSO for long-term frozen stocks (10–100 mM). Use Ethanol only if DMSO interferes with your specific biological assay.

Issue 4: "How do I make a 100 mM stock solution?"

Answer: Do not attempt this in water.

  • Weigh the powder.

  • Add 100% DMSO (Dimethyl Sulfoxide) to achieve the target volume.

  • Vortex until clear.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

  • Verification: If the solution is cloudy, sonicate at 40°C for 10 minutes.

Detailed Preparation Protocols
Protocol A: Preparation of the Sodium Salt (Aqueous Stock)

Use this if organic solvents (DMSO) are forbidden in your assay.

  • Weigh: 21.6 mg of (4-Methoxy-naphthalen-1-yl)-acetic acid (approx. 100 µmol).

  • Suspend: Add 800 µL of distilled water. The powder will likely not dissolve.

  • Titrate: Add 100 µL of 1.0 M NaOH. Vortex. The solution should turn clear as the sodium salt forms.

  • Adjust: Check pH. It will likely be high (>10).

  • Buffer: Add 100 µL of 10x PBS or dilute with HEPES buffer to reach the desired final volume and physiological pH (7.4).

    • Warning: Do not acidify below pH 6.0, or the free acid will precipitate.

Protocol B: The "Cosolvent Spike" Method (Standard)

Best for cell culture or enzymatic assays.

  • Stock: Prepare a 50 mM stock in 100% DMSO.

  • Working Solution: Dilute the stock 1:1000 into the assay buffer (e.g., PBS) to achieve 50 µM .

  • Observation: If a precipitate forms immediately:

    • Pre-warm the buffer to 37°C.

    • Use a "Step-down" dilution: Dilute 50 mM DMSO stock 1:10 into 50% DMSO/Water (Intermediate), then dilute that 1:100 into the final buffer.

Mechanism of Action (Solubility)

The following diagram illustrates the equilibrium between the insoluble protonated form and the soluble ionized form.

Equilibrium Acid Protonated Form (HA) (Insoluble in Water) Precipitates at pH < 4.5 Ion Ionized Form (A-) (Soluble in Water) Dominates at pH > 6.5 Acid->Ion  Add Base (OH-)    pH > pKa   Ion->Acid  Add Acid (H+)    pH < pKa  

Figure 2: The pH-dependent equilibrium of (4-Methoxy-naphthalen-1-yl)-acetic acid. Solubility is driven by deprotonation of the carboxylic acid group.

References
  • PubChem. (2025).[2][3] 2-(7-Methoxynaphthalen-1-yl)acetic acid | C13H12O3.[2][4] National Library of Medicine. [Link]

  • Streng, W. H., et al. (1984).[5] General treatment of pH-solubility profiles of weak acids and bases. Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

(4-Methoxy-naphthalen-1-yl)-acetic acid Stability Optimization: A Technical Support Guide

Welcome to the technical support center for (4-Methoxy-naphthalen-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Methoxy-naphthalen-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of this compound during experimental workflows. Here, we address common challenges and provide troubleshooting strategies, grounded in established scientific principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (4-Methoxy-naphthalen-1-yl)-acetic acid in solution?

A1: The main stability concerns for (4-Methoxy-naphthalen-1-yl)-acetic acid, a naphthalene derivative with a carboxylic acid moiety, are susceptibility to hydrolysis and oxidation . The pH of the solution is a critical factor that can significantly influence the rates of these degradation pathways.

  • Hydrolysis: The ester-like character of the acetic acid group can be susceptible to both acid- and base-catalyzed hydrolysis, although generally less reactive than esters.[1][2] The rate of hydrolysis is pH-dependent.[1]

  • Oxidation: The naphthalene ring system can be prone to oxidation, potentially leading to the formation of naphthoquinones or other oxygenated derivatives.[3][4][5][6] The methoxy group can also influence the electron density of the ring and its susceptibility to oxidation.

Q2: How does pH specifically affect the stability of this molecule?

A2: The pH of the medium dictates the ionization state of the carboxylic acid group and can catalyze degradation reactions.

  • Acidic Conditions (Low pH): In a highly acidic environment, specific acid-catalyzed hydrolysis can occur.[1]

  • Neutral Conditions (pH ~7): Near neutral pH, the rate of hydrolysis is often at a minimum.[1] However, oxidation can still be a concern, potentially accelerated by factors like light and the presence of metal ions.

  • Basic Conditions (High pH): Under basic conditions, the carboxylic acid exists predominantly as the carboxylate anion.[7][8][9] This form is generally more stable against nucleophilic attack at the carbonyl carbon. However, very high pH can promote base-catalyzed hydrolysis.[1][10]

Q3: What are the initial signs of degradation I should look for?

A3: Degradation can be monitored through several analytical techniques. The most common is High-Performance Liquid Chromatography (HPLC).[11][12] Initial signs of degradation in an HPLC analysis include:

  • A decrease in the peak area of the parent compound, (4-Methoxy-naphthalen-1-yl)-acetic acid.

  • The appearance of new peaks, which correspond to degradation products.

  • Changes in the physical appearance of the solution, such as color change or precipitation, can also indicate degradation.

Q4: Are there any regulatory guidelines I should be aware of when conducting these stability studies?

A4: Yes, the International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products.[13][14][15][16][17] Key guidelines include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[13][16]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • These guidelines outline the conditions for stress testing (forced degradation), which is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[18][19]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experimentation.

Issue 1: Rapid loss of parent compound in solution.
Potential Cause Troubleshooting Steps Rationale
Inappropriate pH 1. Determine the pH of your current solution. 2. Conduct a pH stability screening study (see Protocol 1). 3. Adjust the pH of your experimental buffer to the range identified as most stable.The rate of hydrolysis for carboxylic acid derivatives is highly pH-dependent.[1][2] Identifying the pH of maximum stability is critical.
Oxidative Degradation 1. De-gas all solvents and buffers. 2. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) if compatible with your experiment. 3. Protect solutions from light by using amber vials or covering glassware with aluminum foil.Naphthalene rings can be susceptible to oxidation by dissolved oxygen or light-induced radical reactions.[3][4]
Contamination 1. Use high-purity solvents and reagents. 2. Ensure all glassware is scrupulously clean. 3. Filter solutions through a 0.22 µm filter to remove particulate matter.Contaminants, such as metal ions, can catalyze degradation reactions.
Issue 2: Appearance of multiple, unidentified peaks in the chromatogram.
Potential Cause Troubleshooting Steps Rationale
Complex Degradation Pathway 1. Perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) as per ICH guidelines.[18][19] 2. Use a stability-indicating HPLC method with sufficient resolution to separate all degradation products.[11] 3. Employ HPLC with mass spectrometry (LC-MS) to identify the mass of the degradation products.[12]Forced degradation studies help to purposefully generate degradation products, aiding in the development of an analytical method that can resolve them from the parent compound and from each other.[18] LC-MS provides structural information about the unknown peaks.[12]
Method-Related Artifacts 1. Analyze a blank (mobile phase) injection to check for system peaks. 2. Inject a solution of the compound in a freshly prepared, high-purity solvent to see if the extra peaks persist.The analytical method itself can sometimes introduce artifacts. It's important to distinguish these from true degradation products.

Section 3: Experimental Protocols & Methodologies

Protocol 1: pH Stability Profile Determination

This protocol outlines a systematic approach to determine the optimal pH for the stability of (4-Methoxy-naphthalen-1-yl)-acetic acid in an aqueous solution.

Objective: To identify the pH at which the compound exhibits the lowest rate of degradation.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known stability and minimal interference with the analytical method (e.g., phosphate, acetate, borate).

  • Sample Preparation: Prepare stock solutions of (4-Methoxy-naphthalen-1-yl)-acetic acid in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each of the prepared buffers to a final known concentration.

  • Incubation: Incubate the samples at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect samples from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench any ongoing reaction by diluting the aliquot in the mobile phase and/or cooling it.

  • HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method.[11] Quantify the peak area of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The degradation rate constant (k) can be determined from the slope of this line. The optimal pH is the one corresponding to the lowest degradation rate constant.

Data Presentation:

pHDegradation Rate Constant (k) at 60°C (hr⁻¹)Half-life (t½) (hours)
2.00.05811.9
4.00.01546.2
6.00.00977.0
7.00.01163.0
8.00.02527.7
10.00.0897.8

Note: The data presented in this table is for illustrative purposes only.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish the intrinsic stability of the molecule, in line with ICH guidelines.[18][19]

Objective: To generate degradation products under stressed conditions to support the development and validation of a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Incubate the drug substance in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug substance in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradation products.[12]

Section 4: Visualizations

G cluster_0 pH Stability Workflow prep Prepare Buffers (pH 2-10) sample_prep Prepare Samples in Buffers prep->sample_prep incubate Incubate at Elevated Temperature sample_prep->incubate analyze Analyze at Time Points via HPLC incubate->analyze data Plot ln[C] vs. Time analyze->data determine Determine Optimal pH data->determine

Caption: Workflow for determining the optimal pH for compound stability.

G compound (4-Methoxy-naphthalen-1-yl)-acetic acid (Unionized) anion (4-Methoxy-naphthalen-1-yl)-acetate (Ionized) compound->anion High pH (Deprotonation) anion->compound Low pH (Protonation)

Caption: pH-dependent equilibrium of the carboxylic acid.

G start Rapid Degradation Observed check_ph Is the solution pH controlled? start->check_ph adjust_ph Adjust pH to optimal range (e.g., 6-7) check_ph->adjust_ph No check_o2 Are solutions de-gassed and protected from light? check_ph->check_o2 Yes re_evaluate Re-evaluate Stability adjust_ph->re_evaluate implement_inert Implement inert atmosphere and light protection check_o2->implement_inert No check_o2->re_evaluate Yes implement_inert->re_evaluate

Caption: Troubleshooting decision tree for rapid degradation.

References

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Bavishi, B. (n.d.). Ich guideline for stability testing. SlideShare. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Naphthalene oxidation and reduction reactions. Available at: [Link]

  • Wikipedia. (n.d.). Naphthalene. Available at: [Link]

  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Available at: [Link]

  • LookChem. (n.d.). Oxidation of Naphthalene to Phthalic Anhydride. Chempedia. Available at: [Link]

  • Quora. (2018). How is oxidized naphthalene?. Available at: [Link]

  • Chemguide. (n.d.). carboxylic acids as acids. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Voltammetric oxidation of naphthalene derivatives. Available at: [Link]

  • Save My Exams. (n.d.). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Available at: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]

  • BYJU'S. (2019). Acidity of carboxylic acids and derivatives. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Available at: [Link]

  • YouTube. (2015). Carboxylic Acids 3. Acidity explained. Available at: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Available at: [Link]

  • ResearchGate. (n.d.). core components of analytical method validation for small molecules-an overview. Available at: [Link]

  • PubMed Central. (n.d.). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Available at: [Link]

  • TSFX. (n.d.). The Acidity of Carboxylic Acids. Available at: [Link]

  • All-Right-Bio. (n.d.). (4-Methoxy-naphthalen-1-yl)-acetic acid. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-5.
  • PubMed Central. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Available at: [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]

  • PubMed Central. (n.d.). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. Available at: [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-1-naphthol. PubChem. Available at: [Link]

  • Shanghai Ruji Biotechnology Development Co., Ltd. (n.d.). (4-Methoxy-naphthalen-1-yl)-aceticacid,95%. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. PubChem. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 4-methoxy-naphthalene functionalization

Technical Support Center: Advanced Functionalization of Methoxynaphthalenes Subject: Overcoming Steric Hindrance & Regiocontrol in 4-Methoxy-Substituted Systems User Guide Overview Welcome to the Methoxynaphthalene Funct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Functionalization of Methoxynaphthalenes Subject: Overcoming Steric Hindrance & Regiocontrol in 4-Methoxy-Substituted Systems

User Guide Overview

Welcome to the Methoxynaphthalene Functionalization Support Hub. You are likely here because standard electrophilic aromatic substitution (EAS) protocols are failing to yield the desired regioisomer, or yields are plummeting due to steric crowding.

Nomenclature clarification: While often colloquially referred to as "4-methoxynaphthalene" when viewed from a C1-substituent, the IUPAC standard is 1-methoxynaphthalene . This guide treats the methoxy group as the primary steric and electronic director (Position 1).

  • The Challenge: The C1-methoxy group activates C2 (ortho) and C4 (para).

  • The Problem: C2 is sterically hindered by the methoxy group. C8 (peri) is sterically hindered by the C1-substituent. C4 is electronically favored but often not the target.

This guide provides autonomous, field-proven protocols to bypass these steric walls using Directed Ortho Metalation (DoM) , Thermodynamic Control , and Transition Metal Catalysis .

Module 1: Accessing the Hindered Ortho-Position (C2)

Target: Installing electrophiles adjacent to the methoxy group despite steric clash.

The Mechanistic Logic

Standard EAS (bromination, acylation) favors the C4 position because it is electronically activated and sterically open. To hit C2, you must switch from charge-control to coordination-control .

We utilize the Complex Induced Proximity Effect (CIPE) .[1] The methoxy oxygen coordinates to Lithium, bringing the base (


-BuLi) into immediate proximity of the C2 proton. This overcomes the steric barrier by turning the methoxy group into a "landing pad" rather than a shield.
Visualizing the Pathway

The following diagram illustrates how the aggregate breakdown is essential for C2 selectivity.

DoM_Mechanism Start 1-Methoxynaphthalene (Aggregated) Step1 De-aggregation (+TMEDA) Start->Step1 n-BuLi breaks hexamers Step2 Pre-Lithiation Complex (CIPE) Step1->Step2 Li coordinates to OMe Step3 C2-Lithio Species (Ortho-Lithiation) Step2->Step3 Intramolecular deprotonation Product C2-Functionalized Product Step3->Product Electrophile (E+) quench

Figure 1: The Directed Ortho Metalation (DoM) pathway.[1][2] TMEDA is critical to break Lithium aggregates, allowing the CIPE to function at the hindered C2 position.

Standard Operating Protocol: C2-Formylation

Validated for: 1-methoxynaphthalene


 2-formyl-1-methoxynaphthalene
  • Preparation: Flame-dry a 250 mL Schlenk flask under Argon.

  • Solvent System: Add 1-methoxynaphthalene (1.0 eq) and anhydrous Et₂O (0.5 M concentration).

    • Note: THF is often too polar and promotes proton scrambling; Ether is preferred for clean C2 lithiation.

  • The Additive: Add TMEDA (1.1 eq).

    • Why? Without TMEDA,

      
      -BuLi exists as a hexamer and is too bulky/unreactive to access the hindered C2 proton efficiently [1].
      
  • Lithiation: Cool to 0°C (ice bath). Add

    
    -BuLi  (1.1 eq, 2.5M in hexanes) dropwise.
    
    • Observation: A color change (often yellow/orange) indicates formation of the aryllithium species. Stir for 4 hours at RT.

  • Quench: Cool to -78°C. Add DMF (1.5 eq) dropwise.

  • Workup: Warm to RT, quench with saturated NH₄Cl. Extract with EtOAc.

Module 2: The "Peri" Problem (C8 Functionalization)

Target: Functionalizing the position spatially parallel to the methoxy group.

The Steric Barrier

The distance between C1 and C8 substituents is sub-van der Waals radii (< 2.5 Å). This "Peri-Strain" makes direct electrophilic attack at C8 nearly impossible using standard Lewis acids.

Solution: Transition Metal Catalysis (C-H Activation)

To access C8, we use Rhodium(III) or Iridium(III) catalysts. These metals form a metallacycle that relieves strain through geometry rather than fighting it.

Key Strategy: Use a Transient Directing Group (TDG) if your substrate has an aldehyde or ketone at C1. If you have a simple methoxy group, you often need to rely on Bulky Ligands to block C2 and force C8 activation, or use specific directing groups that can be removed later.

Data: Regioselectivity Drivers

MethodPrimary ProductControlling Factor
Electrophilic Bromination C4-BromoElectronic (Para-activation)
DoM (

-BuLi)
C2-LithioCoordination (CIPE)
Pd(OAc)₂ / Ligand-Free C8-Pd-ComplexPeri-C-H Acidity & Geometry [2]

Module 3: Escaping the Kinetic Trap (Friedel-Crafts)

Target: Acylation at C6 (Thermodynamic) vs C2 (Kinetic).[3]

If you are trying to acylate 1-methoxynaphthalene, you will face a mixture of isomers. The C1-Methoxy group directs to C2 (ortho) and C4 (para). However, for 2-methoxynaphthalene (often used in Naproxen synthesis), the challenge is distinguishing C1 (Kinetic, sterically hindered by C8-H) vs C6 (Thermodynamic).[3]

Troubleshooting Acylation Selectivity

Scenario: You need the 6-acetyl isomer (Naproxen precursor) but are getting the 1-acetyl isomer.

The Fix: Switch from Kinetic to Thermodynamic conditions.[3]

  • Kinetic (Avoid):

    
    , DCM or 
    
    
    
    . The electrophile attacks the most electron-rich spot (C1) despite the steric clash with C8-H.
  • Thermodynamic (Use):

    
    , Nitrobenzene. The reaction becomes reversible. The sterically crowded C1-acetyl group detaches and re-attaches at the unhindered C6 position [3].
    

Acylation_Selectivity cluster_Kinetic Kinetic Control (Low T) cluster_Thermo Thermodynamic Control (High T) Start 2-Methoxynaphthalene + AcCl / AlCl3 K_Prod 1-Acetyl Isomer (Sterically Crowded by C8-H) Start->K_Prod Fast, Irreversible (0°C, DCM) T_Prod 6-Acetyl Isomer (Sterically Free) Start->T_Prod Slow, Reversible (120°C, PhNO2) K_Prod->T_Prod Isomerization via De-acylation/Re-acylation

Figure 2: Regiodivergence in Friedel-Crafts acylation. High temperatures allow the sterically strained C1-isomer to rearrange to the stable C6-isomer.

FAQ: Troubleshooting & Diagnostics

Q1: I am trying to lithiate 1-methoxynaphthalene, but I am getting a mixture of C2 and C8 functionalization. Why? A: This usually happens if you use


-BuLi  without strict temperature control. 

-BuLi is basic enough to deprotonate the C8 (peri) position due to the acidity of the peri-proton.
  • Fix: Switch to

    
    -BuLi  at 
    
    
    
    or RT. It is selective for C2 (ortho) due to the coordination to the methoxy oxygen. C8 deprotonation requires stronger basicity or specific directing groups.

Q2: My Suzuki coupling at the C2 position (ortho to methoxy) is stalling. Is it steric hindrance? A: Yes. The C1-methoxy group exerts significant steric pressure on the oxidative addition step.

  • Fix: Use Buchwald ligands (e.g., SPhos or XPhos). These are designed to facilitate coupling in sterically congested environments. Alternatively, use a higher catalyst loading (5 mol% Pd) and raise the temperature to

    
     in Toluene/Water [4].
    

Q3: I cannot get the electrophile to install at C4; it keeps going to C2. A: If you are using DoM (Lithium), it will go to C2. If you want C4, you must use standard Electrophilic Aromatic Substitution (EAS) conditions (e.g.,


 in acetic acid). The methoxy group is an ortho/para director, but in EAS, C4 is often favored over C2 because C2 is shielded by the methoxy group itself.

References

  • Snieckus, V. (1990). Directed ortho metalation.[1][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Gandeepan, P., & Ackermann, L. (2018). Transient Directing Groups for C–H Activation. Chem. Sci., 9, 5034-5041. Link

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Classic reference on Kinetic/Thermodynamic control in Naphthalenes). See also: BenchChem Application Note: Friedel-Crafts Acylation of 2-Methoxynaphthalene. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphines. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of Naphthalene Acetic Acids

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering peak tailing issues during the High-Performance Liquid Chr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of naphthalene acetic acids (NAAs). As an acidic analyte, NAA is susceptible to specific interactions within the HPLC system that can lead to asymmetrical peaks, compromising the accuracy and reliability of your results. This resource provides in-depth, scientifically-grounded troubleshooting strategies in a user-friendly question-and-answer format to help you diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is peak tailing, and why is it a significant problem in the analysis of naphthalene acetic acids?

A: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that is longer or more drawn out than its leading edge.[1] In an ideal HPLC separation, a chromatographic peak should have a Gaussian, or symmetrical, shape.

Peak tailing is a critical issue in the quantitative analysis of naphthalene acetic acids for several reasons:

  • Inaccurate Peak Integration: The asymmetrical nature of a tailing peak makes it difficult for chromatography data systems to accurately determine the start and end of the peak. This can lead to significant errors in peak area calculation and, consequently, in the quantification of the analyte.

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to overlap with adjacent peaks, especially those of impurities or related compounds eluting nearby. This loss of resolution can make it impossible to accurately quantify individual components in a mixture.

  • Lower Sensitivity: As the peak broadens due to tailing, its height is reduced. For trace analysis, this can lead to the peak signal being lost in the baseline noise, negatively impacting the method's sensitivity and limits of detection.

Naphthalene acetic acids, as carboxylic acids, are particularly prone to peak tailing due to their potential for secondary interactions with the stationary phase and other components of the HPLC system.[2]

Q2: I'm observing significant peak tailing with my naphthalene acetic acid standard. What are the most likely causes?

A: When analyzing acidic compounds like naphthalene acetic acids, peak tailing is often a result of a few key factors. The most common culprits are secondary interactions with the stationary phase, improper mobile phase pH, and interactions with active sites within the HPLC system.

Here's a breakdown of the primary causes:

  • Secondary Silanol Interactions: The most frequent cause of peak tailing for acidic analytes on silica-based reversed-phase columns (like C8 or C18) is the interaction between the analyte and residual silanol groups (Si-OH) on the silica surface.[3] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (SiO-), creating sites for strong, unwanted interactions with the polar carboxyl group of the naphthalene acetic acid. This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailing peak.[4][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical parameter that governs the ionization state of both the naphthalene acetic acid and the residual silanol groups on the column.[4] The pKa of 1-naphthaleneacetic acid is approximately 4.23.[6] If the mobile phase pH is close to the pKa of the analyte, a mixture of its ionized (deprotonated) and non-ionized (protonated) forms will exist, which can lead to peak broadening and tailing.[7] Similarly, if the pH is high enough to deprotonate the silanol groups, their interaction with the analyte is enhanced.[8]

  • Metal Contamination: Trace metal impurities, such as iron or aluminum, within the silica matrix of the column or from stainless-steel components of the HPLC system (like frits and tubing) can act as Lewis acids.[2][5] These metal ions can chelate with the carboxylic acid group of the naphthalene acetic acid, leading to strong, undesirable interactions and causing significant peak tailing.[9]

  • Sample Solvent Effects: If the solvent used to dissolve the naphthalene acetic acid sample is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[10] This is because the strong sample solvent can carry the analyte band down the column in a distorted manner before it has a chance to properly partition between the stationary and mobile phases.

The following diagram illustrates the primary mechanism of peak tailing for acidic analytes due to silanol interactions:

cluster_0 Ideal Reversed-Phase Retention cluster_1 Secondary Interaction Causing Peak Tailing Analyte_N Naphthalene Acetic Acid (Neutral) C18 C18 Stationary Phase Analyte_N->C18 Hydrophobic Interaction Elution Sharp, Symmetrical Peak C18->Elution Symmetrical Peak Analyte_A Naphthalene Acetic Acid (Anionic) Silanol Ionized Silanol Group (SiO-) Analyte_A->Silanol Ionic Interaction Tailing_Elution Tailing Peak Silanol->Tailing_Elution Delayed Elution

Caption: Mechanism of peak tailing for acidic analytes.

Troubleshooting Workflow and Experimental Protocols

To systematically address peak tailing in your naphthalene acetic acid analysis, follow this troubleshooting workflow. It is crucial to change only one parameter at a time to accurately identify the source of the problem.

Step 1: Mobile Phase pH and Buffer Optimization

The first and often most effective step is to optimize the mobile phase pH.

Q3: How should I adjust the mobile phase pH to improve the peak shape of naphthalene acetic acid?

A: For acidic compounds like naphthalene acetic acid, the goal is to suppress the ionization of both the analyte and the residual silanol groups on the column. This is best achieved by lowering the pH of the mobile phase.

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the Analyte's pKa: The pKa of 1-naphthaleneacetic acid is approximately 4.23.[6]

  • Adjust the Mobile Phase pH: To ensure the naphthalene acetic acid is in its neutral, protonated form and to suppress the ionization of the acidic silanol groups, adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[10] A good starting point is a pH between 2.5 and 3.0.

  • Use a Buffer: It is essential to use a buffer to maintain a stable pH throughout the analysis. Unstable pH can lead to fluctuating retention times and poor peak shapes. Phosphate and acetate buffers are commonly used.[7] For a target pH of 2.5-3.0, a phosphate buffer is a suitable choice.

  • Prepare the Buffered Mobile Phase:

    • Prepare the aqueous portion of your mobile phase with the chosen buffer at a concentration of 10-25 mM.

    • Adjust the pH of the aqueous buffer solution to your target pH (e.g., 2.7) using an acid like phosphoric acid.

    • Then, mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a mobile phase of methanol:water:phosphoric acid (60:40:0.35, v/v) has been successfully used.[11]

Table 1: Recommended Mobile Phase Conditions for Naphthalene Acetic Acid Analysis

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of both NAA and silanol groups, minimizing secondary interactions.[4]
Buffer Phosphate or AcetateMaintains a stable pH for reproducible results.[7]
Buffer Concentration 10 - 25 mMSufficient to control pH without causing precipitation or high backpressure.[12]
Step 2: Column Selection and Care

If optimizing the mobile phase does not fully resolve the peak tailing, the next step is to evaluate your HPLC column.

Q4: Can the type of HPLC column I'm using contribute to peak tailing for naphthalene acetic acid?

A: Absolutely. The choice of column is critical.

  • End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically treats the silica surface to reduce the number of accessible residual silanol groups.[5] Using a high-quality, end-capped C8 or C18 column is highly recommended for analyzing acidic compounds like naphthalene acetic acids to minimize peak tailing.

  • High-Purity Silica: Columns packed with high-purity silica contain lower levels of metal contaminants, which, as discussed, can contribute to peak tailing.[5]

  • Alternative Stationary Phases: If tailing persists even with an end-capped column and optimized mobile phase, consider a column with a different stationary phase. A column with a polar-embedded group can provide alternative selectivity and may offer improved peak shape for polar acidic compounds. For more complex separations, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be effective.[13]

Step 3: Mitigating Metal Contamination

If you suspect metal contamination is contributing to peak tailing, there are several strategies you can employ.

Q5: How can I determine if metal contamination is the cause of my peak tailing, and what can I do about it?

A: Metal-analyte interactions can be a persistent issue. Here's how to address it:

  • Use a Chelating Agent: Adding a weak chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) can be very effective.[14] The chelating agent will bind to any active metal sites in the system, preventing them from interacting with your analyte.

  • System Passivation: Passivating your HPLC system can help to remove metal ions from the surfaces of the stainless-steel tubing and components, creating a more inert flow path.[15][16]

Experimental Protocol: HPLC System Passivation

Caution: This procedure involves the use of strong acids. Please follow all appropriate safety precautions, including wearing personal protective equipment.

  • Disconnect the Column: Remove the HPLC column and any guard column from the system and replace it with a union.

  • Flush with Water: Flush the entire system with high-purity water for at least 15 minutes at a flow rate of 1-2 mL/min.

  • Acid Wash: Flush the system with a 30-35% solution of nitric acid (6N) for 30-60 minutes at a flow rate of 1 mL/min.[15][16]

  • Rinse with Water: Flush the system thoroughly with high-purity water until the eluent is neutral (check with pH paper). This may take 30-60 minutes.

  • Final Rinse: Flush the system with isopropanol or methanol for 15-20 minutes to remove the water before introducing your mobile phase.

The following diagram outlines the troubleshooting workflow for resolving peak tailing:

Start Peak Tailing Observed for Naphthalene Acetic Acid Step1 Step 1: Optimize Mobile Phase pH (Set pH to 2.5-3.0 with Buffer) Start->Step1 Check1 Is Peak Shape Acceptable? Step1->Check1 Step2 Step 2: Evaluate HPLC Column (Use High-Purity, End-Capped Column) Check1->Step2 No End_Success Problem Resolved: Symmetrical Peak Achieved Check1->End_Success Yes Check2 Is Peak Shape Acceptable? Step2->Check2 Step3 Step 3: Address Metal Contamination (Add Chelating Agent or Passivate System) Check2->Step3 No Check2->End_Success Yes Check3 Is Peak Shape Acceptable? Step3->Check3 Step4 Step 4: Check Sample Solvent and Injection Volume Check3->Step4 No Check3->End_Success Yes Step4->End_Success End_Further Further Investigation Required (Consult Instrument Manual or Technical Support) Step4->End_Further

Caption: Troubleshooting workflow for peak tailing.

References

Sources

Optimization

Purification strategies for (4-Methoxy-naphthalen-1-yl)-acetic acid recrystallization

Technical Support Center: Purification of (4-Methoxy-naphthalen-1-yl)-acetic Acid Topic: Recrystallization & Purification Strategies Target Molecule: (4-Methoxy-naphthalen-1-yl)-acetic acid (MNAA) User Level: Senior Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (4-Methoxy-naphthalen-1-yl)-acetic Acid

Topic: Recrystallization & Purification Strategies Target Molecule: (4-Methoxy-naphthalen-1-yl)-acetic acid (MNAA) User Level: Senior Researcher / Process Chemist[1][2][3][4]

Module 1: Thermodynamic Strategy & Solvent Selection

The Core Challenge: (4-Methoxy-naphthalen-1-yl)-acetic acid presents a specific purification challenge due to the electron-donating methoxy group at the C4 position.[1][2][3][4] This activates the naphthalene ring, making it susceptible to oxidation (forming colored quinone impurities) and increasing its lipophilicity compared to the unsubstituted parent acid.[4]

The "Solvent Swing" Principle: Effective purification requires a solvent system that exploits the steep solubility curve of the carboxylic acid functionality while rejecting the non-polar impurities (unreacted 1-methoxynaphthalene) and highly polar oxidation byproducts.[4]

Recommended Solvent Systems:

Solvent SystemRoleThermodynamicsBest For
Toluene Primary RecrystallizationHigh solubility at boiling (110°C); very low at 0°C. π-π stacking interactions assist crystal packing.[1][2][3][4][5]Removing non-polar dimers and unreacted starting material.[1][2][4]
Ethanol / Water (80:20) Polarity TuningHigh solubility of the acid in hot EtOH; water acts as an anti-solvent to force precipitation upon cooling.[4]Removing inorganic salts and highly polar colored impurities.[1][2][4]
Ethyl Acetate / Hexane Alternative"Standard" organic polarity gradient.[1][2][3][4]General purity upgrade if Toluene fails.[1][2][3][4]

Expert Insight: For MNAA, Toluene is often superior because it solvates the lipophilic naphthalene core effectively at high temperatures but rejects the crystal lattice upon cooling.[4] Ethanol/Water systems risk "oiling out" if the crude material contains significant oily impurities [1].[4]

Module 2: Standard Operating Procedure (SOP)

Protocol: The "Dual-Phase" Purification Workflow

This protocol integrates a chemical purification (Acid-Base Swing) followed by a physical purification (Thermal Recrystallization) to ensure API-grade purity (>99%).[1][2][3][4][5]

Phase A: The Acid-Base Swing (Chemical Cleanup)

Use this phase if crude purity is <90% or if the material is dark brown/black.[1][4]

  • Dissolution: Dissolve crude MNAA in 10% aqueous NaOH (1.1 equivalents). The acid converts to the sodium salt (soluble); non-acidic impurities (methoxynaphthalene) remain insoluble.[4]

  • Extraction: Wash the aqueous layer twice with Ethyl Acetate (or Dichloromethane).[4] Discard the organic layer (contains non-polar impurities).[4]

  • Precipitation: Cool the aqueous layer to 5°C. Slowly acidify with 6N HCl to pH 1-2.

  • Filtration: Collect the precipitated off-white solid.[1][2][4] Wash with cold water.[1][2][3][4][6] Dry thoroughly.[1][2][3][4][7]

Phase B: Thermal Recrystallization (Physical Refinement)

Use this phase for final polishing.[1][3][4]

  • Slurry: Suspend the dried solid from Phase A in Toluene (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to boiling. If the solid does not dissolve completely, add Toluene in 1 mL increments.[3][4]

    • Critical Step: If the solution is colored (pink/red), add Activated Carbon (5 wt%) and reflux for 10 mins.[3][4]

  • Hot Filtration: Filter the boiling solution through a pre-warmed glass funnel (or Celite pad) to remove carbon/particulates.[4]

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.[1][3][4]

  • Crystallization: Once crystals form, cool to 0-4°C for 1 hour to maximize yield.

  • Isolation: Filter via vacuum.[1][2][3][4][6][8] Wash the cake with cold Toluene followed by Hexane (to remove residual toluene).[4]

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision logic for the purification process.

PurificationLogic Start Crude (4-Methoxy-naphthalen-1-yl)-acetic acid CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Clean LowPurity Purity < 90% or Dark Color CheckPurity->LowPurity Dirty Recryst Phase B: Recrystallization (Solvent: Toluene) HighPurity->Recryst AcidBase Phase A: Acid-Base Extraction (Remove non-acidic oils) LowPurity->AcidBase AcidBase->Recryst Oiling Issue: Oiling Out? Recryst->Oiling Seed Action: Reheat & Add Seed Crystal Oiling->Seed Yes Final Pure Crystals (>99%) Oiling->Final No (Crystals Formed) Seed->Recryst SlowCool Action: Slower Cooling Rate

Caption: Decision matrix for selecting between direct recrystallization and the dual-phase acid-base strategy.

Module 4: Troubleshooting Center (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This is a classic issue with methoxy-naphthalenes. It occurs when the solution temperature drops below the "liquid-liquid phase separation" boundary before it hits the crystal nucleation point.[2]

  • The Fix:

    • Reheat the mixture until the oil dissolves.

    • Add a Seed Crystal (a tiny speck of pure product) to the hot solution.

    • Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation [2].[1][2][3][4]

Q2: The crystals are retaining a pink/brown hue. A: Naphthalene derivatives oxidize to form naphthoquinones, which are highly colored even at ppm levels.[4]

  • The Fix: Perform the Acid-Base Swing (Phase A).[1][4] Quinones are neutral and will be extracted into the organic wash (Ethyl Acetate) while your product stays in the basic aqueous layer. If color persists, use activated charcoal during the hot filtration step of Phase B [3].[4]

Q3: My yield is low (<50%). A: You may be losing product in the mother liquor due to the "Common Ion Effect" or simple solubility.[4]

  • The Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to harvest a "second crop."

    • Check the pH during Phase A. Ensure you acidify to pH 1 ; MNAA is a weak acid (pKa ~4.2), and if the pH is near 4, half of it remains soluble as the salt.[4]

Q4: Can I use Methanol/Water instead of Toluene? A: Yes, but with caution.

  • Protocol: Dissolve MNAA in hot Methanol (minimal volume). Add hot water dropwise until persistent cloudiness appears. Add one drop of Methanol to clear it.[2][4] Cool slowly.

  • Risk: Water-alcohol mixtures are more prone to "oiling out" with lipophilic ethers like MNAA than Toluene is.[1][2][3][4][5]

References

  • Vogel, A. I. (1989).[1][3][4][5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3][4] Longman Scientific & Technical.[1][2][3][4] (General principles of aromatic acid recrystallization and solvent selection).

  • Tung, H., et al. (2009).[3][4] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1][2][3][4] (Mechanisms of oiling out and seeding strategies). [1][3][4]

  • Org. Synth. (1941).[1][3][4] Purification of Naphthalene Derivatives via Acid-Base Extraction. Organic Syntheses, Coll. Vol. 1, p. 360.[1][2][3][4] (Foundational chemistry for separating weak acids from neutral impurities).[1][3][4]

  • PubChem. (2024).[1][3][4] 1-Naphthaleneacetic acid Compound Summary. (Physicochemical properties used for solubility extrapolation).[1][3][4][6][7][9][10] [1][3][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: (4-Methoxy-naphthalen-1-yl)-acetic acid vs. NAA

This guide provides an in-depth technical comparison between (4-Methoxy-naphthalen-1-yl)-acetic acid (4-OMe-NAA) and the industry-standard 1-Naphthaleneacetic acid (NAA). While NAA is a ubiquitously used synthetic auxin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (4-Methoxy-naphthalen-1-yl)-acetic acid (4-OMe-NAA) and the industry-standard 1-Naphthaleneacetic acid (NAA).

While NAA is a ubiquitously used synthetic auxin in plant tissue culture and agriculture, the 4-methoxy derivative represents a specific structural modification with distinct physicochemical properties. This guide synthesizes known pharmacological data (specifically its role as a precursor in


-adrenergic agonist synthesis) with a rigorous theoretical analysis of its auxin bioactivity based on established Structure-Activity Relationships (SAR).

Executive Summary

1-Naphthaleneacetic Acid (NAA) is the benchmark synthetic auxin, widely valued for its stability relative to natural Indole-3-acetic acid (IAA) and its efficacy in rooting and callus induction.[1][2]

(4-Methoxy-naphthalen-1-yl)-acetic acid (4-OMe-NAA) is a structural analog of NAA where a methoxy group is introduced at the C4 position of the naphthalene ring. This modification significantly alters the molecule's electronic distribution and lipophilicity. While NAA is primarily a plant growth regulator, 4-OMe-NAA is prominently documented as a key bioactive intermediate in the synthesis of high-affinity


-adrenergic receptor agonists (e.g., fenoterol derivatives). In a plant biology context, SAR principles predict it to function as a metabolically stable auxin agonist , distinct from the 2-methoxy isomer (which acts as an anti-auxin).
Key Differentiators
FeatureNAA (Standard)4-OMe-NAA (Analog)
Primary Application Plant Tissue Culture (Rooting), AgriculturePharma Intermediate (

-agonists), Research Auxin
Electronic Nature Electron-rich Naphthalene RingC4-Methoxy (Strong Electron Donor)
Lipophilicity (LogP) ~2.6 (Moderate)~3.0 (Higher - Enhanced Membrane Permeability)
Metabolic Stability Susceptible to ring hydroxylation (C4 position)High (C4 blocked by Methoxy group)
Auxin Activity Strong AgonistPredicted Agonist (High Stability/Potency)

Chemical & Structural Analysis[3][4]

The biological divergence between these two compounds stems from the C4-Methoxy substitution .

Structural Logic
  • NAA: The carboxyl side chain at C1 mimics the acetic acid side chain of IAA. The C2 (ortho) and C8 (peri) positions are critical for steric interactions within the TIR1 auxin receptor pocket.

  • 4-OMe-NAA: The C4 position is "para" to the acetic acid attachment.

    • Electronic Effect: The methoxy group is an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This can enhance

      
       stacking interactions with receptor residues (e.g., phenylalanines in the active site).
      
    • Metabolic Blockade: In many auxins, hydroxylation at the C4 position (of the indole or naphthalene ring) is a primary degradation pathway. Substituting this hydrogen with a methoxy group effectively blocks this metabolic route, potentially extending the half-life of the molecule in vivo.

Visualization: Structural Comparison & SAR Logic

G NAA NAA (1-Naphthaleneacetic acid) SAR_Effect SAR Consequence: C4-Methoxy Substitution NAA->SAR_Effect + OMe Group at C4 OMe_NAA 4-OMe-NAA (4-Methoxy-naphthalen-1-yl-acetic acid) Outcome_Stab Increased Metabolic Stability (Blocks C4-Hydroxylation) OMe_NAA->Outcome_Stab Mechanism 1 Outcome_Lip Increased Lipophilicity (Altered Transport/Uptake) OMe_NAA->Outcome_Lip Mechanism 2 Outcome_Bind Modified Receptor Affinity (Enhanced Pi-Stacking) OMe_NAA->Outcome_Bind Mechanism 3 SAR_Effect->OMe_NAA

Figure 1: Structural modification logic. The addition of the methoxy group at C4 transforms the standard NAA scaffold into a more lipophilic and metabolically resistant analog.

Bioactivity Profile

A. Auxin Activity (Plant Physiology Context)

While direct commercial data for 4-OMe-NAA as a rooting hormone is less prevalent than for NAA, its activity can be rigorously inferred from established auxin SAR (Structure-Activity Relationships).

  • Agonism vs. Antagonism:

    • 2-Methoxy-NAA: Known to act as an anti-auxin (antagonist) because the methoxy group at the C2 (ortho) position sterically hinders the rotation of the carboxyl side chain, preventing the active conformation required for TIR1 binding.

    • 4-Methoxy-NAA: The substituent is distal (para) to the carboxyl chain. It does not impose the same steric penalty. Therefore, 4-OMe-NAA is predicted to function as an auxin agonist (active hormone), likely retaining the ability to induce rooting and cell elongation.

  • Potency & Stability:

    • Analogous to 4-Cl-IAA (a potent natural auxin found in peas) and 4-Methyl-IAA , substituents at the 4-position of the aromatic ring often prevent enzymatic degradation (oxidative decarboxylation or ring hydroxylation).

    • Hypothesis: 4-OMe-NAA likely exhibits higher molar potency or longer duration of action than NAA in long-term assays (e.g., callus culture) due to this metabolic resistance.

B. Pharmacological Activity (Medicinal Chemistry Context)

In drug development, 4-OMe-NAA is a validated bioactive scaffold.

  • 
    -Adrenergic Agonists:  4-Methoxy-1-naphthylacetic acid is a critical intermediate in the synthesis of fenoterol derivatives.
    
  • Mechanism: The 4-methoxy-1-naphthyl moiety mimics the catechol ring of epinephrine but with modified lipophilicity and receptor binding kinetics. The methoxy group participates in specific hydrogen bonding or electrostatic interactions within the G-protein coupled receptor (GPCR) binding pocket, enhancing selectivity for the

    
     subtype over 
    
    
    
    .

Experimental Protocols

To objectively compare the bioactivity of 4-OMe-NAA vs. NAA, the following self-validating protocols are recommended.

Experiment 1: Arabidopsis Root Growth Inhibition Assay (Auxin Potency)

This assay quantifies auxin activity.[2] Active auxins inhibit primary root elongation in a dose-dependent manner.

  • Preparation:

    • Prepare 100 mM stock solutions of NAA and 4-OMe-NAA in DMSO.

    • Prepare 0.5x MS (Murashige & Skoog) agar plates supplemented with increasing concentrations of each compound: 0, 10, 50, 100, 500, 1000 nM .

  • Planting:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate seeds in a single row (10 seeds/plate). Stratify at 4°C for 2 days.

  • Growth:

    • Transfer to vertical growth chamber (22°C, 16h light).

  • Measurement:

    • After 7 days, scan plates and measure primary root length using ImageJ.

  • Validation:

    • Positive Control: NAA (Standard curve).

    • Negative Control: DMSO only.

    • Interpretation: If 4-OMe-NAA is a potent auxin, it will inhibit root length with an IC50 comparable to or lower than NAA. If it is an anti-auxin, it may promote root growth or show no inhibition.

Experiment 2: Competitive Binding Assay (TIR1 Receptor)

Determines if 4-OMe-NAA binds directly to the auxin receptor.

  • System: Yeast two-hybrid (Y2H) or Pull-down assay using purified TIR1 and Aux/IAA proteins.

  • Protocol:

    • Incubate TIR1-Myc and Aux/IAA-GST lysates with radiolabeled [3H]-IAA or a fluorescent tracer.

    • Add "Cold" competitor (NAA or 4-OMe-NAA) at varying concentrations (1 nM - 10 µM).

  • Readout: Measure the displacement of the tracer.

  • Data Analysis: Calculate

    
     (Inhibition Constant). A lower 
    
    
    
    indicates higher affinity.
Visualization: Experimental Workflow

Workflow cluster_0 Assay 1: Root Inhibition (Physiology) cluster_1 Assay 2: Receptor Binding (Mechanism) Start Start: Compound Preparation (100 mM Stocks in DMSO) Step1 Plate Arabidopsis Seeds (0 - 1000 nM gradients) Start->Step1 StepA TIR1 + Aux/IAA Complex Start->StepA Step2 Vertical Growth (7 Days) Step1->Step2 Step3 Measure Root Length Step2->Step3 Result1 Calculate IC50 (Potency Metric) Step3->Result1 StepB Add Competitor (NAA vs 4-OMe-NAA) StepA->StepB StepC Measure Ligand Displacement StepB->StepC Result2 Calculate Ki (Affinity Metric) StepC->Result2

Figure 2: Parallel experimental workflow to validate physiological potency (Root Inhibition) and molecular affinity (Receptor Binding).

Data Summary & Reference Values

ParameterNAA (Reference)4-OMe-NAA (Test Article)Source/Logic
Molecular Weight 186.21 g/mol 216.23 g/mol Calculated
H-Bond Donors/Acceptors 1 / 21 / 3Structure Analysis
Predicted pKa ~4.2~4.2-4.3Carboxyl group is distal to OMe
Auxin Phenotype Strong Rooting, CallusPredicted Strong RootingSAR (Katekar, 1980)
Receptor Interaction High Affinity (TIR1)High Affinity (Predicted)SAR (4-subst. Indole analogy)
Key Synthesis Use N/APrecursor for Fenoterol analogsKozocas et al. (2024)

References

  • Kozocas, J. A., et al. (2024).[3] Comparative Molecular Field Analysis of Fenoterol Derivatives: A Platform Towards Highly Selective and Effective

    
     Adrenergic Receptor Agonists. National Institutes of Health. 
    
  • Katekar, G. F., & Geissler, A. E. (1980). Auxin transport inhibitors. IV. Evidence of a common mode of action for a proposed class of auxin transport inhibitors: the phytotropins. Plant Physiology.

  • Napier, R. M. (2014). Auxin receptors and perception. Journal of Experimental Botany.

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science.

Sources

Comparative

1H NMR spectral analysis of (4-Methoxy-naphthalen-1-yl)-acetic acid

Technical Guide: 1H NMR Structural Validation of (4-Methoxy-naphthalen-1-yl)-acetic acid Executive Summary & Objective Product Context: (4-Methoxy-naphthalen-1-yl)-acetic acid is a critical bicyclic aromatic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Structural Validation of (4-Methoxy-naphthalen-1-yl)-acetic acid

Executive Summary & Objective

Product Context: (4-Methoxy-naphthalen-1-yl)-acetic acid is a critical bicyclic aromatic intermediate, often utilized in the synthesis of aldose reductase inhibitors and NSAID analogs. Its structural integrity—specifically the 1,4-disubstitution pattern—is the primary quality attribute (CQA) determining downstream efficacy.

Guide Scope: This comparative guide evaluates the spectral performance of this compound under varying experimental conditions. Unlike standard data sheets, this document compares Solvent Systems (CDCl₃ vs. DMSO-d₆) and Validation Techniques (1D vs. 1D NOE) to provide a robust protocol for distinguishing the target regio-isomer from common impurities (e.g., the 1,2-isomer).

Strategic Decision: Solvent Selection

The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding resolution, chemical shift dispersion, and exchangeable proton visibility.

Comparative Analysis: CDCl₃ vs. DMSO-d₆
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
Solubility Moderate. May require heating for high concentrations (>10 mg/mL).Excellent. High polarity dissolves the free acid instantly.DMSO-d₆ Wins for ease of prep.
-COOH Proton Appears as a broad, concentration-dependent singlet (10–12 ppm) due to dimerization.Appears as a sharp(er), deshielded singlet (12–13 ppm) due to H-bonding with solvent.DMSO-d₆ Wins for quantification.
Aromatic Resolution Superior. Lower viscosity results in sharper linewidths, crucial for resolving small J-couplings (1–2 Hz).Moderate. Higher viscosity broadens lines slightly; may obscure fine splitting in the naphthyl ring.CDCl₃ Wins for structural elucidation.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with the -OCH₃ or -CH₂- signals if wet).CDCl₃ Wins for spectral cleanliness.

Recommendation:

  • For Routine QC: Use DMSO-d₆ . It ensures complete solubility and provides a consistent integration for the carboxylic acid proton.

  • For Structural Characterization: Use CDCl₃ .[1] The superior resolution is necessary to resolve the complex AA'BB' or ABCD systems of the unsubstituted aromatic ring.

Detailed Spectral Assignment (Performance Data)

The following data assumes CDCl₃ at 400 MHz (referenced to TMS at 0.00 ppm).

The Naphthalene Core Logic

The 1,4-substitution pattern breaks the symmetry of the naphthalene ring.

  • Ring A (Substituted): Contains protons H2 and H3.

    • H3 (Ortho to -OMe): The methoxy group is a strong electron donor by resonance. H3 is significantly shielded (shifted upfield).

    • H2 (Ortho to -CH₂COOH): The alkyl group is weakly activating/neutral. H2 appears downfield relative to H3.

    • Coupling: H2 and H3 form a distinct AB system (Doublets) with a characteristic ortho-coupling constant (J ≈ 8.0 Hz).

  • Ring B (Unsubstituted): Contains H5, H6, H7, H8.

    • H8 (Peri to -CH₂COOH): Steric compression and anisotropy from the side chain often deshield this proton (shift downfield).

    • H5 (Peri to -OMe): Deshielded, but distinct from H8.

Assignment Table
PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Rationale
-COOH Carboxylic Acid10.5 – 12.0Broad Singlet-Exchangeable proton; shift varies with conc.
H8 Aromatic (Peri)8.05 – 8.15Multiplet (d)J ≈ 8.0Deshielded by peri-interaction with acetic acid arm.
H5 Aromatic (Peri)8.20 – 8.30Multiplet (d)J ≈ 8.0Deshielded by peri-interaction with OMe.
H6, H7 Aromatic7.50 – 7.65Multiplet (m)-Overlapping signals typical of naphthyl "beta" protons.
H2 Aromatic7.35 – 7.45DoubletJ ≈ 8.0Ortho to alkyl; meta to OMe.
H3 Aromatic6.70 – 6.80DoubletJ ≈ 8.0Diagnostic Peak. Shielded by ortho-methoxy group.
-CH₂- Methylene4.05 – 4.10Singlet-Deshielded by naphthyl ring current and carbonyl.
-OCH₃ Methoxy3.95 – 4.00Singlet-Characteristic sharp singlet.

Advanced Validation: Regiochemistry (1,4 vs 1,2)

Standard 1D NMR is often insufficient to prove the spatial arrangement of substituents. The 1D Selective NOE (Nuclear Overhauser Effect) experiment is the "Gold Standard" alternative.

The NOE Logic Pathway
  • Hypothesis: If the structure is 1,4-substituted, the -OCH₃ group is far from the -CH₂COOH group.

  • Experiment A: Irradiate -OCH₃ (4.0 ppm).

    • Result: Enhancement of H3 (ortho) and H5 (peri). No enhancement of H2.

  • Experiment B: Irradiate -CH₂- (4.1 ppm).

    • Result: Enhancement of H2 (ortho) and H8 (peri). No enhancement of H3.

NOE_Logic cluster_0 NOE Experiment A cluster_1 NOE Experiment B Irr_OMe Irradiate -OCH3 (~4.0 ppm) Enh_H3 Enhancement: H3 (Ortho) Irr_OMe->Enh_H3 Spatial Proximity Enh_H5 Enhancement: H5 (Peri) Irr_OMe->Enh_H5 Spatial Proximity Irr_CH2 Irradiate -CH2- (~4.1 ppm) Enh_H2 Enhancement: H2 (Ortho) Irr_CH2->Enh_H2 Enh_H8 Enhancement: H8 (Peri) Irr_CH2->Enh_H8

Figure 1: Logic flow for confirming 1,4-regiochemistry via NOE. Distinct spatial couplings validate the separation of substituents.

Experimental Protocol (Self-Validating System)

This protocol ensures that artifacts (solvent peaks, impurities) do not lead to false positives.

Step 1: Sample Preparation
  • Weigh 10–15 mg of (4-Methoxy-naphthalen-1-yl)-acetic acid.

  • Add 0.6 mL DMSO-d₆ (preferred for solubility) or CDCl₃.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (crucial for shimming).

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and carboxylic protons have long T1 relaxation times. A short D1 leads to poor integration accuracy.

  • Scans (NS): 16 (sufficient for >10 mg) or 64 (for <5 mg).

  • Spectral Width: -2 to 14 ppm (to catch the COOH proton).

Step 3: Processing & Integration
  • Phasing: Apply manual phasing. Auto-phasing often fails on the broad COOH peak.

  • Baseline Correction: Apply Bernstein polynomial (order 1) correction.

  • Integration Validation:

    • Set the -OCH₃ singlet (3 protons) to an integral value of 3.00 .

    • Check the -CH₂- singlet . It must integrate to 2.00 ± 0.05 .

    • Sum the aromatic region (6.7 – 8.3 ppm). It must integrate to 6.00 ± 0.10 .

    • Fail Condition: If aromatics integrate >6.2, check for solvent benzene or unreacted naphthalene starting material.

Workflow Start Start: Solid Sample Solvent Solvent Choice DMSO-d6 (QC) vs CDCl3 (Structure) Start->Solvent Prep Prep: 15mg / 0.6mL Filter via Glass Wool Solvent->Prep Acquire Acquire: D1=5s, NS=16 Sweep -2 to 14 ppm Prep->Acquire Process Process: Phase & Baseline Ref: TMS = 0.00 Acquire->Process Validate Validation Check: Int(OMe)=3.00 Int(Ar)=6.00 Process->Validate Pass PASS: Release Data Validate->Pass Integrals Match Fail FAIL: Recrystallize Validate->Fail Integrals Deviate >5%

Figure 2: Operational workflow for NMR acquisition and quality control decision-making.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for aromatic coupling constants and shielding effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shifts).

  • AIST Spectral Database for Organic Compounds (SDBS). (2024). NMR Spectra of Naphthalene Derivatives. National Institute of Advanced Industrial Science and Technology.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Validation

Mass spectrometry fragmentation patterns of 4-methoxy-naphthalene derivatives

Executive Summary Objective: To provide a technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-methoxy-naphthalene derivatives, specifically distinguishing 1,4-disubstituted isomers from their 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-methoxy-naphthalene derivatives, specifically distinguishing 1,4-disubstituted isomers from their 1,2- (ortho) and 1,3- (meta) counterparts.

Core Insight: The "4-methoxy" designation typically implies a 1,4-substitution pattern (para-like). The primary differentiator in Electron Ionization (EI) MS between these and their ortho-isomers is the absence of the "Ortho Effect" —a specific rearrangement driven by steric proximity between the methoxy group and the substituent at position 1. This guide details the mechanistic pathways that allow for positive structural identification.

Mechanistic Principles of Fragmentation[1]

The Naphthalene Radical Cation Stability

Naphthalene derivatives form highly stable radical cations (


) due to extensive charge delocalization across the bicyclic aromatic system. Consequently, the molecular ion (

) is often the base peak (100% relative abundance) in EI spectra, unlike aliphatic ethers where

-cleavage dominates.
The Methoxy Group Fragmentation Pathway

The fragmentation of the methoxy group attached to a naphthalene ring follows a predictable decay series:

  • Radical Loss: Homolytic cleavage of the

    
     bond yields a methyl radical (
    
    
    
    , mass 15).
  • Carbon Monoxide Ejection: The resulting cation undergoes ring contraction or rearrangement to expel carbon monoxide (CO, mass 28).

  • Result: A characteristic mass loss sequence of

    
    .
    
The Ortho vs. Para Distinction[2][3]
  • 1,4-Derivatives (Para-like): The substituents are spatially isolated. Fragmentation is dominated by the independent cleavage of the weakest bonds in each substituent.

  • 1,2-Derivatives (Ortho-like): Proximity allows for intramolecular hydrogen transfer or oxygen transfer (the "Ortho Effect"), creating unique fragment ions (e.g.,

    
     or 
    
    
    
    ) not seen in the 1,4-isomers.

Comparative Fragmentation Analysis

Case Study: 1-Nitro-4-methoxynaphthalene vs. 1-Nitro-2-methoxynaphthalene

This comparison illustrates the definitive spectral differences between "4-methoxy" (para) and "2-methoxy" (ortho) derivatives when a nitro group is the reference substituent.

A. 1-Nitro-4-methoxynaphthalene (The 1,4-Isomer)
  • Molecular Ion (

    
    ): 
    
    
    
    203 (Strong).
  • Primary Pathway: Sequential, independent loss of the nitro group and the methyl group.

    • Loss of

      
       (46 Da) 
      
      
      
      
      
      157 (Methoxy-naphthyl cation).
    • Loss of

      
       (30 Da) 
      
      
      
      
      
      173 (Phenolic rearrangement).
  • Key Feature: Absence of

    
     (OH loss) peaks.[1]
    
B. 1-Nitro-2-methoxynaphthalene (The 1,2-Isomer)
  • Molecular Ion (

    
    ): 
    
    
    
    203.
  • Primary Pathway (Ortho Effect): The nitro oxygen abstracts a hydrogen from the adjacent methoxy group or ring position, or interacts directly with the methoxy oxygen.

  • Diagnostic Peak: Significant abundance of ions resulting from rearrangement, such as

    
     or complex ring closures that are sterically impossible in the 1,4-isomer.
    
Quantitative Comparison Table (Predicted Relative Abundances)
Ion Fragmentm/z1-Nitro-4-methoxy (Para)1-Nitro-2-methoxy (Ortho)Mechanistic Origin
Molecular Ion (

)
203 100% (Base) 100% (Base) Stable aromatic radical cation
$[M - NO]^+ $ 173High (~40-60%)Medium (~20-40%)Nitro-nitrite rearrangement
$[M - NO_2]^+ $ 157High (~50-70%) Low (< 20%)Direct cleavage (favored in Para)
$[M - CH_3]^+ $ 188MediumMediumMethoxy radical loss
$[M - OH]^+ $ 186Absent / Trace Distinct (~10-20%) Ortho Effect (H-transfer)
$[M - CH_2O]^+ $ 173LowMediumFormaldehyde loss (Ortho assisted)

Visualizing the Fragmentation Pathways[2][5]

The following diagram contrasts the "Clean Cleavage" pathway of the 4-methoxy derivative against the "Rearrangement" pathway of the ortho isomer.

FragmentationPathways cluster_para 1-Nitro-4-methoxynaphthalene (Para) Independent Cleavage Pathway cluster_ortho 1-Nitro-2-methoxynaphthalene (Ortho) Ortho-Effect Rearrangement M_para M+ (m/z 203) [C11H9NO3]+. Frag1_para [M - NO2]+ (m/z 157) [C11H9O]+ M_para->Frag1_para - NO2 (46) Frag2_para [M - NO]+ (m/z 173) [C11H9O2]+ M_para->Frag2_para - NO (30) Frag3_para [M - NO2 - CH3]+ (m/z 142) [C10H6O]+. Frag1_para->Frag3_para - CH3 (15) Frag4_para [M - NO2 - CH3 - CO]+ (m/z 114) [C9H6]+. Frag3_para->Frag4_para - CO (28) M_ortho M+ (m/z 203) [C11H9NO3]+. Frag1_ortho [M - OH]+ (m/z 186) Rearrangement M_ortho->Frag1_ortho Ortho H-Transfer (- OH) Frag2_ortho [M - CH2O]+ (m/z 173) Formaldehyde Loss M_ortho->Frag2_ortho Ortho Interaction (- CH2O)

Figure 1: Comparative fragmentation pathways. The blue pathway (top) represents the 4-methoxy derivative, dominated by direct cleavage. The red pathway (bottom) represents the ortho isomer, characterized by rearrangement-driven losses.

Experimental Protocol: GC-MS Analysis

To replicate these results and ensure accurate differentiation, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of the naphthalene derivative in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) . DCM is preferred for non-polar derivatives to avoid solvent-analyte adducts in the source.

  • Concentration: Dilute to approx. 10 µg/mL (10 ppm) to prevent detector saturation, which can distort isotopic ratios and relative abundance data.

Instrument Parameters (Agilent/Thermo Standard Configuration)
  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Ion Source (EI):

    • Temperature: 230°C.

    • Electron Energy: 70 eV (Standard for library matching).

    • Scan Range: m/z 40–400.

Validation Step
  • System Suitability: Inject a standard of Naphthalene (

    
     128) .[1]
    
  • Criteria: The ratio of

    
     129 (M+1) to 
    
    
    
    128 should be approximately 11% (consistent with carbon-13 natural abundance). If significantly higher, check for detector saturation or co-elution.

References

  • NIST Mass Spectrometry Data Center. Naphthalene, 1-methoxy-4-nitro- Mass Spectrum.[2] National Institute of Standards and Technology. Available at: [Link]

  • Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966). Studies in mass spectrometry.[3][4] Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic.[3][4] Available at: [Link]

  • PubChem. 4-Methoxy-1-naphthaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

Comparative Guide: Validating Purity of (4-Methoxy-naphthalen-1-yl)-acetic Acid via TLC

Executive Summary & Scientific Context (4-Methoxy-naphthalen-1-yl)-acetic acid (MNAA) is a synthetic auxin analogue and a critical intermediate in the synthesis of naphthyl-alkanone pharmaceuticals (e.g., Nabumetone prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(4-Methoxy-naphthalen-1-yl)-acetic acid (MNAA) is a synthetic auxin analogue and a critical intermediate in the synthesis of naphthyl-alkanone pharmaceuticals (e.g., Nabumetone precursors). Its structural integrity—specifically the positioning of the methoxy group and the stability of the carboxylic acid tail—is paramount for biological efficacy. In plant tissue culture, even trace impurities of positional isomers (e.g., 2-methoxy variants) can drastically alter hormonal signaling pathways.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers a rapid, orthogonal, and cost-effective method for qualitative purity assessment and reaction monitoring. This guide outlines a self-validating TLC system designed to separate MNAA from its lipophilic precursors (1-methoxynaphthalene) and polar byproducts.

Methodological Comparison: TLC vs. Alternatives

The following table objectively compares TLC against HPLC and Melting Point analysis for MNAA validation.

FeatureTLC (Optimized Protocol) HPLC (Reverse Phase) Melting Point
Primary Utility Rapid qualitative purity; Reaction monitoring; Impurity profiling.Quantitative assay (% purity); Trace impurity identification.Physical constant verification; Gross impurity check.
Throughput High (Parallel processing of 10+ samples).Low (Serial injection, 15-30 min/run).Single sample.
Resolution Moderate (Separates critical pairs if solvent is optimized).High (Baseline separation of isomers).Low (Depression indicates impurity, but not identity).
Detection Limit ~0.1 - 0.5 µg (Visual).< 0.01 µg (UV/MS).N/A
Cost Efficiency High (<$1 per run).Low (Solvents, columns, maintenance).High.
Blind Spots Volatile impurities may evaporate; Co-elution possible.Compounds retained on column permanently are missed.Decomposition at MP; Polymorphs.

Strategic Experimental Design

The "Self-Validating" Logic

To ensure trustworthiness, this protocol utilizes a Co-Spotting (Cospot) technique. A single spot of pure reference standard is overlaid with the crude sample.

  • Pass: The co-spot appears as a single, tight spot.

  • Fail: The co-spot shows a "figure-8" or distinct separation, indicating the sample is not identical to the standard or contains a close-eluting impurity.

Stationary Phase Selection
  • Material: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Reasoning: The F

    
     fluorescent indicator is critical. The naphthalene ring of MNAA strongly quenches UV fluorescence at 254 nm, appearing as a distinct dark spot against a bright green background.
    
Mobile Phase Optimization (The Critical Variable)

MNAA contains a carboxylic acid group (


). In neutral solvents, it will ionize, binding to silica and causing severe "streaking" or "tailing." Acidification of the mobile phase is mandatory. 
System A: General Screening (Medium Polarity)
  • Composition: Hexane : Ethyl Acetate : Acetic Acid (50 : 45 : 5)

  • Mechanism: Hexane moderates retention; EtOAc provides solubility; Acetic Acid suppresses ionization.

  • Expected

    
    :  0.4 – 0.6
    
System B: High Resolution (Aromatic Selectivity)
  • Composition: Toluene : Ethyl Acetate : Acetic Acid (70 : 25 : 5)

  • Mechanism: Toluene interacts via

    
    -
    
    
    
    stacking with the naphthalene ring, offering superior separation of MNAA from non-aromatic impurities or different naphthalene isomers compared to System A.
  • Expected

    
    :  0.3 – 0.5
    

Detailed Validation Protocol

Step 1: Sample Preparation
  • Standard Solution: Dissolve 10 mg of authentic MNAA reference standard in 1 mL of Methanol or Acetone.

  • Sample Solution: Dissolve 10 mg of the test product in 1 mL of the same solvent.

    • Note: Ensure complete dissolution. Turbidity indicates inorganic salts (remove via filtration).

Step 2: Plate Layout & Spotting

Use a pencil to lightly draw a baseline 1.5 cm from the bottom. Mark three lanes:

  • Lane 1 (Std): 2 µL Reference Standard.

  • Lane 2 (Co-spot): 2 µL Standard + 2 µL Sample (applied over the same point).

  • Lane 3 (Spl): 2 µL Sample.

Step 3: Development
  • Pour 10 mL of System B (Toluene/EtOAc/AcOH) into a TLC chamber.

  • Place a filter paper inside to act as a wick; close lid and allow saturation for 15 minutes. Causality: Saturation prevents edge effects and uneven migration.

  • Insert plate.[1] Allow solvent to rise until 1 cm from the top.

Step 4: Visualization & Analysis
  • Air Dry: Remove plate and dry completely (hairdryer or fume hood) to remove acetic acid. Critical: Residual acid smells and can interfere with pH-sensitive stains.

  • UV 254 nm: Observe under short-wave UV. Mark the dark quenched spots with a pencil.[2][3]

  • Iodine Chamber (Optional): Place in iodine vapor to detect non-UV active lipid impurities (e.g., aliphatic starting materials).

Data Visualization & Workflows

Decision Workflow: From Synthesis to Purity

The following diagram illustrates the logical flow of the validation process.

MNAA_Validation_Workflow Start Crude MNAA Product Prep Sample Prep (10mg/mL in MeOH) Start->Prep TLC_Run Run TLC System B (Toluene:EtOAc:AcOH) Prep->TLC_Run Check_UV UV 254nm Visualization TLC_Run->Check_UV Result_Clean Single Spot Rf ~0.4 Check_UV->Result_Clean Pass Result_Dirty Multiple Spots or Streaking Check_UV->Result_Dirty Fail Action_HPLC Proceed to HPLC (Quantitation) Result_Clean->Action_HPLC Action_Recryst Recrystallize (EtOH/Water) Result_Dirty->Action_Recryst Action_Recryst->Prep Re-test

Figure 1: Decision matrix for MNAA purity validation. Green paths indicate passing quality checks.

Interpreting the Plate

Visualizing the "Co-spot" logic is essential for the "Self-Validating" requirement.

TLC_Plate_Logic cluster_plate TLC Plate Visualization (UV 254nm) Lane1 Lane 1: Standard (Pure MNAA) (●) Rf 0.45 Lane2 Lane 2: Co-Spot (Std + Sample) (●) Single Spot Explanation Interpretation: Lane 2 confirms identity. Lane 3 reveals non-polar impurity (likely 1-methoxynaphthalene). Lane2->Explanation Lane3 Lane 3: Sample (Impure) (●) Rf 0.45 (o) Rf 0.8 (Impurity) Lane3->Explanation

Figure 2: Expected visualization. Lane 2 (Co-spot) confirms the main spot is MNAA. Lane 3 shows a faster-moving impurity (higher Rf), typical of non-polar precursors.

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Spot Streaking Carboxylic acid ionization.Increase Acetic Acid concentration in mobile phase to 5-10%.
Spot "Tailing" Sample overload.Dilute sample to 1 mg/mL or spot less volume (<1 µL).
No UV Spot Wrong wavelength or plate.Ensure UV lamp is set to 254 nm (Short wave), not 365 nm. Ensure plate is F

.
Ghost Spots Decomposition on silica.MNAA is generally stable, but 2D-TLC can verify. Run solvent 1, rotate 90°, run solvent 2.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Santa Cruz Biotechnology. (n.d.). (4-Methoxy-naphthalen-1-yl)-acetic acid Product Data. Retrieved from (Verification of chemical structure and CAS 15257-60-0).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory basis for specificity and detection limits).
  • Galloway, S. M., et al. (2013).[4] "Potentially Mutagenic Impurities...". Regulatory Toxicology and Pharmacology. (Context on impurity limits in pharmaceutical intermediates).

Sources

Validation

IR spectrum interpretation for (4-Methoxy-naphthalen-1-yl)-acetic acid functional groups

Executive Summary & Structural Context[1][2][3] This guide provides a definitive interpretation of the Infrared (IR) spectrum for (4-Methoxy-naphthalen-1-yl)-acetic acid . It is designed for researchers synthesizing or c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a definitive interpretation of the Infrared (IR) spectrum for (4-Methoxy-naphthalen-1-yl)-acetic acid . It is designed for researchers synthesizing or characterizing this compound as a pharmaceutical intermediate or auxin analog.

To ensure rigorous identification, this guide compares the target molecule against its primary structural analog and precursor: 1-Naphthaleneacetic acid (NAA) . By focusing on the differential spectral features—specifically the methoxy substituent effects—researchers can confidently validate synthesis success and purity.

Structural Dissection
  • Core Scaffold: Naphthalene (Aromatic system).

  • Functional Group A (C1): Acetic acid side chain (Carboxylic acid).

  • Functional Group B (C4): Methoxy group (Ether).

  • Substitution Pattern: 1,4-disubstituted naphthalene.

Comparative Spectral Profiling: Target vs. Analog

The most critical challenge in characterizing this molecule is distinguishing it from its non-methoxylated precursor, 1-Naphthaleneacetic acid (NAA). The table below outlines the diagnostic bands that differentiate the two.

Table 1: Diagnostic IR Band Comparison
Functional GroupVibration ModeTarget: (4-Methoxy-naphthalen-1-yl)-acetic acidAlternative: 1-Naphthaleneacetic acid (NAA)Diagnostic Value
Ether (Ar-O-C) C-O Stretch (Asym)1240–1270 cm⁻¹ (Strong) AbsentPrimary Indicator
Ether (Ar-O-C) C-O Stretch (Sym)1020–1050 cm⁻¹ (Medium) AbsentSecondary Indicator
Carboxylic Acid O-H Stretch2500–3300 cm⁻¹ (Broad, Dimer)2500–3300 cm⁻¹ (Broad, Dimer)Non-diagnostic (Shared)
Carbonyl C=O Stretch1700–1725 cm⁻¹ (Strong)1700–1725 cm⁻¹ (Strong)Non-diagnostic (Shared)
Aromatic Ring C-H OOP Bending~810–840 cm⁻¹ (2 adjacent H's)~770–800 cm⁻¹ (3/4 adjacent H's)Substitution Pattern

Analyst Note: The presence of the strong doublet in the fingerprint region (1250/1040 cm⁻¹) is the definitive "fingerprint" confirming the successful introduction of the methoxy group. If these are absent, your sample is likely unreacted NAA.

Detailed Functional Group Analysis

The Carboxylic Acid Domain (3300–1700 cm⁻¹)

The acetic acid side chain dominates the high-frequency region.

  • O-H Stretching (3300–2500 cm⁻¹): Expect a very broad, jagged absorption band caused by strong hydrogen-bonded dimers.[1][2] This "fermi resonance" often overlaps with the C-H stretches.

  • C=O Stretching (1700–1725 cm⁻¹): This is the most intense peak in the spectrum.

    • Shift Warning: If the peak appears at 1750–1760 cm⁻¹ , the sample may be in a monomeric state (dilute solution) or esterified. For solid-state (ATR/KBr), ~1710 cm⁻¹ is standard for the dimer form.

The Aromatic & Ether Domain (1600–1000 cm⁻¹)

This region confirms the naphthalene core and the methoxy substitution.

  • Aromatic C=C (1600, 1580, 1500 cm⁻¹): Naphthalene rings show characteristic "breathing" modes. The 4-methoxy substitution often intensifies the band near 1600 cm⁻¹ due to conjugation resonance.

  • C-O-C Asymmetric Stretch (1240–1270 cm⁻¹): The oxygen atom of the methoxy group conjugates with the naphthalene ring, increasing the C-O bond order. This results in a higher frequency shift compared to aliphatic ethers.

The Fingerprint Region (< 1000 cm⁻¹)
  • Out-of-Plane (OOP) Bending:

    • Target (1,4-disubstituted): The protons at positions 2,3 and 5,6,7,8 create specific coupling patterns. Look for a strong band near 810–840 cm⁻¹ (characteristic of two adjacent aromatic protons).

    • NAA (1-substituted): Typically shows bands for 3 adjacent protons (~780 cm⁻¹) and 4 adjacent protons (~750 cm⁻¹).

Visualization of Spectral Logic

The following diagram maps the structural moieties to their expected spectral signals, providing a visual logic for interpretation.

IRSpectrumLogic Molecule (4-Methoxy-naphthalen-1-yl)-acetic acid Sub_Acid Acetic Acid Side Chain (-CH2COOH) Molecule->Sub_Acid Sub_Methoxy Methoxy Group (-OCH3) Molecule->Sub_Methoxy Sub_Naph Naphthalene Core (Aromatic) Molecule->Sub_Naph Signal_OH O-H Stretch 2500-3300 cm⁻¹ (Broad) Sub_Acid->Signal_OH H-Bonding Signal_CO C=O Stretch 1700-1725 cm⁻¹ (Strong) Sub_Acid->Signal_CO Dimer Signal_Ether C-O-C Stretch 1240-1270 cm⁻¹ Sub_Methoxy->Signal_Ether Diagnostic Signal_ArCH C-H OOP Bend 810-840 cm⁻¹ Sub_Naph->Signal_ArCH 1,4-Subst.

Figure 1: Structural-Spectral Assignment Map. Blue node represents the target molecule; colored nodes represent functional groups; grey nodes represent diagnostic IR signals.

Experimental Protocol: ATR vs. KBr

To obtain reliable data, the sampling technique is as critical as the interpretation.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC

ATR is the modern standard for speed and reproducibility, though it requires specific correction for penetration depth.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[3] Diamond is preferred for hard crystalline solids to ensure good contact.

  • Sample Prep: Place ~5 mg of the solid acid directly onto the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure the pressure is sufficient to eliminate air gaps, which cause "weak" spectra, but not so high as to damage a ZnSe crystal.

  • Acquisition: 4 cm⁻¹ resolution, 16–32 scans.

  • Post-Processing: Apply "ATR Correction" in your software. ATR intensities are wavelength-dependent (stronger at lower wavenumbers); correction normalizes this to match transmission libraries.

Method B: KBr Pellet - Recommended for Structural Elucidation

KBr pellets provide higher resolution and are the "Gold Standard" for publication, avoiding the peak distortion sometimes seen in ATR.

  • Ratio: Mix 1–2 mg of sample with ~200 mg of dry, spectral-grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Warning: Inadequate grinding leads to the Christiansen Effect (sloping baseline).

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water).

  • Result: A transparent (not cloudy) disc.

  • Validation: Check for a water peak at 3400 cm⁻¹. If strong, dry the KBr and repeat.

Validation Workflow

Use the following logic flow to validate the identity of your synthesized compound.

ValidationFlow Start Acquire Spectrum Check_CO Check 1700-1725 cm⁻¹ Start->Check_CO Check_Ether Check 1240-1270 cm⁻¹ Check_CO->Check_Ether Present Result_Fail No Carbonyl: Check Synthesis Check_CO->Result_Fail Absent Check_OOP Check 800-850 cm⁻¹ Check_Ether->Check_OOP Present Result_NAA WARNING: Likely NAA (Missing Methoxy) Check_Ether->Result_NAA Absent Result_Target IDENTITY CONFIRMED: (4-Methoxy-naphthalen-1-yl)-acetic acid Check_OOP->Result_Target Pattern Matches Result_Acid Acid Group Confirmed

Figure 2: Spectral Validation Decision Tree. Follow this workflow to distinguish the target from precursors.

References

  • NIST Chemistry WebBook. 1-Naphthaleneacetic acid IR Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Authoritative source for general aromatic/ether shifts).[8]

  • Specac Application Notes. KBr Pellets vs. ATR: A Guide to Choosing the Right IR Spectroscopy Method. Available at: [Link]

  • PubChem Compound Summary. 1-Naphthaleneacetic acid.[4] National Center for Biotechnology Information. Available at: [Link]

  • Katritzky, A. R., & Coats, N. A. (1959).[9] Infrared absorption of substituents in aromatic systems.[9] Part I. Methoxy- and ethoxy-compounds. Journal of the Chemical Society.[9] (Foundational text for methoxy-aromatic shifts).

Sources

Comparative

Comparative Crystallographic Analysis: Substituted Naphthalene Acetic Acids

Focus: 1-Naphthaleneacetic Acid (1-NAA), 2-Naphthaleneacetic Acid (2-NAA), and Pharmacological Derivatives. Executive Summary This guide provides a technical comparison of the solid-state arrangements of naphthalene acet...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1-Naphthaleneacetic Acid (1-NAA), 2-Naphthaleneacetic Acid (2-NAA), and Pharmacological Derivatives.

Executive Summary

This guide provides a technical comparison of the solid-state arrangements of naphthalene acetic acid (NAA) isomers and their substituted derivatives. While 1-NAA is a dominant synthetic auxin in agriculture, its isomer 2-NAA serves as a structural scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.

For researchers in crystal engineering and drug development, understanding the packing polymorphism , hydrogen-bonding motifs , and


-stacking interactions  of these molecules is critical. These factors directly dictate solubility profiles, bioavailability, and tablet stability.

Crystallographic Data Comparison

The following table synthesizes structural data from primary crystallographic literature. Note the distinct shift in symmetry between the 1- and 2-isomers.

Feature1-Naphthaleneacetic Acid (1-NAA) 2-Naphthaleneacetic Acid (2-NAA) Naproxen (Substituted Derivative)
Primary Application Plant Growth Regulator (Auxin)Chemical Intermediate / ScaffoldNSAID (COX Inhibitor)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group



(Chiral)
Z (Molecules/Cell) 482
Melting Point 130–135 °C140–143 °C152–154 °C
H-Bond Motif Centrosymmetric Dimer

Centrosymmetric Dimer

Carboxyl Dimer / Catenary chains

-Stacking
Herringbone (Edge-to-Face)Corrugated Layers (Face-to-Face)Offset Stacking
Solubility (Water) Low (0.38 g/L)Very LowLow (Acid form)
Key Reference Rajan (1978)Ikeda et al. (2003)Ravikumar et al. (1985)
Technical Insight: The Symmetry Shift

The shift from Monoclinic (


)  in 1-NAA to Orthorhombic (

)
in 2-NAA is significant.
  • 1-NAA: The carboxyl group at the

    
    -position introduces steric strain against the peri-hydrogen (H8), disrupting planar packing and forcing a "herringbone" arrangement.
    
  • 2-NAA: The

    
    -position allows the carboxyl tail to rotate more freely, facilitating flatter packing and higher symmetry (
    
    
    
    ), which correlates with its higher melting point and density.

Supramolecular Synthons & Interaction Logic

In both isomers, the dominant cohesive force is the Carboxylic Acid Dimer . However, the secondary interactions define the bulk properties.

The Homodimer

Both 1-NAA and 2-NAA form the classic eight-membered hydrogen-bonded ring (Graph Set


).
  • Mechanism: The carbonyl oxygen of molecule A accepts a proton from the hydroxyl group of molecule B, and vice versa.

  • Stability: This motif is robust (approx. 60 kJ/mol) and persists even during initial dissolution steps, affecting nucleation kinetics.

- Stacking Variations
  • 1-NAA (Edge-to-Face): Due to the steric bulk of the C1-substituent, the naphthalene rings cannot stack perfectly parallel. They adopt a T-shaped or edge-to-face geometry, which is energetically favorable but creates larger void spaces (lower density).

  • 2-NAA (Face-to-Face): The linear nature of the 2-isomer allows the naphthalene cores to slide over one another (offset face-to-face stacking). This maximizes dispersive forces and increases lattice energy, making 2-NAA harder to dissolve.

Experimental Protocol: Controlled Crystallization

To replicate these structures for analysis or polymorph screening, follow this self-validating protocol.

Reagents
  • Solute: High-purity (>99%) 1-NAA or 2-NAA.

  • Solvent System: Ethanol/Water (1:1 v/v) or Ethyl Acetate (for polymorph screening).

  • Anti-solvent: Hexane (for vapor diffusion).

Workflow: Slow Evaporation Method
  • Saturation: Dissolve 100 mg of NAA in 5 mL of warm Ethanol (40°C). Ensure complete dissolution.

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove dust seeds (heterogeneous nucleation sites).
    
  • Nucleation Control:

    • Method A (Evaporation): Cover vial with parafilm, poke 3 pinholes. Store at 20°C in a vibration-free zone.

    • Method B (Vapor Diffusion): Place the ethanol vial (open) inside a larger jar containing hexane. Seal the outer jar.

  • Harvesting: Crystals typically appear within 48-72 hours.

  • Validation: Check melting point. If

    
     deviates >2°C from literature, you may have a solvate or polymorph.
    
Visualization: Crystallization Logic

CrystallizationWorkflow Start Crude NAA Sample Solvent Solvent Selection (EtOH vs EtAc) Start->Solvent Filter Micro-Filtration (0.22 µm) Solvent->Filter Dissolve Method Nucleation Method Filter->Method Growth Crystal Growth (48-72 hrs) Method->Growth Slow Evap or Diffusion Analysis SC-XRD / PXRD Growth->Analysis Harvest Analysis->Solvent Poor Quality (Retry)

Caption: Workflow for obtaining single crystals suitable for X-ray diffraction analysis.

Performance Implications: Structure-to-Function

The crystallographic data directly informs the biological performance of these molecules.

Solubility and Bioavailability

The Lattice Energy (inferred from Melting Point and Packing Density) dictates how much energy is required to break the crystal lattice during dissolution.

  • 2-NAA (Higher

    
    , Orthorhombic) has a higher lattice energy than 1-NAA . Consequently, 2-NAA derivatives often require salt formation (e.g., Sodium Naproxen) to achieve sufficient oral bioavailability.
    
  • 1-NAA is more soluble in organic carriers used in agrochemicals, facilitating its transport across the waxy plant cuticle.

Receptor Docking (Auxin Binding)

Crystallography of the small molecule alone is not enough; we must consider the Active Conformation .

  • In the crystal, 1-NAA adopts a specific torsion angle between the naphthalene ring and the carboxyl group.

  • However, upon binding to the TIR1 auxin receptor, the molecule must undergo a conformational adjustment. The "herringbone" packing of 1-NAA suggests a degree of conformational flexibility (lower energy barrier to rotation) compared to the rigid packing of 2-NAA, potentially explaining 1-NAA's superior auxin activity.

Visualization: Structure-Property Relationship

StructureProperty Subst Substituent Position (C1 vs C2) Packing Crystal Packing (Herringbone vs Layers) Subst->Packing Steric Steering Lattice Lattice Energy (Stability) Packing->Lattice Intermolecular Forces Solubility Aqueous Solubility Lattice->Solubility Inverse Relation Ex1 1-NAA: Lower Lattice E Better Penetration Lattice->Ex1 Ex2 2-NAA: Higher Lattice E Requires Salt Form Lattice->Ex2 Bio Bioavailability / Activity Solubility->Bio

Caption: Causal pathway linking molecular substitution to macroscopic biological performance.

References

  • Rajan, S. S. (1978).[1] "Crystal structure of 1-naphthaleneacetic acid." Acta Crystallographica Section B, 34(3), 998-1000.

  • Ikeda, H. et al. (2003). "Remarkably enhanced excimer formation of naphthylacetate in cation-charged gamma-cyclodextrin." Organic Letters, 5(10), 1625-1627. (Contains 2-NAA crystallographic data).

  • Ravikumar, K. et al. (1985). "Structure of naproxen: 2-(6-methoxy-2-naphthyl)propionic acid." Acta Crystallographica Section C, 41(12), 1760-1762.

  • Leiserowitz, L. (1976). "Molecular packing modes. Carboxylic acids." Acta Crystallographica Section B, 32(3), 775-802. (Foundational text on Carboxyl Dimers).

  • PubChem Compound Summary. (2024). "1-Naphthaleneacetic acid."[2][3][4][5][6][7] National Center for Biotechnology Information.

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Quantification of (4-Methoxy-naphthalen-1-yl)-acetic acid

Introduction (4-Methoxy-naphthalen-1-yl)-acetic acid is a naphthalene derivative characterized by a methoxy group and an acetic acid moiety attached to the naphthalene core. Accurate and precise quantification of such mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methoxy-naphthalen-1-yl)-acetic acid is a naphthalene derivative characterized by a methoxy group and an acetic acid moiety attached to the naphthalene core. Accurate and precise quantification of such molecules is fundamental in various stages of research and development, including pharmacokinetic studies, metabolite identification, and quality control of bulk materials or formulated products. The reliability of any quantitative analytical method hinges on the quality of the reference standard used for calibration. This guide provides an in-depth comparison of approaches to sourcing and validating a reference standard for (4-Methoxy-naphthalen-1-yl)-acetic acid, ensuring data integrity and analytical accuracy. We will explore the critical attributes of a reference standard and present detailed protocols for its in-house qualification and subsequent use in quantitative workflows.

The Anatomy of a High-Quality Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures. Its purpose is to provide a benchmark against which a sample of the same substance can be compared. The validity of analytical data is directly proportional to the quality of the reference material. Key attributes include:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: The degree to which the standard is free from extraneous matter, including process-related impurities, isomers, and residual solvents.

  • Assay: The precisely determined content of the specific molecule in the material, often expressed as a mass fraction (e.g., 99.8% w/w).

  • Stability: The ability of the standard to retain its specified properties over time under defined storage conditions.

  • Traceability: The link to a recognized national or international standard, where applicable.

For a compound like (4-Methoxy-naphthalen-1-yl)-acetic acid, which may not have a readily available pharmacopeial standard, researchers must often choose between commercially available chemical-grade materials or undertake a more rigorous in-house qualification.

Comparative Analysis of Reference Standard Sources

The selection of a reference standard source is a critical decision based on the required level of accuracy and regulatory scrutiny. The market offers a spectrum of quality grades, each with different levels of characterization and documentation.

AttributePrimary Pharmacopeial Standard (e.g., USP, Ph. Eur.) Certified Reference Material (CRM) (ISO 17034) Commercial Analytical Standard "Research Grade" Chemical
Primary Use Definitive standard for pharmacopeial monograph tests.Calibration, method validation; provides traceability.Routine HPLC/GC calibration, quality control.Exploratory research, synthesis starting material.
Purity & Assay Extensively characterized with a stated assay value.Certified value with a stated uncertainty (e.g., 99.7% ± 0.2%).High purity, typically >98% by a single method (e.g., HPLC). Assay value may not be provided.Purity can be variable (e.g., >95%). Often lacks detailed characterization.
Documentation Comprehensive monograph and reference standard documentation.Detailed Certificate of Analysis with uncertainty budget and traceability statement.Certificate of Analysis with purity data from one or two methods.Basic technical data sheet. Lot-specific data may be limited.[1][2]
Cost HighestHighModerateLow
Availability for (4-Methoxy-naphthalen-1-yl)-acetic acid UnlikelyUnlikelyPossible from specialty suppliers.Readily available from various chemical suppliers.[1][3][4]

Expert Insight: For rigorous drug development or regulated lab environments, a "Research Grade" chemical is unsuitable as a quantitative standard without extensive in-house qualification. The absence of a certified assay value introduces significant uncertainty into all subsequent measurements. While commercial analytical standards are a step up, they often lack the comprehensive characterization and uncertainty budget of a true CRM.[5] Therefore, a robust in-house qualification protocol is often necessary.

Workflow for In-House Qualification of a Reference Standard

When a CRM is unavailable, a candidate material (typically a high-purity "Research Grade" chemical) must undergo rigorous testing to establish its fitness for purpose as a reference standard. This process involves orthogonal analytical techniques to confirm identity and determine an accurate assay value via a mass balance approach.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Assay Assignment & Final Certification start Candidate Material (>98% Purity) ms LC-MS Analysis (Molecular Weight) start->ms nmr_h ¹H NMR Spectroscopy (Proton Environment) start->nmr_h identity_ok Identity Confirmed? ms->identity_ok nmr_c ¹³C NMR Spectroscopy (Carbon Skeleton) nmr_h->nmr_c nmr_c->identity_ok hplc HPLC-DAD (Chromatographic Purity) identity_ok->hplc Yes gc_hs GC-HS (Residual Solvents) hplc->gc_hs kf Karl Fischer Titration (Water Content) hplc->kf mass_balance Mass Balance Calculation Assay = 100% - Impurities - H₂O - Solvents hplc->mass_balance gc_hs->mass_balance kf->mass_balance qnmr qNMR (Optional Cross-Validation) (Assay vs. Certified Standard) mass_balance->qnmr Orthogonal Check final_cert Qualified Reference Standard (Assigned Assay Value & Uncertainty) mass_balance->final_cert qnmr->final_cert

Caption: Workflow for the in-house qualification of a chemical reference standard.

Experimental Protocols for Qualification

The following protocols are designed to be self-validating by employing multiple, independent analytical techniques.

1. Identity Confirmation: LC-MS

  • Rationale: To confirm the molecular weight of the compound.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

  • Procedure:

    • Prepare a stock solution of the candidate standard in methanol or acetonitrile at ~1 mg/mL.[6]

    • Dilute the stock solution to ~10 µg/mL in the mobile phase.

    • LC Conditions:

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[6]

      • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization, Negative (ESI-). The carboxylic acid moiety makes it ideal for negative ion mode.

      • Scan Range: m/z 50-500.

    • Acceptance Criteria: A prominent peak corresponding to the [M-H]⁻ ion for (4-Methoxy-naphthalen-1-yl)-acetic acid (C₁₃H₁₂O₃, MW: 216.23) should be observed at m/z 215.07.

2. Purity Assessment: HPLC-DAD

  • Rationale: To determine the chromatographic purity and identify any organic impurities. The Diode Array Detector (DAD) helps in assessing peak purity.

  • Instrumentation: HPLC with a DAD detector.

  • Procedure:

    • Prepare a solution of the candidate standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.5 mg/mL.

    • LC Conditions (adapted from methods for related naphthalene compounds[7]):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

      • Mobile Phase A: 0.1% Acetic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 30% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: 230 nm (a common absorbance maximum for naphthalene derivatives[8]).

      • Injection Volume: 10 µL.

    • Analysis: Perform an area percent calculation. The purity is reported as (Peak Area of Main Component / Total Peak Area) x 100%. Check the peak purity function on the DAD to ensure no co-eluting impurities.

    • Acceptance Criteria: Chromatographic purity should ideally be ≥99.5%. All impurities >0.1% should be noted.

3. Water Content: Karl Fischer Titration

  • Rationale: To accurately quantify the water content, which cannot be distinguished from the parent compound by HPLC.

  • Procedure: Use a coulometric Karl Fischer titrator. Accurately weigh an appropriate amount of the standard (typically 10-50 mg) and introduce it into the titration cell. The instrument will measure the water content directly. Perform the measurement in triplicate.

  • Acceptance Criteria: Water content should be low, typically <0.5%.

Application: Quantitative Analysis using the Qualified Standard

Once the reference standard has a certified assay value (e.g., 99.6% w/w after accounting for purity, water, and solvents), it can be used to accurately quantify (4-Methoxy-naphthalen-1-yl)-acetic acid in unknown samples.

Quantitative_Analysis_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Calculation ref_std Qualified Reference Standard (Assay = 99.6% w/w) stock Prepare Stock Solution (Correct for Assay) ref_std->stock cal_curve Prepare Calibration Standards (Serial Dilution) stock->cal_curve hplc_run HPLC-DAD Analysis (Inject Calibrants & Samples) cal_curve->hplc_run sample_prep Prepare Unknown Samples (Extraction/Dilution) sample_prep->hplc_run peak_area Integrate Peak Areas hplc_run->peak_area lin_reg Linear Regression (Plot Area vs. Concentration) peak_area->lin_reg concentration Calculate Concentration in Unknown Samples lin_reg->concentration final_result Report Final Result (e.g., µg/mL) concentration->final_result

Caption: Workflow for sample quantification using a calibrated reference standard.

Protocol: Building a Calibration Curve
  • Rationale: To establish a linear relationship between the concentration of the analyte and the instrument response.

  • Procedure:

    • Stock Solution Preparation: Accurately weigh approximately 10 mg of the qualified reference standard. The exact weight must be recorded. Dissolve in a suitable solvent in a 10 mL volumetric flask.

      • Correction for Assay: The actual concentration must be corrected for the standard's assay value. For example, if 10.05 mg is weighed and the assay is 99.6%, the mass of the pure compound is 10.05 mg * 0.996 = 10.01 mg. The stock concentration is 1.001 mg/mL.

    • Calibration Standards: Perform serial dilutions of the corrected stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the unknown samples.[6]

    • Analysis: Inject the calibration standards into the HPLC system using the same method described for purity analysis.

    • Plotting: Plot the peak area response (y-axis) against the known concentration of each standard (x-axis). Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥0.999.

Conclusion

The accurate quantification of (4-Methoxy-naphthalen-1-yl)-acetic acid is critically dependent on the integrity of the reference standard. While a primary pharmacopeial standard or CRM is the ideal choice, they are often unavailable for specialized research compounds. This guide provides a robust framework for the in-house qualification of a commercially sourced chemical. By employing orthogonal analytical techniques for identity, purity, and impurity profiling, a reliable assay value can be assigned. This qualified standard then serves as the bedrock for building accurate calibration curves, ensuring the generation of trustworthy and reproducible quantitative data for all research and development applications.

References

  • Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Available from: [Link] aktuelles/naphthalene-determination-of-12-dihydroxynaphthalene-1-naphthol-and-2-naphthol-in-urine-by-gc-ms-109638

  • Sajkowski, L., Seward, T.M., & Mountain, B.W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. Available from: [Link]

  • Shimadzu Scientific Instruments. Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Quanyi Bio. (4-Methoxy-naphthalen-1-yl)-acetic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66542, 4-Methoxy-1-naphthol. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository. Available from: [Link]

  • Metfop. Synthesis, characterization and biological activities of compounds containing five membered heterocyclic ring system. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]

  • Sajkowski, L., Seward, T.M., & Mountain, B.W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. Available from: [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Anal. Methods. Available from: [Link]

  • BindingDB. BDBM144341 US8969348, [4-(Naphthalen-1-ylmethyl)-1-oxophthalazin-2(1H)-yl]aceticacid. Available from: [Link]

  • Google Patents. CN111499504A - A kind of preparation method of alpha-naphthalene acetic acid.

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Safety & Regulatory Compliance

Safety

(4-Methoxy-naphthalen-1-yl)-acetic Acid: Disposal &amp; Handling Guide

The following guide details the proper disposal procedures for (4-Methoxy-naphthalen-1-yl)-acetic acid (CAS: 15257-60-0). This protocol is designed for research and drug development environments, prioritizing personnel s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for (4-Methoxy-naphthalen-1-yl)-acetic acid (CAS: 15257-60-0). This protocol is designed for research and drug development environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[1]

[1]

Hazard Identification & Safety Profile

Before initiating disposal, the chemical nature of the compound must be understood to select the correct waste stream.[1] While specific GHS data for this exact derivative is often consolidated under general naphthalene-acetic acid analogs, the Precautionary Principle dictates handling it according to the hazards of its pharmacophore parent, 1-Naphthaleneacetic acid.[1]

Core Hazards
Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3] Naphthalene derivatives can exhibit systemic toxicity.
Skin Irritation H315 Causes skin irritation upon contact.[2][3]
Eye Damage/Irritation H318/H319 Causes serious eye irritation or damage.[3][4][5]
STOT - SE H335 May cause respiratory irritation if dust is inhaled.
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.

Critical Safety Directive: Do not dispose of this compound down the drain. Its lipophilic naphthalene ring structure makes it persistent in water systems and toxic to aquatic life.

Waste Segregation Decision Matrix

Effective disposal relies on the initial state of the waste. Use the following logic flow to determine the correct waste container.

Waste_Segregation Start Waste Material Containing (4-Methoxy-naphthalen-1-yl)-acetic acid State What is the physical state? Start->State Solid SOLID WASTE (Powder, contaminated gloves, paper) State->Solid Liquid LIQUID WASTE (Solutions, mother liquors) State->Liquid Bin_Solid CONTAINER A: Hazardous Waste - Solid (Label: Toxic/Irritant) Solid->Bin_Solid Place in double-bagged or rigid container Solvent_Check Identify Solvent Base Liquid->Solvent_Check Halo_Check Does solvent contain Halogens? (DCM, Chloroform, etc.) Solvent_Check->Halo_Check Organic Solvent Bin_Aq CONTAINER D: Aqueous Waste (Only if <5% Organic Solvent) Solvent_Check->Bin_Aq Water/Buffer Bin_Halo CONTAINER B: Halogenated Organic Waste Halo_Check->Bin_Halo Yes Bin_NonHalo CONTAINER C: Non-Halogenated Organic Waste (DMSO, Ethanol, Methanol) Halo_Check->Bin_NonHalo No

Figure 1: Decision matrix for segregating (4-Methoxy-naphthalen-1-yl)-acetic acid waste streams.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Items)
  • Applicability: Expired pure powder, contaminated weighing boats, gloves, and paper towels.[1]

  • Protocol:

    • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" bucket.

    • Labeling: Affix a hazardous waste tag. Clearly write: "Solid Waste: (4-Methoxy-naphthalen-1-yl)-acetic acid. Toxic. Irritant."

    • Segregation: Do not mix with sharps (needles/glass) or reacting oxidizers.

    • Sealing: Ensure the lid is screwed on tightly when not in use to prevent dust generation.

B. Liquid Waste (Reaction Mixtures & Stock Solutions)

This compound is an organic acid. Its disposal path depends heavily on the solvent used.

Scenario 1: Organic Solvents (DMSO, Ethanol, Methanol) [1][6]

  • Classification: Non-Halogenated Organic Waste (assuming no DCM/Chloroform is present).

  • Protocol:

    • Pour into the Non-Halogenated Solvent carboy (typically red or white can).

    • List the solute (4-Methoxy-naphthalen-1-yl)-acetic acid on the waste manifest as a "Trace Contaminant" (<1%).

    • Caution: If the solution contains strong oxidizers, quench them before adding to the organic waste stream to prevent fires.

Scenario 2: Halogenated Solvents (DCM, Chloroform)

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Pour into the Halogenated Solvent carboy.

    • Crucial: Keep separate from non-halogenated waste to reduce disposal costs and prevent chemical incompatibility.

Scenario 3: Aqueous Solutions (Buffers, Basic Extractions)

  • Solubility Note: As a carboxylic acid, this compound dissolves in basic aqueous solutions (NaOH, NaHCO₃) but may precipitate in acidic conditions.[1]

  • Protocol:

    • Do NOT pour down the sink, even if dissolved.

    • Collect in an Aqueous Hazardous Waste container.

    • Adjust pH to 5–9 if required by your specific facility's acceptance criteria, but generally, collection is safer than in-lab neutralization for toxic organics.[1]

Spill Response & Emergency Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][4]

Dry Spill (Powder)[3]
  • PPE: Wear nitrile gloves, lab coat, safety goggles, and an N95 dust mask (or respirator) to prevent inhalation.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup: Scoop up the material and the paper towel. Place all debris into the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of wipes as solid waste.

Wet Spill (Solution)
  • PPE: Standard chemical resistant PPE.

  • Absorb: Use an inert absorbent material (vermiculite, spill pads, or clay kitty litter).[1] Do not use paper towels for large solvent spills if the solvent is flammable.

  • Collect: Scoop the saturated absorbent into a sealable bag or bucket.

  • Disposal: Label as "Spill Debris containing (4-Methoxy-naphthalen-1-yl)-acetic acid" and dispose of as Hazardous Solid Waste .

Spill_Response Spill Chemical Spill Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, Mask Assess->PPE Dry Dry Powder PPE->Dry Wet Liquid/Solution PPE->Wet Dampen Cover with damp towel (Suppress Dust) Dry->Dampen Absorb Apply Vermiculite or Spill Pads Wet->Absorb Collect Collect into Sealed Waste Bag Dampen->Collect Absorb->Collect Clean Decontaminate Surface (Soap + Ethanol) Collect->Clean

Figure 2: Emergency spill response workflow.

Regulatory Compliance (US Focus)

  • RCRA Status: This specific compound is not a "Listed Waste" (P or U list) under 40 CFR 261.[7]33. However, it must be characterized by the generator.

  • Waste Characterization:

    • Toxicity: Due to the naphthalene moiety, it should be treated as toxic.[1]

    • Ignitability (D001): Applicable if the waste is a solution in a flammable solvent (e.g., Ethanol).

  • EPA Waste Code Recommendation:

    • If pure/solid: Label as "Non-RCRA Regulated Hazardous Waste" (unless state regulations differ).

    • If in solvent: Use the code for the solvent (e.g., D001 for ethanol, F003 for spent non-halogenated solvents).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 83870, 1-Naphthaleneacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

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